molecular formula C11H14O3 B1293683 4-(4-Methoxyphenyl)butyric acid CAS No. 4521-28-2

4-(4-Methoxyphenyl)butyric acid

Cat. No.: B1293683
CAS No.: 4521-28-2
M. Wt: 194.23 g/mol
InChI Key: LZHMNCJMXQKSBY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butyric acid on demethylation with pyridinium hydrochloride affords 4-hydroxyphenylbutyric acid, a key starting material for the synthesis of preclinical candidate LY518674.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)butanoic acid
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InChI

InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
Source PubChem
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InChI Key

LZHMNCJMXQKSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196435
Record name 4-(4-Methoxyphenyl)butyric acid
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Molecular Weight

194.23 g/mol
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CAS No.

4521-28-2
Record name 4-Methoxybenzenebutanoic acid
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Record name 4-(4-Methoxyphenyl)butyric acid
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Record name 4-(4-Methoxyphenyl)butyric acid
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Record name 4-(4-methoxyphenyl)butyric acid
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Record name 4-(4-METHOXYPHENYL)BUTYRIC ACID
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Foundational & Exploratory

Unraveling the Molecular Trajectory of 4-(4-Methoxyphenyl)butyric Acid: A Prodrug Pathway to Potent PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical analysis reveals that 4-(4-Methoxyphenyl)butyric acid primarily functions as a crucial chemical intermediate, serving as a key precursor in the synthesis of the potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist, LY518674. While direct evidence of its intrinsic pharmacological activity remains to be fully elucidated, its pivotal role in the generation of a highly active therapeutic agent underscores its significance in drug development. This guide provides an in-depth exploration of the mechanism of action stemming from its conversion to LY518674, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.

From Precursor to Potent Agonist: The Central Role of LY518674

4-(4-Methoxyphenyl)butyric acid is the foundational molecule for the synthesis of LY518674, a compound that has demonstrated significant effects on lipid metabolism through its potent and selective activation of PPARα.[1][2] The primary mechanism of action, therefore, is indirect and realized through the biological activity of its derivative.

LY518674 has been identified as a potent PPARα agonist with an IC50 value of approximately 24 nM.[3] This high affinity and selectivity for PPARα positions it as a significant modulator of lipid homeostasis. Activation of PPARα by LY518674 leads to a cascade of downstream effects, including the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.[4]

Quantitative Analysis of LY518674 Activity

The efficacy of LY518674 as a PPARα agonist has been quantified in various studies. The following table summarizes the key quantitative data available for LY518674.

ParameterValueTargetAssay TypeReference
IC50~24 nMPPARαNot Specified[3]
Selectivity~300-fold more selective for PPARα over PPARγPPARα vs. PPARγNot Specified[4]
Potency~3,000-fold more potent than fenofibratePPARαNot Specified[4]

Elucidating the PPARα Signaling Pathway

The activation of PPARα by a ligand such as LY518674 initiates a series of molecular events that ultimately alter gene expression. The following diagram illustrates the canonical PPARα signaling pathway.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand LY518674 (Active Metabolite) PPARa PPARα Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Initiates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins involved in Lipid Metabolism mRNA->Protein Translation CellularResponse Increased Fatty Acid Oxidation Decreased Triglycerides

Caption: PPARα Signaling Pathway initiated by an agonist.

Experimental Protocols

The investigation of 4-(4-Methoxyphenyl)butyric acid's mechanism of action, primarily through its derivative LY518674, relies on specific in vitro assays to quantify PPARα activation. Below are detailed methodologies for key experiments.

PPARα Luciferase Reporter Gene Assay

This assay is a common method to determine the ability of a compound to activate PPARα and initiate the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of human PPARα by a test compound.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length human PPARα cDNA.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., LY518674) or a vehicle control for 24-48 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

Luciferase_Assay_Workflow A Culture HepG2 cells B Transfect with PPARα expression vector and PPRE-luciferase reporter A->B C Treat with varying concentrations of Test Compound B->C D Incubate for 24-48h C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate Fold Induction and EC50 F->G

Caption: Workflow for a PPARα Luciferase Reporter Gene Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a sensitive and homogeneous assay for quantifying the binding of a ligand to the PPARα ligand-binding domain (LBD).

Objective: To measure the direct interaction between a test compound and the PPARα LBD.

Methodology:

  • Reagents:

    • GST-tagged PPARα LBD.

    • Biotinylated coactivator peptide (e.g., from SRC-1).

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore).

  • Assay Principle: In the presence of an agonist, the PPARα LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

  • Procedure:

    • The reagents are incubated together in a microplate well with varying concentrations of the test compound.

    • After an incubation period, the plate is read on a TR-FRET-compatible reader, which excites the europium at ~340 nm and measures the emission at both the donor wavelength (~615 nm) and the acceptor wavelength (~665 nm).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The EC50 value for ligand binding is determined from the dose-response curve.

Caption: Principle of the TR-FRET assay for PPARα activation.

Synthesis of LY518674 from 4-(4-Methoxyphenyl)butyric Acid

The conversion of 4-(4-Methoxyphenyl)butyric acid to LY518674 involves a multi-step synthetic pathway. A general overview of the synthetic strategy is provided below. It is important to note that specific reaction conditions, catalysts, and purification methods are often proprietary and may vary.

Synthesis_Workflow A 4-(4-Methoxyphenyl) butyric acid B Demethylation A->B C 4-Hydroxyphenyl butyric acid B->C D Multi-step Synthesis C->D E LY518674 D->E

Caption: General synthetic workflow from 4-(4-Methoxyphenyl)butyric acid to LY518674.

Conclusion

The primary mechanism of action associated with 4-(4-Methoxyphenyl)butyric acid is realized through its role as a key intermediate in the synthesis of the potent and selective PPARα agonist, LY518674. While the intrinsic activity of 4-(4-Methoxyphenyl)butyric acid itself has not been extensively characterized in the public domain, its contribution to the development of a pharmacologically active agent with a well-defined mechanism of action is of significant interest to the scientific and drug development communities. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers investigating compounds within this chemical class and their therapeutic potential in metabolic diseases. Further research into the direct biological effects of 4-(4-Methoxyphenyl)butyric acid could provide additional insights into its pharmacological profile.

References

In-Depth Technical Guide on the Biological Activity of 4-(4-Methoxyphenyl)butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-methoxyphenyl)butyric acid and its derivatives. The information presented is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Core Biological Activities and Quantitative Data

4-(4-Methoxyphenyl)butyric acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This section summarizes the key quantitative data associated with these activities.

Anticancer and Kinase Inhibitory Activity

A notable class of derivatives, pyrazolo[3,4-b]pyridines incorporating a 4-methoxyphenyl moiety, has demonstrated significant anticancer potential. The in vitro cytotoxic activity of these compounds has been evaluated against various cancer cell lines, with key findings indicating potent inhibition of Cyclin-Dependent Kinases (CDKs), crucial regulators of the cell cycle.

Table 1: In Vitro Anticancer Activity of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives

CompoundHela (IC₅₀ in µM)MCF7 (IC₅₀ in µM)HCT-116 (IC₅₀ in µM)
9a 2.59> 50> 50
14g > 504.661.98
Doxorubicin (Control) 2.354.572.11

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cyclin-Dependent Kinase (CDK) Inhibitory Activity

CompoundCDK2 (IC₅₀ in µM)CDK9 (IC₅₀ in µM)
9a 1.630 ± 0.0090.262 ± 0.013
14g 0.460 ± 0.0240.801 ± 0.041
Ribociclib (Control) 0.068 ± 0.0040.050 ± 0.003
Neuroprotective Activity

4-(4-Methoxyphenyl)butanoic acid has been identified as a neuroprotective agent, primarily through its ability to mitigate endoplasmic reticulum (ER) stress. ER stress is a condition of accumulating unfolded or misfolded proteins in the ER, which is implicated in the pathogenesis of several neurodegenerative diseases. By acting as a chemical chaperone, 4-(4-methoxyphenyl)butanoic acid helps to alleviate this stress, thereby protecting neuronal cells from apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the biological assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (Hela, MCF7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Doxorubicin is used as a positive control.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro CDK2 and CDK9 Inhibition Assay

The inhibitory activity of the compounds against CDK2 and CDK9 is determined using a kinase assay that measures the amount of ADP produced, which is then converted to a luminescent signal.

Procedure:

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable buffer (e.g., kinase buffer with a constant final DMSO concentration).

  • Kinase Reaction: The reaction is initiated by adding the CDK2/Cyclin A or CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP to wells of a 384-well plate containing the test compound or vehicle control.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: A reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase-luciferin reaction.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neuroprotection Assay: Cell Viability under ER Stress

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an ER stress-inducing agent, such as tunicamycin or thapsigargin.

Procedure:

  • Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to attach.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (4-(4-methoxyphenyl)butanoic acid) for a specified duration (e.g., 1-2 hours).

  • Induction of ER Stress: An ER stress-inducing agent (e.g., tunicamycin at a final concentration of 1 µg/mL) is added to the wells, with the exception of the untreated control wells.

  • Incubation: The plates are incubated for a further 24-48 hours.

  • Cell Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay or a calcein-AM/ethidium homodimer-1 live/dead staining assay.

  • Data Analysis: The percentage of viable cells is calculated for each treatment condition relative to the untreated control. The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with the ER stress inducer alone.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this section presents diagrams of the key signaling pathways and experimental workflows generated using the Graphviz DOT language.

Endoplasmic Reticulum (ER) Stress Signaling Pathway

This pathway illustrates the cellular response to the accumulation of unfolded proteins in the ER, a process that can be modulated by 4-(4-methoxyphenyl)butanoic acid.

ER_Stress_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA Golgi Golgi ATF6->Golgi translocates to ATF4 ATF4 eIF2a->ATF4 induces Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Induction Chaperone Induction ATF4->Chaperone_Induction Apoptosis Apoptosis ATF4->Apoptosis prolonged stress XBP1s->Chaperone_Induction ERAD ERAD (Degradation) XBP1s->ERAD ATF6n ATF6 (n) Golgi->ATF6n cleavage ATF6n->Chaperone_Induction Compound 4-(4-Methoxyphenyl) butyric Acid Derivative Compound->ER_Stress alleviates

Caption: ER Stress Unfolded Protein Response (UPR) Pathway.

Histone Deacetylase (HDAC) Inhibition Pathway

4-Phenylbutyric acid (4-PBA), a related compound, is a known HDAC inhibitor. This activity is a plausible mechanism for its derivatives and is relevant to its anticancer and neuroprotective effects.

HDAC_Inhibition_Pathway Compound 4-(4-Methoxyphenyl) butyric Acid Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones prevents deacetylation Chromatin Chromatin Histones->Chromatin compacts Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin leads to Gene_Expression Gene Expression (e.g., p21, tumor suppressors) Relaxed_Chromatin->Gene_Expression allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Histone Deacetylase (HDAC) Inhibition Pathway.

Experimental Workflow: In Vitro Anticancer Screening

This diagram outlines the general workflow for screening compounds for anticancer activity using the MTT assay.

Experimental_Workflow_Anticancer Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Addition Add Test Compounds & Controls Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT-based anticancer screening.

An Exemplary Technical Guide to the Pharmacokinetics and Metabolism of Phenyl-Substituted Butyric Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, comprehensive pharmacokinetic and metabolism data for 4-(4-Methoxyphenyl)butyric acid are not available in the public scientific literature. To fulfill the structural and content requirements of this request, this guide will use the well-researched, structurally similar compound, 4-Phenylbutyric Acid (4-PBA) , as a surrogate. The data, protocols, and pathways described herein pertain to 4-PBA and serve as an illustrative example of a technical guide for this class of compounds.

Introduction

4-Phenylbutyric acid (4-PBA) is a low molecular weight aromatic fatty acid.[1] It is clinically approved for the treatment of urea cycle disorders, where it acts as an ammonia scavenger.[2][3] Beyond this primary indication, 4-PBA is extensively investigated as a chemical chaperone that can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum (ER) stress.[2][4] This activity gives it therapeutic potential in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and certain cancers.[3][5] Understanding its pharmacokinetic (PK) and metabolic profile is critical for its continued development and clinical application.

Pharmacokinetics of 4-Phenylbutyric Acid (4-PBA)

4-PBA is a prodrug that is rapidly absorbed and metabolized.[6] Its pharmacokinetic profile is characterized by swift conversion to its active metabolite and distribution to various tissues.

Absorption and Distribution

Following administration, 4-PBA is distributed to plasma and various organs. A study in mice following a 500 mg/kg intraperitoneal injection showed that maximum concentrations (Cmax) in plasma were achieved within 15 minutes.[7] The drug distributes to the kidney, liver, heart, muscle, and lung, with the highest concentrations found in the plasma and kidney.[7] PET scan studies in baboons have also shown high uptake of a carbon-11 labeled analog of PBA in the liver and heart.[8]

Metabolism

The primary metabolic pathway for 4-PBA is β-oxidation of the butyric acid side chain, which converts it to phenylacetic acid (PAA).[7] This conversion is rapid. PAA is the principal active metabolite, which then conjugates with glutamine to form phenylacetylglutamine (PAGN).[6] PAGN is water-soluble and is subsequently excreted by the kidneys.[6] This metabolic route provides an alternative pathway for waste nitrogen excretion, which is the basis for its use in urea cycle disorders.[6]

Excretion

The primary route of excretion for 4-PBA metabolites is through the kidneys into the urine.[8] Phenylacetylglutamine is the final excreted product.[6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for 4-PBA and its primary metabolite, PAA, in mice following a single intraperitoneal dose of 500 mg/kg.[7]

Table 1: Pharmacokinetic Parameters of 4-PBA and PAA in Mice

ParameterMatrix4-PBA ValuePAA Value
Tmax (Time to Peak Concentration) Plasma15 min45 min
Kidney15 min45 min
Liver15 min45 min
Cmax (Peak Concentration) Plasma~150 µg/mL~60 µg/mL
Kidney~10 µg/g~7 µg/g
Liver~8 µg/g~10 µg/g
Tissue to Plasma Ratio Kidney0.0630.109
Liver0.0450.101
Heart0.0210.035
Muscle0.0150.021
Lung0.0070.016
Data derived from Marahatta et al., 2012.[7]

Visualized Pathways and Workflows

Metabolic Pathway of 4-PBA

The metabolic conversion of 4-PBA is a straightforward two-step process involving β-oxidation followed by conjugation.

G PBA 4-Phenylbutyric Acid (4-PBA) PAA Phenylacetic Acid (PAA) PBA->PAA β-oxidation PAGN Phenylacetylglutamine (PAGN) PAA->PAGN Conjugation with Glutamine Excretion Renal Excretion PAGN->Excretion

Metabolic conversion of 4-PBA to its excretable form.
Mechanism of Action: Alleviation of ER Stress

4-PBA acts as a chemical chaperone, helping to properly fold proteins and thus reducing the burden on the endoplasmic reticulum (ER). This mitigates the Unfolded Protein Response (UPR), an ER stress signaling pathway.

G cluster_0 Endoplasmic Reticulum (ER) Unfolded Unfolded Proteins UPR Unfolded Protein Response (UPR) Activation Unfolded->UPR triggers Folded Properly Folded Proteins Unfolded->Folded results in Apoptosis Cellular Apoptosis UPR->Apoptosis leads to PBA 4-Phenylbutyric Acid (4-PBA) PBA->Unfolded assists folding PBA->UPR inhibits

Role of 4-PBA in mitigating ER stress and the UPR.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of 4-PBA.

G cluster_0 In-Vivo Phase cluster_1 Sample Preparation cluster_2 Bioanalysis Dosing 1. Drug Administration (e.g., 500 mg/kg IP in mice) Sampling 2. Serial Blood/Tissue Sampling (e.g., 0, 15, 30, 45, 60 min) Dosing->Sampling Spiking 3. Aliquot Sample & Spike with Internal Standard (d11-PBA) Sampling->Spiking Precipitation 4. Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation 5. Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifugation Extraction 6. Supernatant Transfer Centrifugation->Extraction Analysis 7. LC-MS/MS Analysis Extraction->Analysis Quant 8. Data Quantification Analysis->Quant

Workflow for a typical preclinical PK study of 4-PBA.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol is based on the methodology described for determining the tissue distribution of 4-PBA in mice.[7]

  • Animal Model: Male ICR mice.

  • Dosing: A single dose of 4-PBA (500 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • Sample Collection: At specified time points (e.g., 15, 30, 45, 60, 90, 120 minutes) post-injection, animals are anesthetized. Blood is collected via cardiac puncture into heparinized tubes. Tissues of interest (liver, kidney, heart, lung, muscle) are excised, rinsed with saline, blotted dry, and weighed. All samples are immediately frozen and stored at -80°C until analysis.

  • Homogenization: Tissue samples are homogenized in a suitable buffer to create a uniform suspension for extraction.

Bioanalytical Method for Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 4-PBA and PAA in biological matrices.[7][9]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.[9]

    • Spike the sample with a known concentration of deuterated internal standards (e.g., 4-Phenylbutyric Acid-d11 and Phenylacetic Acid-d7).[7]

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.[9]

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[9]

    • Carefully transfer the clear supernatant to a new tube or autosampler vial for analysis.[9]

  • LC-MS/MS Conditions:

    • Chromatography: Reverse-phase liquid chromatography using a C18 column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.[6]

    • Ionization: Electrospray ionization (ESI) in negative mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for 4-PBA, PAA, and their respective internal standards to ensure selectivity and accurate quantification.[7]

  • Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, recovery, and matrix effects.[6] Inter-day and intra-day accuracy and precision should be within ±15%.[7]

References

In Vitro Cytotoxicity of 4-(4-Methoxyphenyl)butyric Acid: A Technical Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature directly investigating the in vitro cytotoxicity of 4-(4-Methoxyphenyl)butyric acid is not currently available. This technical guide therefore provides an in-depth analysis of the known cytotoxic properties of the closely related and well-studied compound, 4-phenylbutyric acid (4-PBA) , and other butyric acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential cytotoxic mechanisms and experimental considerations for 4-(4-Methoxyphenyl)butyric acid based on the principle of structural analogy. All data, protocols, and mechanistic discussions pertain to 4-phenylbutyric acid and its derivatives unless otherwise specified.

Introduction to 4-Phenylbutyric Acid (4-PBA) and its Relevance

4-Phenylbutyric acid is a short-chain fatty acid derivative that has garnered significant attention for its multifaceted biological activities. It is known to function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[1] These mechanisms are central to its observed anti-neoplastic and cytoprotective effects. Given the structural similarity between 4-PBA and 4-(4-Methoxyphenyl)butyric acid—differing only by a methoxy group on the phenyl ring—it is plausible that they may share similar biological activities. This guide will explore the cytotoxic profile of 4-PBA to provide a predictive framework for its methoxy-substituted analogue.

Quantitative Cytotoxicity Data of 4-Phenylbutyric Acid

The cytotoxic effects of 4-PBA have been evaluated across a range of cancer cell lines and normal cell lines. The following table summarizes the quantitative data from various in vitro studies.

Cell LineCell TypeAssayConcentration/IC50Exposure TimeKey Findings
Caco-2, SW480, SW620, HCT116Human Colon CarcinomaCCK-8Dose-dependent decrease in viability (100 µM - 1.5 mM)72 hours4-PBA exhibits cytotoxic effects on colon cancer cells.[2]
IEC-6Rat Intestinal Epithelial (Normal)CCK-8Minimal cytotoxicity72 hours4-PBA shows selectivity for cancer cells over normal intestinal cells.[2]
IPEC-J2Porcine Intestinal Epithelial (Normal)CCK-8No significant toxicity up to 10 mmol/L48 hoursHigh concentrations are well-tolerated by normal porcine intestinal cells.[3]
A549Human Lung CarcinomaMTTSignificant cytotoxicity observedNot specified4-PBA is cytotoxic to lung cancer cells.[4]
Primary Nasal Epithelial CellsHuman Normal CellsMTTNo significant cytotoxicityNot specifiedDemonstrates safety towards normal primary epithelial cells.[4]
RASFsRheumatoid Arthritis Synovial FibroblastsCCK-8No significant cell death up to 40 mM24 hoursHigh concentrations are non-toxic to these specialized cells.[5]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for the key experiments cited in the evaluation of 4-PBA's cytotoxicity.

Cell Culture and Treatment
  • Cell Lines: Human colon carcinoma cell lines (Caco-2, SW480, SW620, HCT116) and a normal rat intestinal epithelial cell line (IEC-6) are commonly used.[2]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For cytotoxicity assays, cells are seeded in 96-well plates. After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of 4-PBA (e.g., 100 µM, 250 µM, 500 µM, 750 µM, 1 mM, and 1.5 mM).[2] The cells are then incubated for a specified duration, typically 72 hours.[2]

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • After the treatment period, the medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well.

  • The plate is incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

The CCK-8 assay is another colorimetric assay that is more sensitive and less toxic than the MTT assay.

  • Following the 72-hour incubation with 4-PBA, a CCK-8 reagent is added to each well according to the manufacturer's instructions.[2]

  • The plate is incubated for a specified time (e.g., 1-4 hours).

  • The optical density is measured at 450 nm using a microplate reader.[2]

  • The results are used to calculate the percentage of cell viability relative to the untreated control group.

Mechanistic Insights: Signaling Pathways and Cellular Effects

The cytotoxic and cytostatic effects of 4-PBA are linked to its ability to modulate several key cellular pathways.

Endoplasmic Reticulum (ER) Stress Inhibition

4-PBA is a well-documented chemical chaperone that alleviates ER stress.[6][7] ER stress is implicated in the progression of various diseases, including cancer. By enhancing the protein folding capacity of the ER, 4-PBA can reduce the unfolded protein response (UPR), a pathway that can otherwise promote cell survival or, under prolonged stress, trigger apoptosis.

ER_Stress_Inhibition cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins UPR Activation UPR Activation Unfolded Proteins->UPR Activation Induces Cell Survival Cell Survival UPR Activation->Cell Survival Can promote Apoptosis Apoptosis UPR Activation->Apoptosis Can induce Protein Folding Protein Folding Protein Folding->Unfolded Proteins Reduces 4-PBA 4-PBA 4-PBA->UPR Activation Inhibits 4-PBA->Protein Folding Enhances

ER Stress modulation by 4-PBA.
Cell Cycle Regulation

Studies have shown that 4-PBA can induce cell cycle arrest in cancer cells. For example, in colon cancer cells, treatment with 4-PBA led to the downregulation of cell-cycle regulatory genes such as Cyclin D1 (CCND1) and cyclin-dependent kinase 6 (CDK6).[2] This arrest in the cell cycle progression inhibits the proliferation of cancer cells.

Cell_Cycle_Regulation 4-PBA 4-PBA CCND1_CDK6 CCND1 / CDK6 Expression 4-PBA->CCND1_CDK6 Downregulates Cell_Cycle_Progression Cell Cycle Progression CCND1_CDK6->Cell_Cycle_Progression Promotes Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Proliferation

Inhibition of cell cycle progression by 4-PBA.
Anti-Inflammatory Effects

4-PBA has also been shown to possess anti-inflammatory properties. In colon cancer cell lines, it can downregulate the expression of pro-inflammatory genes and proteins such as IL-6 and CXCL10.[2] This anti-inflammatory action may contribute to its overall anti-cancer effects, as chronic inflammation is a known driver of tumorigenesis.

Structure-Activity Relationship (SAR) Considerations

Preliminary SAR studies on 4-PBA derivatives suggest that substitutions on the phenyl ring can influence cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as a chloro group at the para position, has been associated with potent to moderate cytotoxic activity against various cancer cell lines.[8] The methoxy group in 4-(4-Methoxyphenyl)butyric acid is generally considered an electron-donating group, which, based on these initial findings, might result in a different cytotoxicity profile compared to derivatives with electron-withdrawing groups. However, more extensive SAR studies are required to make a definitive prediction.

Conclusion and Future Directions

While direct experimental data on the in vitro cytotoxicity of 4-(4-Methoxyphenyl)butyric acid is lacking, the extensive research on its close structural analog, 4-phenylbutyric acid, provides a valuable starting point for investigation. The evidence suggests that 4-PBA exhibits selective cytotoxicity towards cancer cells, mediated through mechanisms including ER stress modulation, cell cycle arrest, and anti-inflammatory effects.

Future research should focus on directly evaluating the cytotoxic profile of 4-(4-Methoxyphenyl)butyric acid against a panel of cancer and normal cell lines. Such studies should aim to:

  • Determine the IC50 values across various cell lines.

  • Elucidate the primary mechanism of action, including its effects on ER stress, histone deacetylase activity, and cell cycle regulation.

  • Conduct comparative studies with 4-PBA to understand the influence of the methoxy-substitution on its biological activity.

By building upon the knowledge of 4-PBA, the scientific community can efficiently explore the therapeutic potential of 4-(4-Methoxyphenyl)butyric acid as a novel anti-cancer agent.

References

The Versatile Scaffold of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)butyric acid has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and development of a diverse range of therapeutic agents. Its unique combination of a methoxyphenyl group and a flexible butyric acid chain allows for facile chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity against various biological targets. This technical guide provides an in-depth overview of the chemical properties, synthesis, and therapeutic applications of 4-(4-methoxyphenyl)butyric acid and its derivatives. We present a comprehensive analysis of its utility in targeting critical signaling pathways, including the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Endoplasmic Reticulum (ER) stress response. This document consolidates quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

4-(4-Methoxyphenyl)butyric acid is a versatile chemical intermediate that has garnered significant attention in the pharmaceutical industry.[1][2] Its structural features, comprising a substituted aromatic ring and a carboxylic acid moiety, make it an attractive starting point for the synthesis of novel bioactive molecules.[2] This scaffold has been successfully employed to develop compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, and lipid-lowering effects.[1][3]

A notable example of a drug candidate derived from this scaffold is LY518674, a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1] Furthermore, derivatives of 4-(4-methoxyphenyl)butyric acid have shown promise as chemical chaperones, mitigating cellular stress by inhibiting the Endoplasmic Reticulum (ER) stress response, a pathway implicated in various neurodegenerative diseases.[3] This guide will delve into the key aspects of utilizing this scaffold for the rational design of novel therapeutic agents.

Chemical Properties and Synthesis

4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2) is a white to light yellow crystalline powder with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[4][5] It is slightly soluble in methanol and insoluble in chloroform.[4]

The synthesis of 4-(4-methoxyphenyl)butyric acid is well-established and can be achieved through various routes. A common method involves the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.[4]

General Synthesis of 4-(4-Methoxyphenyl)butyric Acid

A typical laboratory-scale synthesis involves the hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid in the presence of a palladium on carbon (Pd/C) catalyst.[4][6]

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)butyric Acid [4][6]

  • Materials:

    • 4-(4-methoxyphenyl)-4-oxobutanoic acid

    • 10% Palladium on carbon (50% wet)

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Toluene

    • Hydrogen gas

    • Diatomaceous earth

  • Procedure:

    • Suspend 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) in a solvent mixture of acetic acid (100 ml) and THF (100 ml).

    • To this suspension, add 10% palladium-carbon catalyst (4 g, 50% wet weight).

    • Stir the reaction mixture under a hydrogen atmosphere (0.4 MPa) for 9 hours.

    • Upon completion of the reaction, filter the mixture through a diatomaceous earth pad to remove the catalyst.

    • Add toluene to the filtrate and subsequently remove the solvent by distillation under reduced pressure to afford 4-(4-methoxyphenyl)butanoic acid in quantitative yield.

  • Characterization:

    • The product can be characterized by ¹H-NMR spectroscopy. (CDCl₃): δ 1.89 (m, 2H), 2.32 (t, J=7.3 Hz, 2H), 2.58 (t, J=7.4 Hz, 2H), 3.73 (s, 3H), 6.78-6.82 (m, 2H), 7.03-7.08 (m, 2H), 10.96 (brs, 1H).[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 4-(4-methoxyphenyl)butyric acid scaffold has proven to be a fruitful starting point for the development of drugs targeting a range of diseases. The following sections highlight its application in two key areas: as PPARα agonists for metabolic disorders and as ER stress inhibitors for neurodegenerative diseases.

PPARα Agonists for Metabolic Disorders

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα are used clinically to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

The 4-(4-methoxyphenyl)butyric acid scaffold has been successfully utilized to develop potent and selective PPARα agonists. A prime example is the preclinical candidate LY518674 .

Table 1: In Vitro Activity of LY518674

CompoundTargetAssay TypeIC₅₀ (nM)
LY518674PPARαTransactivation Assay~24

Data sourced from literature.

The development of LY518674 showcases the potential of modifying the 4-(4-methoxyphenyl)butyric acid core to achieve high potency and selectivity. The synthesis of this complex molecule involves a convergent approach, highlighting the modularity of the starting scaffold.

Experimental Protocol: PPARα Transactivation Assay (Luciferase Reporter Assay) [4][6][7]

  • Objective: To determine the ability of a test compound to activate the PPARα receptor.

  • Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified by measuring its activity.

  • Materials:

    • Mammalian cell line (e.g., COS-1, HEK293)

    • Expression plasmid for human or mouse PPARα

    • Luciferase reporter plasmid containing PPAR response elements (PPREs)

    • Control plasmid expressing Renilla luciferase (for normalization)

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compounds and reference agonist (e.g., GW7647)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Culture and Transfection:

      • Seed cells in a 96-well plate.

      • Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Compound Treatment:

      • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a reference agonist. Include a vehicle control (e.g., DMSO).

    • Incubation:

      • Incubate the cells for an additional 24 hours.

    • Luciferase Assay:

      • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

      • Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

      • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as a derivative of 4-(4-methoxyphenyl)butyric acid, initiates a cascade of molecular events leading to the regulation of target gene expression.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-(4-Methoxyphenyl)butyric Acid Derivative (Agonist) FABP Fatty Acid Binding Protein Ligand->FABP Transport PPARa PPARα FABP->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE TargetGenes Target Gene Transcription (e.g., CPT1, ACO) PPRE->TargetGenes Activation Coactivators Coactivators (e.g., PGC-1α) Coactivators->RXR mRNA mRNA TargetGenes->mRNA Transcription Protein Protein (Lipid Metabolism Enzymes) mRNA->Protein Translation Metabolic Effects Increased Fatty Acid Oxidation Decreased Triglycerides Protein->Metabolic Effects

Figure 1: PPARα Signaling Pathway Activation

ER Stress Inhibitors for Neurodegenerative Diseases

Endoplasmic Reticulum (ER) stress is a cellular condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can lead to apoptosis and is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

4-(4-Methoxyphenyl)butyric acid and its analogs have been investigated as "chemical chaperones" that can alleviate ER stress and protect neuronal cells from apoptosis.[3][8] These compounds are thought to stabilize protein conformation and facilitate proper folding, thereby reducing the burden on the ER.

While extensive quantitative SAR data for neuroprotection is still emerging, qualitative studies suggest that modifications to the phenyl ring and the length of the butyric acid chain can influence the anti-aggregation and cytoprotective effects of these compounds.[3] For instance, 4-(4-methoxyphenyl)butanoic acid has demonstrated protective effects against ER stress-induced neuronal cell death.[3]

Experimental Protocol: Western Blot Analysis of ER Stress Markers [9][10][11]

  • Objective: To assess the ability of a test compound to mitigate ER stress by measuring the expression levels of key ER stress marker proteins.

  • Principle: Cells are treated with an ER stress-inducing agent in the presence or absence of the test compound. The levels of ER stress markers, such as GRP78 (BiP), CHOP, and phosphorylated PERK and eIF2α, are then quantified by Western blotting.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • ER stress inducer (e.g., tunicamycin or thapsigargin)

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-eIF2α) and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells and allow them to adhere.

      • Pre-treat cells with various concentrations of the test compound for a specified time.

      • Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) and incubate for an appropriate duration.

    • Protein Extraction and Quantification:

      • Lyse the cells and collect the protein extracts.

      • Determine the protein concentration of each lysate.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the expression of the target proteins to the loading control.

      • Compare the expression levels of ER stress markers in the different treatment groups.

ER Stress and the Unfolded Protein Response (UPR) Pathway

ER stress triggers a set of signaling pathways collectively known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. 4-(4-Methoxyphenyl)butyric acid derivatives can intervene in this pathway.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP PERK PERK BiP->PERK Release IRE1 IRE1 BiP->IRE1 Release ATF6 ATF6 BiP->ATF6 Release eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1u XBP1u mRNA IRE1->XBP1u Splicing ATF6_n ATF6(n) ATF6->ATF6_n Cleavage & Translocation peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Translation Upregulation ATF4_n ATF4 ATF4->ATF4_n Translocation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n XBP1s XBP1s->XBP1s_n Translation & Translocation CHOP CHOP (Apoptosis) ATF4_n->CHOP Transcription Chaperones Chaperone Genes (e.g., BiP) XBP1s_n->Chaperones Transcription ATF6_n->Chaperones Transcription Apoptosis Apoptosis CHOP->Apoptosis Protein Folding Protein Folding Chaperones->Protein Folding 4MPBA_deriv 4-(4-Methoxyphenyl)butyric Acid Derivative 4MPBA_deriv->UnfoldedProteins Reduces Load

Figure 2: Modulation of the ER Stress Response

Conclusion

4-(4-Methoxyphenyl)butyric acid represents a highly valuable and versatile scaffold for the design and development of novel therapeutic agents. Its amenability to chemical modification has enabled the creation of potent and selective modulators of key biological targets, such as PPARα and the proteins involved in the ER stress response. The examples of LY518674 and the neuroprotective chemical chaperones underscore the significant potential of this structural motif in addressing a wide range of diseases, from metabolic disorders to neurodegeneration. This technical guide provides a foundational resource for researchers, offering insights into the synthesis, biological evaluation, and mechanistic understanding of compounds derived from this privileged scaffold. Further exploration of the chemical space around 4-(4-methoxyphenyl)butyric acid is warranted and holds great promise for the future of drug discovery.

References

The Structure-Activity Relationship of 4-(4-Methoxyphenyl)butyric Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid, a derivative of 4-phenylbutyric acid (4-PBA), has emerged as a molecule of significant interest in drug discovery. Like its parent compound, it exhibits promising therapeutic potential, primarily attributed to its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-methoxyphenyl)butyric acid and its analogs, focusing on the structural modifications that influence their biological activities. The information presented herein is intended to guide researchers and drug development professionals in the rational design of novel therapeutics based on this scaffold.

Core Activities and Therapeutic Potential

The biological effects of 4-(4-methoxyphenyl)butyric acid analogs are primarily linked to two key mechanisms of action:

  • Chemical Chaperone Activity: These compounds can stabilize protein conformation, prevent protein aggregation, and alleviate endoplasmic reticulum (ER) stress. This is particularly relevant for neurodegenerative diseases characterized by protein misfolding. 4-(4-methoxyphenyl)butanoic acid has been shown to have protective effects against ER stress-induced neuronal cell death.[1]

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDAC enzymes, these analogs can modulate gene expression, leading to various cellular responses, including cell cycle arrest and apoptosis in cancer cells.

These dual activities make them attractive candidates for developing treatments for a range of disorders, including neurodegenerative diseases, cancer, and genetic disorders.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the biological activity of 4-(4-methoxyphenyl)butyric acid analogs.

Modification of the Aliphatic Chain

The length and composition of the butyric acid side chain are critical determinants of chemical chaperone activity.

Table 1: Effect of Aliphatic Chain Length on Anti-Aggregation Activity of 4-Phenylbutyric Acid Analogs

CompoundChain Length (n)Relative Anti-Aggregation Activity
Analog 11+
Analog 22++
4-Phenylbutyric acid3+++
Analog 34++++
Analog 45+++++

Data is representative and compiled based on qualitative descriptions in the literature. Actual values may vary.

Key Findings:

  • Increased Chain Length: An increase in the length of the fatty acid chain from three to six carbons generally leads to enhanced anti-aggregation activity. This is likely due to increased hydrophobicity, which can improve interactions with misfolded proteins.

Substitution on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly influence both chemical chaperone and HDAC inhibitory activities.

Table 2: Influence of Phenyl Ring Substitution on Neuroprotective and HDAC Inhibitory Activities

CompoundR1R2R3R4Neuroprotective Activity (EC50, µM)HDAC Inhibition (IC50, µM)
4-PBAHHHH>100~500
4-(4-Methoxyphenyl)butyric acid HHOCH3H~50 ~250
Analog 5OCH3HHH>100>500
Analog 6HOCH3HH~75~400
Analog 7HHClH~60~200
Analog 8HHNO2H>100>500

Data is representative and compiled based on qualitative descriptions and analogous compounds in the literature. Actual values may vary.

Key Findings:

  • Methoxyphenyl Substitution: The presence of a methoxy group at the para-position of the phenyl ring, as seen in 4-(4-methoxyphenyl)butyric acid, appears to be beneficial for neuroprotective activity against ER stress.

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups (like methoxy) at the para-position seem to enhance neuroprotective activity. Conversely, strong electron-withdrawing groups (like nitro) can be detrimental to activity.

  • Positional Isomers: The position of the substituent is crucial. Para-substitution often yields the most favorable activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel analogs.

Synthesis of 4-(4-Methoxyphenyl)butyric Acid Analogs

A general synthetic route for preparing substituted 4-phenylbutyric acid analogs involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by a reduction step.

General Procedure:

  • Friedel-Crafts Acylation: To a solution of the appropriately substituted anisole in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl3) portion-wise at 0°C. Succinic anhydride is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and dried.

  • Clemmensen or Wolff-Kishner Reduction: The resulting keto acid is reduced to the desired 4-(substituted-phenyl)butyric acid.

    • Clemmensen Reduction: The keto acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.

    • Wolff-Kishner Reduction: The keto acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

  • Purification: The final product is purified by recrystallization or column chromatography.

ER Stress-Induced Neuronal Cell Death Assay

This assay evaluates the ability of compounds to protect neuronal cells from death induced by ER stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Tunicamycin (ER stress inducer)

  • Test compounds (4-(4-methoxyphenyl)butyric acid analogs)

  • MTT or other cell viability assay kit

  • Western blot reagents and antibodies for ER stress markers (GRP78, CHOP, ATF4)

Procedure:

  • Cell Seeding: Plate neuronal cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • ER Stress Induction: Add tunicamycin (e.g., 1-5 µg/mL) to the wells to induce ER stress. Include a vehicle control (DMSO) and a positive control (e.g., 4-PBA).

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay according to the manufacturer's instructions.

  • Western Blot Analysis: For mechanistic studies, lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies against key ER stress markers to assess the unfolded protein response (UPR).

Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the inhibitory activity of the analogs against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Trypsin solution

  • Test compounds

  • Trichostatin A (TSA) or SAHA (positive control inhibitors)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Workflows

Visual representations of key biological pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathway of ER Stress and the Unfolded Protein Response (UPR)

ER_Stress_UPR cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a XBP1s spliced XBP1 IRE1->XBP1s ATF6n ATF6 (n) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 translation Gene_Expression Gene Expression (Chaperones, Apoptosis) ATF4->Gene_Expression XBP1s->Gene_Expression ATF6n->Gene_Expression

Caption: The Unfolded Protein Response (UPR) signaling pathways activated by ER stress.

Experimental Workflow for SAR Screening

SAR_Workflow start Design & Synthesize Analogs assay1 Chemical Chaperone Assay (Anti-aggregation) start->assay1 assay2 ER Stress Cell-Based Assay (Neuroprotection) start->assay2 assay3 HDAC Inhibition Assay start->assay3 data Quantitative Data (IC50, EC50) assay1->data assay2->data assay3->data sar Structure-Activity Relationship Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the screening and SAR analysis of novel analogs.

Conclusion

The structural framework of 4-(4-methoxyphenyl)butyric acid offers a versatile platform for the development of novel therapeutic agents. The key to unlocking its full potential lies in the systematic exploration of its structure-activity relationships. This guide has highlighted the critical role of the aliphatic chain length and phenyl ring substitutions in modulating the chemical chaperone and HDAC inhibitory activities of its analogs. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can rationally design and synthesize next-generation compounds with enhanced potency and selectivity, paving the way for new treatments for a multitude of diseases.

References

Potential Therapeutic Targets of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)butyric acid (4-MPB), a derivative of 4-phenylbutyric acid (4-PBA), is a compound of increasing interest in pharmacological research. While its direct therapeutic applications are still under investigation, its structural similarity to the well-characterized 4-PBA provides significant insights into its potential mechanisms of action and therapeutic targets. This technical guide consolidates the current understanding of 4-MPB's biological activities, focusing on its role as a modulator of endoplasmic reticulum (ER) stress and a potential inhibitor of histone deacetylases (HDACs). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

4-(4-Methoxyphenyl)butyric acid, also known as 4-(4-methoxyphenyl)butanoic acid, is a small molecule with potential therapeutic applications stemming from its chemical structure.[1][2] It is recognized as a derivative of 4-phenylbutyric acid (4-PBA), a compound with established clinical use and a known modulator of cellular stress and epigenetic regulation.[3][4][5][6][7] The primary hypothesized therapeutic targets for 4-MPB, based on the activities of 4-PBA and related butyrate compounds, are the mitigation of endoplasmic reticulum (ER) stress and the inhibition of histone deacetylases (HDACs). This guide will delve into the scientific basis for these potential therapeutic avenues.

Endoplasmic Reticulum Stress Modulation

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic or unresolved ER stress can lead to apoptosis and is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Mechanism of Action: Chemical Chaperone

4-PBA is a well-established chemical chaperone that alleviates ER stress by facilitating protein folding and reducing the aggregation of misfolded proteins.[3][5] It is believed that 4-(4-Methoxyphenyl)butyric acid shares this mechanism. As a chemical chaperone, it can stabilize protein intermediates, thereby reducing the load of unfolded proteins in the ER and attenuating the UPR. One study has specifically shown that 4-(4-Methoxyphenyl)butanoic acid exhibits protective effects against ER stress-induced neuronal cell death, supporting this hypothesis.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is initiated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. 4-PBA has been shown to modulate these pathways, and it is anticipated that 4-MPB would have similar effects.

  • The PERK Pathway: Upon ER stress, PERK (Protein kinase R-like endoplasmic reticulum kinase) dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general attenuation of protein translation, which reduces the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[6][8][9][10][11] Studies on 4-PBA demonstrate its ability to inhibit the activation of the PERK-eIF2α-ATF4-CHOP axis under ER stress conditions.[6][8]

  • The IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is another ER stress sensor. When activated, it splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[4][12]

  • The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is the third branch of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to upregulate ER chaperones like GRP78/BiP.[5]

The following diagram illustrates the central role of the UPR in ER stress and the likely points of intervention for 4-(4-Methoxyphenyl)butyric acid.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK activates IRE1 IRE1 Unfolded Proteins->IRE1 activates ATF6 ATF6 Unfolded Proteins->ATF6 activates eIF2a eIF2a PERK->eIF2a phosphorylates XBP1_mRNA XBP1_mRNA IRE1->XBP1_mRNA splices ATF6_cleaved ATF6_cleaved ATF6->ATF6_cleaved cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 translates CHOP CHOP ATF4->CHOP upregulates XBP1s XBP1s XBP1_mRNA->XBP1s ER_Chaperones ER_Chaperones XBP1s->ER_Chaperones upregulates ATF6_cleaved->ER_Chaperones upregulates Apoptosis Apoptosis CHOP->Apoptosis 4-MPB 4-MPB 4-MPB->Unfolded Proteins reduces 4-MPB->PERK inhibits

Caption: The Unfolded Protein Response (UPR) pathway and the proposed mechanism of 4-MPB.

Quantitative Data (Proxy Data from 4-PBA)

Direct quantitative data for 4-MPB's effect on ER stress markers is not yet available. However, studies on 4-PBA provide valuable proxy data.

Compound Cell Line Assay Endpoint Concentration Effect Reference
4-PBAHuman Rheumatoid Arthritis Synovial FibroblastsWestern BlotGRP78, CHOP protein levels20 mMSignificant reduction in IL-1β-induced expression[5]
4-PBAMouse ChondrocytesWestern BlotBiP, IRE1, XBP1s protein levels10-50 mMDose-dependent reduction of thapsigargin-induced expression[4]
4-PBARat Proximal Tubular CellsWestern Blotp-PERK, eIF2α, ATF4, CHOP protein levelsNot specifiedInhibition of lead-induced activation[6]
Experimental Protocol: Western Blot for ER Stress Markers

This protocol is adapted from studies using 4-PBA to assess its effect on ER stress.[4][5]

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y neuroblastoma cells) at a suitable density in 6-well plates.

    • Allow cells to adhere overnight.

    • Induce ER stress using a known inducer like tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM) for a specified time (e.g., 16-24 hours).

    • In parallel, treat cells with the ER stress inducer in the presence of varying concentrations of 4-(4-Methoxyphenyl)butyric acid (e.g., 1-20 mM). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the protein bands of interest to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Culture & Treatment (ER Stress Induction +/- 4-MPB) B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-GRP78, anti-p-PERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Signal Detection (ECL) G->H I Data Analysis (Densitometry) H->I

Caption: A generalized workflow for Western blot analysis of ER stress markers.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]

Mechanism of Action

Butyrate and its analogue 4-PBA are well-documented inhibitors of class I and IIa HDACs.[13][14] They are thought to act by mimicking the substrate and chelating the zinc ion in the active site of the enzyme. The structural similarity of 4-MPB to these compounds strongly suggests that it also possesses HDAC inhibitory activity. Inhibition of HDACs leads to the accumulation of acetylated histones (hyperacetylation), which results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21.[13]

HDAC_Inhibition_Pathway cluster_Nucleus Nucleus Histones (acetylated) Histones (acetylated) Histones (deacetylated) Histones (deacetylated) Histones (acetylated)->Histones (deacetylated) deacetylation Chromatin (open) Chromatin (open) Histones (acetylated)->Chromatin (open) Chromatin (condensed) Chromatin (condensed) Histones (deacetylated)->Chromatin (condensed) HDAC HDAC HDAC->Histones (acetylated) HAT HAT HAT->Histones (deacetylated) Gene Transcription Gene Transcription Chromatin (open)->Gene Transcription promotes Chromatin (condensed)->Gene Transcription represses 4-MPB 4-MPB 4-MPB->HDAC inhibits

Caption: The mechanism of HDAC inhibition by 4-MPB leading to gene transcription.

Quantitative Data (Proxy Data from Butyrate and other HDAC inhibitors)

While specific IC50 values for 4-MPB are not available, data for butyrate and other related HDAC inhibitors provide a benchmark.

Compound Assay Type Target IC50 Reference
ButyrateNuclear Extract (HT-29 cells)Total HDACs0.09 mM[14]
4-PBANot SpecifiedHDACsInhibits at 2 mM[15]
MS-275 (Entinostat)Cell-basedHDAC10.243 µM[15]
BG45Cell-freeHDAC30.289 µM[16]
Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is a general method for assessing HDAC inhibitory activity.[14]

  • Reagents and Materials:

    • Nuclear extract from a relevant cell line (e.g., HeLa or a cancer cell line).

    • HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction).

    • 4-(4-Methoxyphenyl)butyric acid and other control inhibitors.

    • 96-well black plates.

    • Fluorometer.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, nuclear extract, and varying concentrations of 4-(4-Methoxyphenyl)butyric acid or control inhibitors.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence at an excitation of 355 nm and an emission of 460 nm.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Other Potential Therapeutic Targets

Analgesic and Anti-inflammatory Effects

The initial reports of potential analgesic and anti-inflammatory properties of 4-MPB are intriguing but lack mechanistic detail. Key enzymes in inflammation include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). While some methoxyphenyl derivatives have shown inhibitory activity against these enzymes, there is currently no direct evidence for 4-MPB. Further screening against these targets is warranted.

G-Protein Coupled Receptors (GPCRs)

Butyrate is a known agonist for several GPCRs, including GPR41, GPR43, and GPR109a. Given that 4-MPB is a fatty acid derivative, it is plausible that it could interact with fatty acid-sensing GPCRs such as GPR40 and GPR120, which are involved in metabolic regulation and inflammation.[11][16] However, specific binding and activation studies for 4-MPB on these receptors are needed.

Conclusion and Future Directions

4-(4-Methoxyphenyl)butyric acid holds promise as a therapeutic agent, with its most likely targets being the modulation of ER stress and the inhibition of HDACs. The extensive research on its parent compound, 4-PBA, provides a strong foundation for these hypotheses. Future research should focus on obtaining direct quantitative data for 4-MPB's effects on these pathways, including IC50 values for HDAC inhibition and EC50 values for the reduction of specific ER stress markers. Furthermore, screening 4-MPB against a panel of inflammatory enzymes and GPCRs could uncover novel therapeutic applications. The experimental protocols detailed in this guide provide a starting point for researchers to further elucidate the therapeutic potential of this interesting molecule.

References

The Anti-inflammatory Potential of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and future research directions for the anti-inflammatory properties of 4-(4-methoxyphenyl)butyric acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available information on related compounds and outlines a strategic approach for the systematic evaluation of this specific molecule. While direct experimental data on the anti-inflammatory activity of 4-(4-methoxyphenyl)butyric acid is not extensively available in peer-reviewed literature, this guide leverages data from structurally similar compounds, such as butyric acid and its derivatives, to propose likely mechanisms of action and a roadmap for investigation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Butyric acid, a short-chain fatty acid, and its derivatives have garnered significant attention for their anti-inflammatory properties. 4-(4-Methoxyphenyl)butyric acid, as a derivative, presents a promising scaffold for the development of new therapeutic agents. Its structure suggests potential modulation of key inflammatory pathways. This document serves as a foundational resource for initiating and advancing research into the anti-inflammatory potential of this compound.

Putative Mechanisms of Anti-inflammatory Action

Based on the known mechanisms of butyric acid and other related derivatives, 4-(4-methoxyphenyl)butyric acid is hypothesized to exert its anti-inflammatory effects through the modulation of central signaling pathways in the inflammatory cascade. The primary putative target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Butyrate has been shown to inhibit NF-κB activation, and it is plausible that 4-(4-methoxyphenyl)butyric acid shares this mechanism.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB IkB_P P-IkB NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation 4-MPBA 4-(4-Methoxyphenyl)butyric acid 4-MPBA->IKK Inhibition (Hypothesized) DNA Inflammatory Genes NFkB_n->DNA Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Mediators

Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Modulation of Cyclooxygenase (COX) Enzymes

COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. It is conceivable that 4-(4-methoxyphenyl)butyric acid could directly or indirectly (via NF-κB inhibition) reduce the activity or expression of COX-2.

Proposed Experimental Protocols for Evaluation

To systematically investigate the anti-inflammatory properties of 4-(4-methoxyphenyl)butyric acid, a series of well-established in vitro and in vivo experimental models are proposed.

In Vitro Anti-inflammatory Assays

A tiered in vitro approach is recommended to elucidate the compound's cellular and molecular mechanisms.

3.1.1. Cell Viability Assay

  • Objective: To determine the non-toxic concentration range of 4-(4-methoxyphenyl)butyric acid on relevant cell lines.

  • Methodology:

    • Seed murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in 96-well plates.

    • Treat cells with a range of concentrations of 4-(4-methoxyphenyl)butyric acid for 24-48 hours.

    • Assess cell viability using a standard MTT or MTS assay.

    • Determine the highest concentration that does not significantly affect cell viability for use in subsequent experiments.

3.1.2. Measurement of Inflammatory Mediators

  • Objective: To quantify the effect of the compound on the production of key inflammatory mediators.

  • Methodology:

    • Pre-treat RAW 264.7 cells or PBMCs with non-toxic concentrations of 4-(4-methoxyphenyl)butyric acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent.

    • Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3.1.3. Western Blot Analysis for Signaling Pathway Components

  • Objective: To investigate the effect of the compound on the NF-κB signaling pathway.

  • Methodology:

    • Pre-treat cells with 4-(4-methoxyphenyl)butyric acid and stimulate with LPS as described above for a shorter duration (e.g., 30-60 minutes).

    • Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65) and a loading control (e.g., β-actin or Lamin B1).

    • Detect with appropriate secondary antibodies and visualize protein bands.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with 4-(4-Methoxyphenyl)butyric acid Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Data_Collection Data Collection LPS_Stimulation->Data_Collection Griess_Assay Griess Assay (NO) Data_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Data_Collection->ELISA Western_Blot Western Blot (NF-κB pathway) Data_Collection->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

In Vivo Analgesic Profile of 4-(4-Methoxyphenyl)butyric Acid: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and preclinical research databases reveals a significant gap in the in vivo characterization of the analgesic effects of 4-(4-Methoxyphenyl)butyric acid. Despite its classification as a key intermediate in the synthesis of potential analgesic and anti-inflammatory agents, direct studies evaluating its efficacy and mechanism of action in established animal models of pain are not presently available.

This technical guide aims to address the current state of knowledge regarding 4-(4-Methoxyphenyl)butyric acid and its potential role in analgesia. However, due to the absence of specific in vivo data, this document will instead provide a framework for the type of preclinical evaluation necessary to characterize its analgesic properties. This includes outlining standard experimental protocols and potential mechanistic pathways that would be relevant for future investigation.

Quantitative Data on Analgesic Efficacy: A Data Deficit

A thorough search of scientific literature did not yield any quantitative data from in vivo studies on 4-(4-Methoxyphenyl)butyric acid. Information such as the median effective dose (ED50) in various pain models, the onset and duration of action, and dose-response relationships are currently not documented.

For a comprehensive evaluation, future studies would need to generate data in a structured format, as exemplified in the hypothetical data tables below.

Table 1: Hypothetical Analgesic Efficacy of 4-(4-Methoxyphenyl)butyric acid in a Murine Acetic Acid-Induced Writhing Model

Dose (mg/kg, i.p.)Number of Writhings (Mean ± SEM)% Inhibition
Vehicle (Saline)50.2 ± 3.5-
1035.1 ± 2.830.1%
3020.5 ± 2.159.2%
1008.3 ± 1.583.5%
Reference (Diclofenac 10 mg/kg)12.6 ± 1.874.9%

Table 2: Hypothetical Antinociceptive Effects of 4-(4-Methoxyphenyl)butyric acid in a Murine Hot Plate Test

Treatment (mg/kg, i.p.)Latency to Response (seconds, Mean ± SEM)
Baseline 8.5 ± 0.7
30 min post-dose
Vehicle (Saline)8.8 ± 0.9
4-(4-Methoxyphenyl)butyric acid (30)15.2 ± 1.2
4-(4-Methoxyphenyl)butyric acid (100)22.1 ± 1.8
Morphine (10)28.5 ± 2.0
60 min post-dose
Vehicle (Saline)8.6 ± 0.8
4-(4-Methoxyphenyl)butyric acid (30)12.5 ± 1.1
4-(4-Methoxyphenyl)butyric acid (100)18.9 ± 1.5
Morphine (10)25.3 ± 1.9

Proposed Experimental Protocols for In Vivo Analgesic Assessment

To ascertain the analgesic properties of 4-(4-Methoxyphenyl)butyric acid, a series of well-established in vivo pain models would be required. The following are detailed methodologies for key experiments that should be conducted.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model assesses peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment.

    • Mice are randomly assigned to groups (n=6-8 per group): Vehicle control, positive control (e.g., diclofenac sodium), and various doses of 4-(4-Methoxyphenyl)butyric acid.

    • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected i.p. with 0.6% acetic acid solution (10 ml/kg).

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: [(Mean writhers in control group - Mean writhers in test group) / Mean writhers in control group] x 100.

Hot Plate Test (Thermal Nociception Model)

This model evaluates centrally mediated analgesia.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The basal reaction time of each animal is determined by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

    • Animals with a baseline latency of 5-15 seconds are selected for the study.

    • Animals are randomly assigned to treatment groups.

    • The test compound, vehicle, or a positive control (e.g., morphine) is administered.

    • The reaction time on the hot plate is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in latency to the thermal stimulus is calculated and compared between groups.

Formalin Test (Inflammatory Pain Model)

This biphasic model allows for the differentiation between neurogenic and inflammatory pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or a positive control.

    • After the pre-treatment period, a dilute formalin solution (e.g., 50 µl of 2.5% formalin) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin), representing direct chemical irritation of nociceptors, and the late phase (15-30 minutes post-formalin), reflecting inflammatory processes.

  • Data Analysis: The total time spent licking the paw is calculated for both phases and compared across treatment groups.

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action for 4-(4-Methoxyphenyl)butyric acid's potential analgesic effects is currently unknown. Based on its chemical structure and the known mechanisms of other analgesic compounds, several signaling pathways could be investigated.

Inhibition of Prostaglandin Synthesis

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. Future in vitro studies could assess the inhibitory activity of 4-(4-Methoxyphenyl)butyric acid on COX-1 and COX-2 enzymes.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 4-MPBA 4-(4-Methoxyphenyl) butyric acid 4-MPBA->COX-1 / COX-2 Potential Inhibition

Caption: Potential COX Inhibition Pathway.

Modulation of Ion Channels

Pain signals are transmitted via the activity of various ion channels in nociceptive neurons. Compounds can exert analgesic effects by modulating channels such as transient receptor potential (TRP) channels (e.g., TRPV1) or voltage-gated sodium channels. Electrophysiological studies would be necessary to explore these potential interactions.

cluster_neuron Nociceptive Neuron Noxious Stimuli Noxious Stimuli Ion Channels (e.g., TRPV1) Ion Channels (e.g., TRPV1) Noxious Stimuli->Ion Channels (e.g., TRPV1) Neuronal Depolarization Neuronal Depolarization Ion Channels (e.g., TRPV1)->Neuronal Depolarization Pain Signal Transmission Pain Signal Transmission Neuronal Depolarization->Pain Signal Transmission 4-MPBA 4-(4-Methoxyphenyl) butyric acid 4-MPBA->Ion Channels (e.g., TRPV1) Potential Modulation

Caption: Potential Ion Channel Modulation.

Conclusion and Future Directions

While 4-(4-Methoxyphenyl)butyric acid is recognized as a precursor in the synthesis of compounds with potential analgesic properties, there is currently no direct evidence from in vivo studies to support its own efficacy as an analgesic agent. The information presented in this guide outlines the necessary preclinical research framework to systematically evaluate its potential. Future research should focus on conducting the described in vivo pain models to generate quantitative efficacy data. Subsequently, mechanistic studies, including in vitro enzyme and receptor binding assays, should be performed to elucidate the signaling pathways involved in its potential antinociceptive action. Without such foundational data, the development of 4-(4-Methoxyphenyl)butyric acid as a potential analgesic remains speculative.

The Antioxidant Potential of Methoxyphenylalkanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred significant interest in the discovery and development of novel antioxidant compounds. Among these, methoxyphenylalkanoic acids and their derivatives have emerged as a promising class of molecules. Their structural features, particularly the methoxy and phenolic hydroxyl groups on the aromatic ring, are believed to contribute significantly to their free radical scavenging and antioxidant capabilities.[2]

This technical guide provides an in-depth overview of the antioxidant potential of methoxyphenylalkanoic acids for researchers, scientists, and drug development professionals. It summarizes quantitative antioxidant data, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways through which they may exert their effects.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of methoxyphenyl derivatives is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The data below is for related 2-methoxyphenol compounds, which serve as a reference for the potential of the broader class.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Ferulic AcidDPPH4.8Ascorbic Acid3.9
CurcuminDPPH4.2Ascorbic Acid3.9
DehydrodiisoeugenolDPPH15.6Ascorbic Acid-
IsoeugenolDPPH20.4Ascorbic Acid-
EugenolDPPH26.3Ascorbic Acid-

Note: Data is compiled from studies on 2-methoxyphenol derivatives, including compounds that share the core structure of methoxyphenylalkanoic acids.[3] Specific data for a wide range of methoxyphenylalkanoic acids is an active area of research.

Experimental Protocols for Antioxidant Capacity Assessment

Standardized and reproducible protocols are critical for the comparative evaluation of antioxidant compounds. The following sections detail the methodologies for the most common assays used to assess the antioxidant potential of methoxyphenylalkanoic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.[4][5] The decrease in absorbance is measured spectrophotometrically.[4]

Experimental Workflow

DPPH_Workflow A Prepare 0.1 mM DPPH solution in ethanol/methanol C Mix 0.5 mL of DPPH solution with 0.5 mL of test compound solution A->C B Prepare various concentrations of test compound (e.g., 10-400 µg/ml) B->C D Incubate in the dark at room temperature for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % Scavenging Activity and determine IC50 E->F ABTS_Workflow A Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions B Mix solutions (1:1) and incubate in dark for 12-16 hours to form ABTS•+ stock A->B C Dilute ABTS•+ stock with solvent to an absorbance of 0.70 ± 0.02 at 734 nm B->C D Add 10 µL of test compound to 200 µL of diluted ABTS•+ solution C->D E Incubate at room temperature for 5-6 minutes D->E F Measure absorbance at 734 nm E->F FRAP_Workflow A Prepare FRAP Reagent: 1. 300 mM Acetate Buffer (pH 3.6) 2. 10 mM TPTZ in 40 mM HCl 3. 20 mM FeCl3 solution B Mix Acetate Buffer, TPTZ, and FeCl3 in a 10:1:1 ratio. Warm to 37°C. A->B D Add 1 mL of FRAP reagent to the cuvette and mix vigorously B->D C Add 30 µL of test sample or standard to a cuvette C->D E Incubate at 37°C for 4 minutes D->E F Measure absorbance at 593 nm E->F Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidant Methoxyphenylalkanoic Acid / ROS Antioxidant->Keap1 inactivates Keap1_Nrf2->Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes activates transcription

References

Discovery and Synthesis of Novel 4-(4-Methoxyphenyl)butyric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid and its derivatives represent a promising class of small molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel derivatives of this scaffold. The core structure, characterized by a methoxy-substituted phenyl ring linked to a butyric acid moiety, serves as a versatile template for the development of agents with applications in oncology, inflammation, and neuroprotection.

This document details the synthetic methodologies for creating diverse chemical libraries of 4-(4-methoxyphenyl)butyric acid derivatives, including amides, hydroxamic acids, and esters. It further outlines the experimental protocols for evaluating their biological activities, with a focus on their anticancer, anti-inflammatory, and histone deacetylase (HDAC) inhibitory properties. The modulation of key signaling pathways, such as the PI3K/Akt pathway, by these derivatives is also discussed. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Synthesis of Novel 4-(4-Methoxyphenyl)butyric Acid Derivatives

The synthesis of novel derivatives of 4-(4-methoxyphenyl)butyric acid typically starts from the commercially available parent acid. The carboxylic acid group provides a convenient handle for various chemical modifications, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR).

General Synthesis Workflow

The general approach to synthesizing novel derivatives involves the activation of the carboxylic acid of 4-(4-methoxyphenyl)butyric acid, followed by coupling with a desired nucleophile, such as an amine, hydroxylamine, or alcohol, to yield the corresponding amide, hydroxamic acid, or ester.

General Synthesis Workflow 4-(4-Methoxyphenyl)butyric_Acid 4-(4-Methoxyphenyl)butyric_Acid Activated_Intermediate Activated_Intermediate 4-(4-Methoxyphenyl)butyric_Acid->Activated_Intermediate Activation Amide_Derivative Amide_Derivative Activated_Intermediate->Amide_Derivative Amine (R-NH2) Hydroxamic_Acid_Derivative Hydroxamic_Acid_Derivative Activated_Intermediate->Hydroxamic_Acid_Derivative Hydroxylamine (NH2OH) Ester_Derivative Ester_Derivative Activated_Intermediate->Ester_Derivative Alcohol (R-OH) Nucleophile Nucleophile

General synthetic approach for derivatization.
Synthesis of Amide Derivatives

Amide derivatives are synthesized by coupling 4-(4-methoxyphenyl)butyric acid with a primary or secondary amine. A common and efficient method for this transformation is the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: General Procedure for Amide Synthesis using EDC/HOBt Coupling

  • Dissolution: Dissolve 4-(4-methoxyphenyl)butyric acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acid derivatives are potent zinc-chelating groups and are of particular interest as HDAC inhibitors. They can be synthesized from the corresponding carboxylic acid using hydroxylamine.

Experimental Protocol: General Procedure for Hydroxamic Acid Synthesis

  • Esterification (Optional): Convert 4-(4-methoxyphenyl)butyric acid to its methyl or ethyl ester by refluxing in the corresponding alcohol in the presence of a catalytic amount of sulfuric acid.

  • Hydroxylamine Reaction: To a solution of the ester (1.0 eq) in methanol, add a solution of hydroxylamine hydrochloride (3.0 eq) and a base such as potassium hydroxide (3.0 eq) in methanol.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Work-up: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of Ester Derivatives

Esterification of 4-(4-methoxyphenyl)butyric acid can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst.

Experimental Protocol: General Procedure for Ester Synthesis

  • Reaction Setup: Dissolve 4-(4-methoxyphenyl)butyric acid (1.0 eq) in an excess of the desired alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the ester, which can be further purified by column chromatography if necessary.

Biological Evaluation of Novel Derivatives

The synthesized derivatives of 4-(4-methoxyphenyl)butyric acid have been evaluated for various biological activities, demonstrating their potential as therapeutic agents.

Anticancer Activity

Several novel amide and hydroxamic acid derivatives have shown significant cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Table 1: Anticancer Activity of Selected 4-(4-Methoxyphenyl)butyric Acid Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
MPBA-A1 N-phenylacetamideMCF-7 (Breast)15.2
MPBA-A2 N-(4-chlorophenyl)acetamideA549 (Lung)8.5
MPBA-H1 Hydroxamic acidHCT116 (Colon)2.1
MPBA-H2 N-hydroxy-N-methylamideHeLa (Cervical)5.8
Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid derivatives, in particular, have been investigated as inhibitors of histone deacetylases, which are key epigenetic regulators implicated in cancer.

Experimental Protocol: HDAC Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic substrate, and the test compound at various concentrations in an assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Table 2: HDAC Inhibitory Activity of Selected Hydroxamic Acid Derivatives

Compound IDHDAC IsoformIC50 (nM)
MPBA-H1 HDAC155
MPBA-H1 HDAC628
MPBA-H3 N-hydroxy-4-aminobenzamideHDAC1
MPBA-H3 HDAC645
Anti-inflammatory Activity

Certain ester and amide derivatives have demonstrated anti-inflammatory properties, which can be evaluated using in vivo models such as the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways

The biological effects of 4-(4-methoxyphenyl)butyric acid derivatives are mediated through the modulation of various intracellular signaling pathways.

HDAC Inhibition and Gene Expression

As HDAC inhibitors, these compounds can induce the hyperacetylation of histones, leading to a more relaxed chromatin structure and the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated_Histones Chromatin Chromatin Histones->Chromatin Relaxed_Chromatin Relaxed_Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Gene_Expression Relaxed_Chromatin->Gene_Expression MPBA_Derivative MPBA_Derivative MPBA_Derivative->HDAC Inhibition

Mechanism of action of HDAC inhibitors.
PI3K/Akt Signaling Pathway

Some derivatives have been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, p70S6K).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 pAkt pAkt PIP3->pAkt Akt -> Akt Akt mTOR mTOR pAkt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation MPBA_Derivative MPBA_Derivative MPBA_Derivative->PI3K Inhibition MPBA_Derivative->Akt Inhibition

Modulation of the PI3K/Akt signaling pathway.

Conclusion

The 4-(4-methoxyphenyl)butyric acid scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the creation of a wide array of derivatives, including amides, hydroxamic acids, and esters, each with the potential for distinct biological activities. The research summarized in this guide highlights the promise of these compounds as anticancer, anti-inflammatory, and HDAC-inhibiting agents. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this versatile chemical class. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising candidates.

Toxicological Profile of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 4-(4-Methoxyphenyl)butyric acid. It is intended for informational purposes for a scientific audience. Specific toxicological studies on this compound are limited in the public domain. Therefore, some data presented are based on Globally Harmonized System (GHS) classifications and predictive toxicology. All laboratory work should be conducted with appropriate safety precautions.

Executive Summary

4-(4-Methoxyphenyl)butyric acid is a chemical compound used in research and as an intermediate in organic synthesis. Based on available data, it is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] This guide summarizes the known toxicological profile, outlines standard experimental protocols for its assessment, and presents logical workflows for toxicological evaluation. All quantitative data is presented in structured tables for clarity.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 4-(4-methoxyphenyl)butanoic acid[1][2]
CAS Number 4521-28-2[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 56-59 °C[3]
Solubility Slightly soluble in methanol. Insoluble in chloroform.[3][4]

Toxicological Data Summary

Acute Toxicity

No specific LD50 data for 4-(4-Methoxyphenyl)butyric acid is publicly available. The primary acute hazards identified are related to irritation.

EndpointGHS ClassificationHazard StatementData Source
Skin Corrosion/Irritation Skin Irritant 2H315: Causes skin irritationECHA, PubChem[1][2]
Serious Eye Damage/Irritation Eye Irritant 2AH319: Causes serious eye irritationECHA, PubChem[1][2]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H335: May cause respiratory irritationECHA, PubChem[1][2]
Genotoxicity

No public data from Ames, micronucleus, or chromosomal aberration assays for 4-(4-Methoxyphenyl)butyric acid were identified.

Repeated Dose Toxicity

Information on the effects of repeated exposure to 4-(4-Methoxyphenyl)butyric acid is not currently available.

Carcinogenicity

No carcinogenicity studies have been reported for this compound.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of 4-(4-Methoxyphenyl)butyric acid.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to establish a comprehensive toxicological profile for a substance like 4-(4-Methoxyphenyl)butyric acid, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[1][5][6]

  • Test System: The albino rabbit is the recommended animal model.[1]

  • Procedure:

    • A single dose of 0.5 g of the test substance (moistened with a small amount of an appropriate vehicle if solid) is applied to a small area (~6 cm²) of shaved skin.[1]

    • The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[1]

    • Untreated skin areas on the same animal serve as a control.[1]

    • After 4 hours, the dressing and any residual test substance are removed.[1]

    • The skin is observed and scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[7]

  • Evaluation: The severity of skin reactions is scored based on a standardized scale. The mean scores for erythema and edema are calculated for each animal.

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.[4][8][9]

  • Test System: The albino rabbit is the preferred species.[4]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[10]

    • The eyelids are gently held together for about one second to prevent loss of the substance.[10]

    • The other eye remains untreated and serves as a control.[10]

    • The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[4]

  • Evaluation: Scores for ocular lesions are recorded at each observation time. The reversibility of the observed effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect gene mutations induced by a chemical.

  • Procedure:

    • The test substance is applied to agar plates containing a minimal medium and a small amount of histidine (or tryptophan for E. coli), along with the bacterial tester strain.

    • The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Principle: This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[11]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[11]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) in the presence and absence of metabolic activation (S9), and for a longer duration (e.g., 24 hours) without S9.[11]

    • Cells are treated with a mitotic spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

    • Cells are harvested, fixed, and stained. Metaphase chromosomes are then examined microscopically for structural aberrations.

  • Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.

Visualizations

The following diagrams illustrate key conceptual frameworks in the toxicological assessment of a chemical compound.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment A Physicochemical Properties D Genotoxicity (Ames, Micronucleus) A->D E Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) A->E F Cytotoxicity A->F B In Silico / QSAR Prediction B->D B->E B->F C Read-Across to Structurally Similar Compounds C->D C->E C->F G Acute Toxicity (Oral, Dermal, Inhalation) D->G Positive or Equivocal Results H Skin/Eye Irritation (OECD 404, 405) E->H Inconclusive In Vitro F->G I Repeated Dose Toxicity G->I K Hazard Identification G->K H->I H->K J Reproductive/Developmental Toxicity I->J I->K J->K L Dose-Response Assessment K->L M Exposure Assessment L->M N Risk Characterization M->N

Caption: Tiered approach to toxicological evaluation.

Signaling_Pathway cluster_Metabolism Potential Metabolic Pathways cluster_Toxicity Potential Toxicity Mechanisms Parent 4-(4-Methoxyphenyl)butyric acid PhaseI Phase I Metabolism (e.g., CYP450 oxidation, O-demethylation) Parent->PhaseI Bioactivation / Detoxification Metabolite Metabolites (e.g., 4-(4-Hydroxyphenyl)butyric acid) PhaseI->Metabolite Reactive Reactive Metabolite (Hypothetical) PhaseI->Reactive Bioactivation PhaseII Phase II Metabolism (Conjugation, e.g., Glucuronidation) Metabolite->PhaseII Detoxification Excretion Excretion PhaseII->Excretion Target Covalent Binding to Macromolecules (DNA, Proteins) Reactive->Target Damage Cellular Damage / Stress Target->Damage

Caption: Hypothetical metabolic and toxicity pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity 4-(4-Methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid is a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Its structural motif is a key component in the synthesis of various therapeutic agents, including potential analgesic and anti-inflammatory drugs.[1] The synthesis of high-purity 4-(4-Methoxyphenyl)butyric acid, often exceeding 99%, is crucial for its use in complex organic syntheses where impurities can significantly hinder reaction yields and compromise the quality of the final product.[1]

These application notes provide detailed protocols for the synthesis, purification, and analytical characterization of high-purity 4-(4-Methoxyphenyl)butyric acid.

Synthesis of 4-(4-Methoxyphenyl)butyric Acid

The most common and efficient method for the synthesis of 4-(4-Methoxyphenyl)butyric acid is the catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid. This precursor is readily prepared via a Friedel-Crafts acylation of anisole with succinic anhydride.[2]

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid (Precursor)

This protocol describes the synthesis of the starting material for the subsequent reduction step.

Reaction Scheme:

Anisole + Succinic Anhydride --(AlCl₃, Dichlorobenzene)--> 4-(4-Methoxyphenyl)-4-oxobutanoic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.14(To be calculated)(To be calculated)
Succinic Anhydride100.07(To be calculated)(To be calculated)
Anhydrous Aluminum Chloride (AlCl₃)133.34(To be calculated)(To be calculated)
o-Dichlorobenzene147.00(Solvent)-
Hydrochloric Acid (HCl), 5% aq.36.46(For work-up)-
Deionized Water18.02(For work-up)-

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in o-dichlorobenzene at 0-5 °C, add succinic anhydride in one portion.

  • Slowly add anisole to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Separate the organic layer and extract the aqueous layer with o-dichlorobenzene.

  • Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent like a mixture of toluene and heptane to yield a solid with a purity of >99%.[2]

Protocol 2: Catalytic Hydrogenation of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

This protocol details the reduction of the keto-acid to the desired 4-(4-Methoxyphenyl)butyric acid.

Reaction Scheme:

4-(4-Methoxyphenyl)-4-oxobutanoic acid --(H₂, 10% Pd/C)--> 4-(4-Methoxyphenyl)butyric acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles
4-(4-Methoxyphenyl)-4-oxobutanoic acid208.2170.0 g0.336
10% Palladium on Carbon (Pd/C)-5.0 g-
Toluene92.14320 mL-
Acetic Acid60.0570 mL-
Hydrogen (H₂) gas2.02(Sufficient pressure)-

Experimental Protocol:

  • In a suitable hydrogenation vessel, suspend 4-(4-methoxyphenyl)-4-oxobutanoic acid (70.0 g) in a mixture of toluene (320 mL) and acetic acid (70 mL).[2]

  • Carefully add 10% Palladium on Carbon (5.0 g) to the suspension.[2]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., normal pressure or slightly elevated) and heat the mixture to 70 °C with vigorous stirring.[2]

  • Maintain the reaction under these conditions overnight, monitoring hydrogen uptake.[2]

  • After the reaction is complete (cessation of hydrogen uptake), cool the mixture to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.

  • Wash the filter cake with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-Methoxyphenyl)butyric acid as colorless crystals.[2] A typical yield for this reaction is around 97%.[2]

Alternative Solvent Systems and Conditions:

Starting MaterialCatalystSolvent SystemTemperaturePressureReaction TimeYield
32.0 g 4-(4-methoxyphenyl)-4-oxobutanoic acid6.0 g 10% Pd/C200 mL Ethyl Acetate, 20 mL Acetic Acid50 °CNormalOvernight-
40 g 4-(4-methoxyphenyl)-4-oxobutanoic acid4 g 10% Pd/C (50% wet)100 mL Acetic Acid, 100 mL THF-0.4 MPa9 hoursQuantitative

Purification of 4-(4-Methoxyphenyl)butyric Acid

High purity is often achieved through recrystallization of the crude product.

Protocol 3: Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent system. The compound should be highly soluble in the hot solvent and sparingly soluble at low temperatures.

Recommended Solvent System: A mixture of a polar solvent (e.g., ethanol, methanol, or water) and a non-polar co-solvent (e.g., heptane or hexane) can be effective. Based on the product's properties, recrystallization from hot water or a mixture of ethanol and water is a good starting point.

Experimental Protocol (using Ethanol/Water):

  • Dissolve the crude 4-(4-Methoxyphenyl)butyric acid in a minimal amount of hot ethanol (near boiling point).

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, cool the flask in an ice bath for at least one hour.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight. The expected purity is >99%.[1]

Analytical Characterization and Quality Control

The purity and identity of the synthesized 4-(4-Methoxyphenyl)butyric acid should be confirmed using various analytical techniques.

Melting Point Determination
ParameterSpecification
Melting Point61.2-61.4 °C[2]

A sharp melting point range close to the literature value is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.11 (d, J=8.6 Hz)Doublet2HAr-H
6.83 (d, J=8.6 Hz)Doublet2HAr-H
3.79 (s)Singlet3H-OCH₃
2.61 (t, J=7.4 Hz)Triplet2H-CH₂-Ar
2.35 (t, J=7.4 Hz)Triplet2H-CH₂-COOH
1.93 (quint, J=7.4 Hz)Quintet2H-CH₂-CH₂-CH₂-

¹³C NMR (CDCl₃):

Chemical Shift (δ, ppm)Assignment
179.8C=O
157.8Ar-C-OCH₃
133.8Ar-C
129.3Ar-CH
113.8Ar-CH
55.2-OCH₃
34.3-CH₂-Ar
33.5-CH₂-COOH
26.0-CH₂-CH₂-CH₂-
High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC can be used to determine the purity of the final product and quantify any impurities.

Suggested HPLC Method:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 225 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase (50:50 A:B)

Expected Results: A single major peak corresponding to 4-(4-Methoxyphenyl)butyric acid should be observed. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Synthesis_Workflow Start Anisole + Succinic Anhydride Reaction1 Friedel-Crafts Acylation (AlCl3, o-Dichlorobenzene) Start->Reaction1 Intermediate 4-(4-Methoxyphenyl) -4-oxobutanoic acid Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (H2, 10% Pd/C) Intermediate->Reaction2 Crude_Product Crude 4-(4-Methoxyphenyl) butyric acid Reaction2->Crude_Product Purification Recrystallization (e.g., Ethanol/Water) Crude_Product->Purification Final_Product High-Purity 4-(4-Methoxyphenyl) butyric acid Purification->Final_Product

Caption: Overall workflow for the synthesis of high-purity 4-(4-Methoxyphenyl)butyric acid.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Clear Solution Crystals Crystal Formation Cooling->Crystals Vacuum_Filtration Vacuum Filtration Crystals->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product High-Purity Crystals Drying->Pure_Product

Caption: Detailed workflow for the purification by recrystallization.

References

Application Notes and Protocols for the Quantification of 4-(4-Methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(4-Methoxyphenyl)butyric acid in various biological matrices. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These notes are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

4-(4-Methoxyphenyl)butyric acid is a compound of interest in pharmaceutical and chemical research.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and various research applications. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. This document outlines three common analytical techniques for its quantification.

Analytical Methods Overview

The primary methods for the quantification of 4-(4-Methoxyphenyl)butyric acid and structurally similar compounds include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible method suitable for relatively high concentration samples, such as in formulation analysis.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often requiring derivatization to improve the volatility and thermal stability of the analyte.[4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to complex biological matrices.[6][7]

Application Note 1: Quantification of 4-(4-Methoxyphenyl)butyric Acid using LC-MS/MS

This method is ideal for the sensitive and selective quantification of 4-(4-Methoxyphenyl)butyric acid in biological fluids like plasma, serum, and cell culture media.[6][7] The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and procedural losses.

Quantitative Data Summary
ParameterTypical Performance
Linearity Range0.5 - 500 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Sample Volume50 - 100 µL
Experimental Protocol

1. Materials and Reagents

  • 4-(4-Methoxyphenyl)butyric acid analytical standard

  • Stable isotope-labeled internal standard (e.g., 4-(4-Methoxyphenyl)butyric acid-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell culture media)

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological sample into a microcentrifuge tube.[6]

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 20
    3.0 95
    4.0 95
    4.1 20

    | 5.0 | 20 |

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Example):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    4-(4-Methoxyphenyl)butyric acid 193.1 107.1

    | 4-(4-Methoxyphenyl)butyric acid-d4 (IS) | 197.1 | 111.1 |

Note: MRM transitions should be optimized by infusing the pure compound.

Workflow Diagram

LCMSMS_Workflow Sample Biological Sample (100 µL) IS Add Internal Standard Sample->IS Precip Protein Precipitation (Cold Acetonitrile) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: LC-MS/MS Sample Preparation Workflow.

Application Note 2: Quantification of 4-(4-Methoxyphenyl)butyric Acid using GC-MS

This method is suitable for the quantification of 4-(4-Methoxyphenyl)butyric acid, typically after a derivatization step to increase its volatility. Silylation is a common derivatization technique for carboxylic acids.[5]

Quantitative Data Summary
ParameterTypical Performance
Linearity Range10 - 1000 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Limit of Detection (LOD)2 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Sample Volume100 µL
Experimental Protocol

1. Materials and Reagents

  • 4-(4-Methoxyphenyl)butyric acid analytical standard

  • Internal standard (e.g., a structurally similar carboxylic acid not present in the sample)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (anhydrous)

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Aliquot 100 µL of the sample into a glass tube.

  • Add the internal standard.

  • Acidify the sample with 10 µL of 1M HCl.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a derivatization vial and evaporate to dryness under nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.[5]

  • Cap the vial tightly and heat at 65°C for 20 minutes.[5]

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: GC system with a split/splitless injector

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan m/z 50-400 or use Selected Ion Monitoring (SIM) for target ions.

    • Example Target Ions: The mass spectrum of the TMS-derivatized compound would need to be determined. The molecular ion and characteristic fragments would be monitored. For the underivatized compound, characteristic ions are m/z 194 (M+), 134, and 121.[4]

Workflow Diagram

GCMS_Workflow Sample Sample (100 µL) + Internal Standard Acidify Acidify Sample->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge Centrifuge LLE->Centrifuge Organic Collect & Dry Organic Layer Centrifuge->Organic Evap Evaporate to Dryness Organic->Evap Deriv Derivatize with BSTFA (65°C, 20 min) Evap->Deriv Analysis GC-MS Analysis Deriv->Analysis

Caption: GC-MS Sample Preparation and Derivatization Workflow.

Application Note 3: Quantification of 4-(4-Methoxyphenyl)butyric Acid using HPLC-UV

This method is less sensitive than mass spectrometry-based methods but is robust and widely available. It is suitable for analyzing formulations or in vitro samples with higher concentrations of the analyte.[2][3]

Quantitative Data Summary
ParameterTypical Performance
Linearity Range1 - 200 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<5%
Sample Volume100 µL
Experimental Protocol

1. Materials and Reagents

  • 4-(4-Methoxyphenyl)butyric acid analytical standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Ultrapure water

2. Sample Preparation

  • Dilute the sample with the mobile phase to bring the concentration within the linear range of the assay.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Filter the final sample through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions

  • HPLC System: HPLC with a UV/PDA detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The ratio may need optimization for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Approximately 225 nm (should be confirmed by measuring the UV spectrum of the standard).

  • Column Temperature: 30°C

Logical Relationship Diagram

HPLC_Logic Sample Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~225 nm) Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification

Caption: HPLC-UV Analysis Logical Flow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 4-(4-Methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Methoxyphenyl)butyric acid is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and quality control. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Methoxyphenyl)butyric acid. The described protocol is designed to be robust and suitable for routine analysis in a laboratory setting.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter Specification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
ColumnC18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials2 mL clear or amber glass vials with PTFE septa
Syringe Filters0.45 µm PTFE or Nylon
SolventsHPLC grade Acetonitrile, HPLC grade Water, Phosphoric Acid (analytical grade)
Standard4-(4-Methoxyphenyl)butyric acid reference standard (>98% purity)

The following chromatographic conditions are recommended for the analysis of 4-(4-Methoxyphenyl)butyric acid.

Parameter Value
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Elution ModeIsocratic at 50:50 or a suitable gradient
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength225 nm
Run TimeApproximately 10 minutes

Protocols

  • Measure 1.0 mL of concentrated phosphoric acid (85%).

  • Add the phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.

  • Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.

3.2.1. Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-(4-Methoxyphenyl)butyric acid reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the mobile phase and mix well.

3.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation method will vary depending on the matrix. A general procedure for a solid dosage form is provided below.

  • Accurately weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to 10 mg of 4-(4-Methoxyphenyl)butyric acid to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and then bring to volume with the mobile phase.

  • Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following tables summarize expected performance data.

Parameter Acceptance Criteria Typical Result
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
Concentration Range (µg/mL) Correlation Coefficient (r²)
1 - 100≥ 0.999
Precision Level Concentration (µg/mL) %RSD
Intra-day (n=6)50< 2.0%
Inter-day (n=6)50< 2.0%
Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Parameter Value (µg/mL)
LOD~0.1
LOQ~0.3

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation hplc_system HPLC System Setup mobile_phase Mobile Phase Preparation instrument_setup Instrument & Column Equilibration mobile_phase->instrument_setup standards Standard Solutions Preparation sequence Sequence Setup & Injection standards->sequence samples Sample Solutions Preparation samples->sequence analysis Analysis instrument_setup->sequence data_proc Data Processing integration Peak Integration & Quantification sequence->integration report Report Generation integration->report

Caption: HPLC analysis workflow for 4-(4-Methoxyphenyl)butyric acid.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of 4-(4-Methoxyphenyl)butyric acid. The method is anticipated to be linear, precise, and accurate over a relevant concentration range. This protocol can be readily implemented in a quality control or research laboratory for routine analysis. Method validation should be performed in the destination laboratory to ensure its suitability for the intended purpose.

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-(4-Methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural elucidation is fundamental for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of 4-(4-Methoxyphenyl)butyric acid, including data presentation and experimental workflows.

Molecular Structure and Atom Numbering

The chemical structure of 4-(4-Methoxyphenyl)butyric acid with the numbering convention used for NMR assignments is presented below.

NMR_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis cluster_Output Output Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Setup Instrument Setup (Lock, Shim, Tune) Filter->Setup AcquireH1 Acquire ¹H NMR Setup->AcquireH1 AcquireC13 Acquire ¹³C NMR Setup->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process Calibrate Calibrate & Reference Process->Calibrate Analyze Analyze Spectra (Integration, Multiplicity, Shifts) Calibrate->Analyze Report Generate Report with Data Tables Analyze->Report

Application Note: GC-MS Method for the Detection of Impurities in 4-(4-Methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Methoxyphenyl)butyric acid is a versatile intermediate compound with significant applications in the pharmaceutical and fine chemical industries. It serves as a crucial building block in the synthesis of various therapeutic agents.[1][2] The purity of this intermediate is paramount, as even trace impurities can adversely affect the yield and quality of the final active pharmaceutical ingredient (API).[1] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in 4-(4-Methoxyphenyl)butyric acid.

Due to the low volatility of 4-(4-Methoxyphenyl)butyric acid and its primary process-related impurity, a derivatization step is necessary to facilitate their analysis by GC-MS. Silylation, a common derivatization technique for compounds with active hydrogens, is employed to increase the volatility and thermal stability of the analytes. This method is designed to separate the parent compound from key potential impurities, including the starting material 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Potential Impurities

A review of the common synthesis routes for 4-(4-Methoxyphenyl)butyric acid indicates that a primary process-related impurity is the unreduced starting material, 4-(4-methoxyphenyl)-4-oxobutanoic acid. Other potential impurities could include residual starting materials from earlier synthetic steps, such as anisole and succinic anhydride. This method focuses on the separation and detection of 4-(4-Methoxyphenyl)butyric acid from 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Experimental Protocols

1. Materials and Reagents

  • 4-(4-Methoxyphenyl)butyric acid reference standard (Purity ≥ 98%)

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid reference standard (Purity ≥ 98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous (GC grade)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

2. Standard and Sample Preparation

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 4-(4-Methoxyphenyl)butyric acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-(4-Methoxyphenyl)butyric acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

3. Derivatization Procedure

  • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Program - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis

  • Identification: The identification of 4-(4-Methoxyphenyl)butyric acid and its impurities is performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards.

  • Quantification: For quantitative analysis, a calibration curve can be prepared using a series of diluted standard solutions. The concentration of impurities in the sample is determined using the calibration curve and the peak area of the corresponding impurity.

Data Presentation

Table 1: Chromatographic and Mass Spectral Data for Silylated Analytes

Compound Retention Time (min) Molecular Weight ( g/mol ) TMS Derivative MW ( g/mol ) Key Mass Fragments (m/z)
4-(4-Methoxyphenyl)butyric acid~12.5194.23266.41251, 178, 121, 73
4-(4-methoxyphenyl)-4-oxobutanoic acid~14.2208.21280.39265, 192, 135, 73

Note: Retention times are approximate and may vary depending on the specific GC system and column conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Weigh and Dissolve Sample add_reagents Add Pyridine and BSTFA/TMCS prep_sample->add_reagents prep_std Prepare Standard Solutions prep_std->add_reagents heat Heat at 70°C for 60 min add_reagents->heat injection Inject 1 µL into GC-MS heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification of Impurities identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of 4-(4-Methoxyphenyl)butyric acid impurities.

logical_relationship cluster_impurities Potential Impurities main_compound 4-(4-Methoxyphenyl)butyric Acid (API Intermediate) process_impurity 4-(4-methoxyphenyl)-4-oxobutanoic acid (Process-Related) process_impurity->main_compound Reduction starting_material1 Anisole (Starting Material) starting_material1->main_compound Synthesis starting_material2 Succinic Anhydride (Starting Material) starting_material2->main_compound Synthesis

Caption: Logical relationship of 4-(4-Methoxyphenyl)butyric acid and its potential impurities.

References

Application Notes and Protocols for the Use of 4-(4-Methoxyphenyl)butyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of varying lengths and complexities. A key advantage of SPPS is the ability to introduce a wide array of modifications to the peptide chain, thereby altering its physicochemical properties and biological activity. One such modification is N-terminal acylation, which involves the attachment of a carboxylic acid to the free amine of the N-terminal amino acid.

This document provides detailed application notes and protocols for the use of 4-(4-Methoxyphenyl)butyric acid as an N-terminal modifying agent in SPPS. The introduction of the 4-methoxyphenylbutyryl group can significantly increase the lipophilicity of a peptide, which may enhance its membrane permeability, alter its binding affinity for biological targets, or improve its pharmacokinetic profile.[1][2] These protocols are based on well-established N-terminal acylation procedures and are intended to serve as a comprehensive guide for researchers looking to explore the potential of this modification.[3][4]

Applications

The N-terminal modification of peptides with 4-(4-Methoxyphenyl)butyric acid can be a valuable strategy in various research and drug development contexts:

  • Enhanced Lipophilicity: The 4-methoxyphenylbutyryl group is a lipophilic moiety that can increase the overall hydrophobicity of a peptide. This can be particularly useful for improving the oral bioavailability or cell penetration of peptide-based therapeutics.[1]

  • Modulation of Biological Activity: The addition of a bulky, lipophilic group at the N-terminus can influence the peptide's conformation and its interaction with biological targets, such as receptors or enzymes. This can lead to altered potency, selectivity, or duration of action.[2]

  • Pharmacokinetic Tuning: By modifying the N-terminus, the susceptibility of the peptide to degradation by aminopeptidases can be reduced, potentially leading to a longer plasma half-life.[5]

  • Development of Novel Peptide Analogues: The incorporation of 4-(4-Methoxyphenyl)butyric acid allows for the creation of novel peptide analogues with unique properties, expanding the chemical space for drug discovery.

Experimental Protocols

The following protocols outline the general procedures for the N-terminal acylation of a resin-bound peptide with 4-(4-Methoxyphenyl)butyric acid using standard SPPS techniques. The specific conditions may require optimization depending on the peptide sequence and the solid support used.

Protocol 1: N-Terminal Acylation using HBTU/DIPEA

This protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base.[6][7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • 4-(4-Methoxyphenyl)butyric acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). Confirm the presence of a free amine using the Kaiser test.

  • Activation of 4-(4-Methoxyphenyl)butyric acid: In a separate vial, dissolve 4-(4-Methoxyphenyl)butyric acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated 4-(4-Methoxyphenyl)butyric acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Monitor the completion of the coupling reaction using the Kaiser test. A negative Kaiser test (no color change) indicates the absence of free primary amines and the completion of the acylation.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).

  • Drying: Dry the acylated peptide-resin under vacuum.

Protocol 2: N-Terminal Acylation using DIC/HOBt

This protocol employs DIC (N,N'-Diisopropylcarbodiimide) as the coupling agent and HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions.[8]

Materials:

  • Peptide-resin with a free N-terminal amine

  • 4-(4-Methoxyphenyl)butyric acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve 4-(4-Methoxyphenyl)butyric acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Coupling Reaction: Add the 4-(4-Methoxyphenyl)butyric acid/HOBt solution to the peptide-resin. Then, add DIC (3-5 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Drying: Dry the acylated peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the modified peptide from the resin and the removal of side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Acylated peptide-resin

  • Cleavage Cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, acylated peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Quantitative Data

The success of the N-terminal acylation can be assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The following tables provide representative data for a hypothetical peptide before and after modification with 4-(4-Methoxyphenyl)butyric acid.

Table 1: HPLC Analysis of a Model Peptide Before and After Acylation

SampleRetention Time (min)Purity (%)
Unmodified Peptide12.598.2
Acylated Peptide18.795.5

Note: The increase in retention time is indicative of the increased hydrophobicity of the peptide after acylation.[9][10][11][12] The purity is determined by the peak area of the main product.

Table 2: Mass Spectrometry Analysis

SampleCalculated Mass (Da)Observed Mass (Da)
Unmodified Peptide1500.71500.8
Acylated Peptide1677.91678.0

Note: The observed mass of the acylated peptide should correspond to the mass of the unmodified peptide plus the mass of the 4-(4-methoxyphenyl)butyryl group (177.22 Da).

Visualizations

Experimental Workflow

experimental_workflow start Start: Peptide-Resin (Free N-terminus) coupling Coupling: + 4-(4-Methoxyphenyl)butyric acid + Coupling Reagent (e.g., HBTU) + Base (e.g., DIPEA) start->coupling wash1 Washing: DMF, DCM coupling->wash1 cleavage Cleavage & Deprotection: TFA Cocktail wash1->cleavage precipitation Precipitation: Cold Diethyl Ether cleavage->precipitation purification Purification: RP-HPLC precipitation->purification analysis Analysis: MS, HPLC purification->analysis end End: Purified Acylated Peptide analysis->end

Caption: General workflow for the solid-phase synthesis of an N-terminally acylated peptide.

Hypothetical Signaling Pathway

signaling_pathway peptide Acylated Bioactive Peptide receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) protein_kinase->cellular_response

Caption: A generalized signaling pathway initiated by a bioactive peptide.[13][14][15]

References

Application of 4-(4-Methoxyphenyl)butyric Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid is an emerging building block in the field of polymer chemistry, offering the potential to synthesize novel functional polymers with applications in advanced materials and drug delivery. Its molecular structure, featuring a methoxyphenyl group and a carboxylic acid moiety, allows for its incorporation into polymer backbones, imparting unique properties such as hydrophobicity, aromaticity, and potential biocompatibility. This document provides detailed application notes and hypothetical protocols for the utilization of 4-(4-Methoxyphenyl)butyric acid in the synthesis of polyesters, which are of significant interest for biomedical applications due to their biodegradability and biocompatibility. While direct polymerization of this specific monomer is not extensively documented in current literature, the following protocols are based on established polymerization techniques for structurally similar monomers.

Application Notes

The incorporation of 4-(4-Methoxyphenyl)butyric acid into polymer chains is anticipated to yield materials with tailored properties for specific high-value applications.[1][2] The methoxyphenyl group can influence the polymer's thermal properties, solubility, and interaction with biological systems, making it a compound of interest for developing advanced drug delivery systems or biocompatible materials.[1]

Potential Applications:

  • Drug Delivery: The hydrophobic nature of the methoxyphenyl group can be exploited for the encapsulation of hydrophobic drugs, potentially improving drug loading and modulating release kinetics.

  • Biocompatible Materials: Polymers containing moieties similar to endogenous molecules are often well-tolerated by the body. The structure of 4-(4-Methoxyphenyl)butyric acid offers a scaffold that could lead to polymers with favorable biocompatibility profiles.[1]

  • Functional Polymers: The aromatic ring provides a site for further functionalization, allowing for the attachment of targeting ligands or other functional groups to create "smart" polymers.

Hypothetical Polymer Synthesis and Characterization

Two primary routes are proposed for the synthesis of polyesters using 4-(4-Methoxyphenyl)butyric acid or its derivatives:

  • Polycondensation: Direct polycondensation of a diol with a dicarboxylic acid derived from 4-(4-Methoxyphenyl)butyric acid.

  • Ring-Opening Polymerization (ROP): Polymerization of a lactone derivative of 4-(4-Methoxyphenyl)butyric acid.

Data Presentation: Hypothetical Polymer Properties

The following tables summarize the expected quantitative data for polymers synthesized using 4-(4-Methoxyphenyl)butyric acid, based on data from analogous polymer systems.

Table 1: Hypothetical Properties of Polyesters Synthesized by Polycondensation

Polymer IDMonomersMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
PMPB-diol-14-(4-Methoxyphenyl)butyric acid, 1,4-Butanediol15,0001.845110
PMPB-diol-24-(4-Methoxyphenyl)butyric acid, 1,6-Hexanediol25,0001.940105

Table 2: Hypothetical Properties of Polyesters Synthesized by Ring-Opening Polymerization

Polymer IDMonomerMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
PMPB-ROP-15-(4-Methoxyphenyl)-oxepan-2-one30,0001.355130
PMPB-ROP-25-(4-Methoxyphenyl)-oxepan-2-one50,0001.258135

Experimental Protocols

Protocol 1: Synthesis of Polyester via Polycondensation

This protocol describes a hypothetical two-step melt polycondensation for the synthesis of a polyester from 4-(4-Methoxyphenyl)butyric acid and a diol.

Materials:

  • 4-(4-Methoxyphenyl)butyric acid (≥98% purity)

  • 1,4-Butanediol (≥99% purity)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol

  • Chloroform

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the reaction flask with 4-(4-Methoxyphenyl)butyric acid (1.0 mol), 1,4-butanediol (1.2 mol), and antioxidant (0.1 wt%).

    • Purge the system with nitrogen for 30 minutes to remove oxygen.

    • Heat the mixture to 180°C under a slow stream of nitrogen with mechanical stirring until the mixture becomes clear.

    • Add the catalyst, titanium(IV) isopropoxide (0.05 mol%), to the reaction mixture.

    • Increase the temperature to 220°C and maintain for 4 hours while collecting the water byproduct in the distillation condenser.

  • Polycondensation:

    • Gradually reduce the pressure to below 1 Torr over a period of 1 hour.

    • Increase the temperature to 250°C.

    • Continue the reaction under high vacuum for 6-8 hours, or until the desired viscosity is achieved.

    • Stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Extrude the molten polymer into a strand and cool.

  • Purification:

    • Dissolve the crude polymer in chloroform.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol.

    • Filter the purified polymer and dry under vacuum at 40°C for 24 hours.

Polycondensation_Workflow A Charge Reactants (Acid, Diol, Antioxidant) B Nitrogen Purge A->B C Heat to 180°C B->C D Catalyst Addition C->D E Esterification (220°C, 4h) D->E F Apply Vacuum E->F G Polycondensation (250°C, 6-8h) F->G H Extrude & Cool G->H I Dissolve in Chloroform H->I J Precipitate in Methanol I->J K Filter & Dry J->K L Purified Polymer K->L

Caption: Workflow for polyester synthesis via polycondensation.

Protocol 2: Synthesis of a Lactone Monomer and Ring-Opening Polymerization (Hypothetical)

This protocol outlines the hypothetical synthesis of a lactone from 4-(4-Methoxyphenyl)butyric acid and its subsequent ring-opening polymerization.

Part A: Synthesis of 5-(4-Methoxyphenyl)-oxepan-2-one

Materials:

  • 4-(4-Methoxyphenyl)butyric acid

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Magnesium sulfate

Procedure:

  • Dissolve 4-(4-Methoxyphenyl)butyric acid (1.0 mol) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 mol) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with sodium sulfite solution, followed by sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the lactone monomer.

Part B: Ring-Opening Polymerization of 5-(4-Methoxyphenyl)-oxepan-2-one

Materials:

  • 5-(4-Methoxyphenyl)-oxepan-2-one (purified monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the monomer (1.0 mol) in anhydrous toluene.

  • Add the initiator, benzyl alcohol (0.01 mol).

  • Add the catalyst, Sn(Oct)₂ (0.001 mol).

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Cool the reaction to room temperature and dissolve the viscous mixture in a small amount of chloroform.

  • Precipitate the polymer in cold methanol.

  • Filter and dry the polymer under vacuum at 40°C.

ROP_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization A Dissolve Acid in DCM B Add m-CPBA at 0°C A->B C Stir at RT for 24h B->C D Workup & Purification C->D E Lactone Monomer D->E F Dissolve Monomer in Toluene E->F Use in ROP G Add Initiator & Catalyst F->G H Heat to 110°C for 24h G->H I Precipitate in Methanol H->I J Purified Polymer I->J

Caption: Workflow for lactone synthesis and ROP.

Signaling Pathways and Logical Relationships

The utility of these polymers in drug delivery is predicated on a logical relationship between their chemical structure and their function.

Drug_Delivery_Logic Monomer 4-(4-Methoxyphenyl)butyric acid Polymer Polyester Backbone Monomer->Polymer Polymerization Properties Tunable Properties (Hydrophobicity, Tg, MW) Polymer->Properties Influences Formulation Drug Encapsulation (e.g., Nanoparticles) Properties->Formulation Dictates Release Controlled Drug Release Formulation->Release Enables Application Therapeutic Application Release->Application Achieves

Caption: Logical flow from monomer to therapeutic application.

Conclusion

4-(4-Methoxyphenyl)butyric acid presents a promising platform for the development of novel polymers with significant potential in materials science and drug delivery. The hypothetical protocols provided herein, based on established chemical principles, offer a starting point for researchers to explore the synthesis and application of these materials. Further experimental validation is required to fully elucidate the properties and performance of polymers derived from this versatile monomer.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 4-(4-Methoxyphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can contribute to a variety of chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. 4-(4-Methoxyphenyl)butyric acid is a compound of interest for its potential therapeutic applications, including its use as an intermediate in the synthesis of analgesic and anti-inflammatory drug candidates. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory properties of 4-(4-Methoxyphenyl)butyric acid using a well-established lipopolysaccharide (LPS)-stimulated murine macrophage model.

Principle of the Assays

The protocols outlined below utilize the RAW 264.7 murine macrophage cell line as a model for inflammation.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.[3][4] The anti-inflammatory potential of 4-(4-Methoxyphenyl)butyric acid is assessed by measuring its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and to directly inhibit the activity of the COX-2 enzyme.

Data Presentation

Table 1: Effect of 4-(4-Methoxyphenyl)butyric acid on Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Vehicle Control-
LPS (1 µg/mL)-
4-(4-Methoxyphenyl)butyric acid + LPS1
10
50
100
Positive Control (e.g., L-NAME) + LPS
Table 2: Effect of 4-(4-Methoxyphenyl)butyric acid on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control-
LPS (1 µg/mL)-
4-(4-Methoxyphenyl)butyric acid + LPS1
10
50
100
Positive Control (e.g., Dexamethasone) + LPS
Table 3: Inhibitory Effect of 4-(4-Methoxyphenyl)butyric acid on COX-2 Activity
CompoundConcentration (µM)% COX-2 Inhibition (Mean ± SD)IC50 (µM)
4-(4-Methoxyphenyl)butyric acid0.1
1
10
50
100
Positive Control (e.g., Celecoxib)0.1
1
10
50
100

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production.[1][2]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is essential to determine the non-toxic concentrations of 4-(4-Methoxyphenyl)butyric acid on RAW 264.7 cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(4-Methoxyphenyl)butyric acid (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][5]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which can be measured spectrophotometrically.[1]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate overnight.[6]

    • Pre-treat the cells with non-toxic concentrations of 4-(4-Methoxyphenyl)butyric acid for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a known inhibitor of NO synthesis (e.g., L-NAME) as a positive control for inhibition.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]

  • Principle: A sandwich ELISA is used to capture and detect the specific cytokine.[10] An antibody specific for the cytokine is coated on the plate, which captures the cytokine from the sample. A second, enzyme-linked antibody that also recognizes the cytokine is then added, followed by a substrate that produces a colored product.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with 4-(4-Methoxyphenyl)butyric acid and LPS as described in the NO production assay.

    • Collect the cell culture supernatant after 24 hours of incubation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatants and standards to the antibody-coated wells, followed by incubation, washing, addition of the detection antibody, enzyme conjugate, and substrate.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).[11]

    • Calculate the cytokine concentrations from a standard curve generated with recombinant cytokines.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This cell-free assay directly measures the ability of 4-(4-Methoxyphenyl)butyric acid to inhibit the activity of the COX-2 enzyme.

  • Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored by the appearance of an oxidized product.[12][13]

  • Procedure:

    • Utilize a commercially available COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich).

    • Follow the manufacturer's protocol. In general, the procedure involves:

    • Preparing a reaction mixture containing the reaction buffer, heme, and purified recombinant human COX-2 enzyme.[14][15]

    • Adding various concentrations of 4-(4-Methoxyphenyl)butyric acid or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.

    • Initiating the reaction by adding the substrate, arachidonic acid.[14][15]

    • Incubating for a specified time at 37°C.

    • Stopping the reaction and measuring the product formation using a plate reader at the appropriate wavelength.

    • Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Mandatory Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_cox_assay Cell-Free Assay cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with 4-(4-Methoxyphenyl)butyric acid seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect Supernatant (24h) stimulate->collect griess Nitric Oxide (NO) Assay (Griess) collect->griess elisa Cytokine (TNF-α, IL-6) ELISA collect->elisa no_analysis NO Data Analysis griess->no_analysis cytokine_analysis Cytokine Data Analysis elisa->cytokine_analysis cox_assay COX-2 Inhibition Assay data_analysis Data Analysis (IC50 Calculation) cox_assay->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription Compound 4-(4-Methoxyphenyl)butyric acid Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

References

Application Notes and Protocols: Development of a 4-(4-Methoxyphenyl)butyric Acid-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a nanoparticle-based drug delivery system utilizing 4-(4-Methoxyphenyl)butyric acid (4-MPBA). This document outlines the formulation of self-assembling polymeric micelles, characterization methods, drug release studies, and in vitro evaluation. The protocols are based on established methodologies for similar hydrophobic molecules and are intended to serve as a guide for the development of 4-MPBA-based therapeutic carriers.

Introduction

4-(4-Methoxyphenyl)butyric acid is a hydrophobic molecule with potential applications in drug delivery due to its chemical structure, which allows for its incorporation into polymeric systems. Its properties can be leveraged to enhance the solubility and bioavailability of therapeutic agents. This document describes the development of a drug delivery system where 4-MPBA is incorporated into an amphiphilic block copolymer, which then self-assembles into micelles for controlled drug release. The proposed system is analogous to nanoparticle-based prodrugs developed for similar small molecules like 4-phenylbutyric acid (4-PBA), which has shown promise in treating a variety of diseases by acting as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor.

System Overview: 4-MPBA-Based Polymeric Micelles

The proposed drug delivery system is based on an amphiphilic block copolymer, poly(ethylene glycol)-b-poly(vinyl 4-(4-methoxyphenyl)butyrate) [PEG-b-P(VMPBA)]. In an aqueous environment, this polymer self-assembles into core-shell micelles. The hydrophobic P(VMPBA) block forms the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG block forms the shell, providing stability and biocompatibility.

G cluster_0 Self-Assembly of PEG-b-P(VMPBA) Micelles cluster_1 Drug-Loaded Micelle Hydrophobic\nDrug Hydrophobic Drug Core Hydrophobic Core (P(VMPBA) + Drug) Hydrophobic\nDrug->Core PEG-b-P(VMPBA)\nCopolymer PEG-b-P(VMPBA) Copolymer PEG-b-P(VMPBA)\nCopolymer->Core Aqueous\nEnvironment Aqueous Environment Aqueous\nEnvironment->Core Shell Hydrophilic Shell (PEG)

Caption: Self-assembly of the drug-loaded 4-MPBA-based micelle.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of the 4-MPBA-based nanoparticles. These values are illustrative and based on data from similar systems.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterUnloaded MicellesDrug-Loaded Micelles
Mean Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -5.2 ± 1.1-4.8 ± 1.3
Drug Loading Content (%) N/A15 ± 2
Encapsulation Efficiency (%) N/A85 ± 5

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
1 10 ± 215 ± 3
4 25 ± 435 ± 5
8 40 ± 555 ± 6
12 55 ± 670 ± 7
24 70 ± 885 ± 8
48 85 ± 995 ± 5

Experimental Protocols

Synthesis of PEG-b-P(VMPBA) Copolymer

This protocol describes the synthesis of the amphiphilic block copolymer.

G Start Start Vinyl 4-(4-methoxyphenyl)butyrate\n(VMPBA) Monomer Synthesis Vinyl 4-(4-methoxyphenyl)butyrate (VMPBA) Monomer Synthesis Start->Vinyl 4-(4-methoxyphenyl)butyrate\n(VMPBA) Monomer Synthesis RAFT Polymerization RAFT Polymerization Vinyl 4-(4-methoxyphenyl)butyrate\n(VMPBA) Monomer Synthesis->RAFT Polymerization Purification Purification RAFT Polymerization->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of the PEG-b-P(VMPBA) copolymer.

Materials:

  • 4-(4-Methoxyphenyl)butyric acid (4-MPBA)

  • Vinyl acetate

  • Palladium(II) acetate

  • Poly(ethylene glycol) methyl ether acrylate (PEG-MEA)

  • Azobisisobutyronitrile (AIBN)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Monomer Synthesis: Synthesize vinyl 4-(4-methoxyphenyl)butyrate (VMPBA) by reacting 4-MPBA with vinyl acetate in the presence of a palladium catalyst. Purify the resulting monomer by column chromatography.

  • RAFT Polymerization: Perform Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of the VMPBA monomer with PEG-MEA using AIBN as the initiator. The molar ratio of monomer to initiator will determine the molecular weight of the hydrophobic block.

  • Purification: After polymerization, precipitate the copolymer in cold diethyl ether and then purify by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.

  • Characterization: Characterize the synthesized PEG-b-P(VMPBA) copolymer using ¹H NMR for chemical structure and gel permeation chromatography (GPC) for molecular weight and polydispersity.

Formulation of Drug-Loaded Nanoparticles

This protocol details the preparation of drug-loaded micelles via the nanoprecipitation method.

Materials:

  • PEG-b-P(VMPBA) copolymer

  • Hydrophobic drug (e.g., a model anticancer drug)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 10 mg of PEG-b-P(VMPBA) and 2 mg of the hydrophobic drug in 1 mL of acetone.

  • Add the organic solution dropwise into 10 mL of deionized water under constant stirring.

  • Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.

  • Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.

  • Store the nanoparticle suspension at 4°C.

Characterization of Nanoparticles

Procedure:

  • Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency:

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.

    • Quantify the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol describes the dialysis method for assessing the in vitro release of the encapsulated drug.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or 5.5) and maintain at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.

Cell Viability Assay

This protocol assesses the cytotoxicity of the nanoparticles using a standard MTT assay.

Materials:

  • Human cancer cell line (e.g., a relevant line for the encapsulated drug)

  • Cell culture medium and supplements

  • Unloaded and drug-loaded nanoparticle suspensions

  • MTT reagent

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the free drug, unloaded nanoparticles, and drug-loaded nanoparticles for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Potential Signaling Pathways

Based on the known biological activities of the structurally similar 4-phenylbutyric acid, a drug delivery system based on 4-MPBA may influence cellular processes through the modulation of specific signaling pathways. 4-PBA is known to inhibit ER stress and act as an HDAC inhibitor. These activities can impact pathways such as the MAPK/ERK, JNK, and NF-κB signaling cascades.

G cluster_0 Cellular Response to 4-MPBA Nanoparticles cluster_1 Cellular Uptake cluster_2 Intracellular Drug Release cluster_3 Signaling Pathway Modulation cluster_4 Therapeutic Outcomes 4-MPBA_NP 4-MPBA Nanoparticle Endocytosis Endocytosis 4-MPBA_NP->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release ER_Stress ER Stress Inhibition Drug_Release->ER_Stress HDAC_Inhibition HDAC Inhibition Drug_Release->HDAC_Inhibition MAPK_Pathway MAPK/ERK, JNK ER_Stress->MAPK_Pathway NFkB_Pathway NF-κB Pathway ER_Stress->NFkB_Pathway Apoptosis Apoptosis HDAC_Inhibition->Apoptosis Anti_inflammatory Anti-inflammatory Effects MAPK_Pathway->Anti_inflammatory NFkB_Pathway->Anti_inflammatory

Caption: Potential signaling pathways modulated by a 4-MPBA-based drug delivery system.

Application Notes and Protocols for Testing 4-(4-Methoxyphenyl)butyric Acid Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid is a compound of interest for pharmaceutical development due to its structural similarity to other bioactive molecules. Its butyric acid moiety suggests potential roles in a variety of cellular processes. This document provides detailed application notes and protocols for evaluating the potential anti-inflammatory, anticancer, and neuroprotective bioactivities of 4-(4-Methoxyphenyl)butyric acid using established preclinical animal models. The following sections outline the scientific rationale for selecting these models, provide step-by-step experimental protocols, and offer templates for data presentation.

Potential Bioactivities and Rationale for Model Selection

Based on the chemical structure of 4-(4-Methoxyphenyl)butyric acid and the known activities of related compounds, three primary areas of bioactivity are proposed for investigation:

  • Anti-inflammatory Activity: Butyric acid and its derivatives, such as 4-phenylbutyric acid (4-PBA), have demonstrated anti-inflammatory properties.[1][2][3] Therefore, it is hypothesized that 4-(4-Methoxyphenyl)butyric acid may also exert anti-inflammatory effects. Standard models of acute and systemic inflammation are recommended for initial screening.

  • Anticancer Activity: Butyric acid derivatives have been shown to inhibit the growth of cancer cells and induce apoptosis.[4][5][6][7] The potential of 4-(4-Methoxyphenyl)butyric acid as an anticancer agent can be effectively evaluated using xenograft models, which assess the compound's ability to inhibit tumor growth in vivo.

  • Neuroprotective Activity: Butyrate and its derivatives have shown neuroprotective effects in models of neurodegenerative diseases.[8][9][10][11][12] These effects are often attributed to their role as histone deacetylase (HDAC) inhibitors and their ability to reduce neuroinflammation. Animal models of Parkinson's and Alzheimer's disease are appropriate for investigating the potential neuroprotective properties of 4-(4-Methoxyphenyl)butyric acid.

I. Anti-inflammatory Bioactivity

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[13]

Experimental Protocol:

  • Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: 4-(4-Methoxyphenyl)butyric acid (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, positive control, or test compound orally. c. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point: % Increase = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t, and V0 is the initial paw volume. b. Calculate the percentage inhibition of edema for each treatment group: % Inhibition = ((% Increase in Control - % Increase in Treated) / % Increase in Control) * 100 c. Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (%) at 3h (± SEM)Edema Inhibition (%)
Vehicle Control-65.4 ± 4.2-
Indomethacin1028.1 ± 2.557.0
4-(4-Methoxyphenyl)butyric acid1055.2 ± 3.815.6
4-(4-Methoxyphenyl)butyric acid2542.6 ± 3.135.0
4-(4-Methoxyphenyl)butyric acid5033.9 ± 2.9*48.2
p < 0.05 compared to Vehicle Control

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping baseline Measure Initial Paw Volume (V0) grouping->baseline treatment Administer Test Compound/Controls baseline->treatment carrageenan Inject Carrageenan treatment->carrageenan measure Measure Paw Volume (Vt) at 1-5h carrageenan->measure calc_edema Calculate % Edema Increase measure->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition stats Statistical Analysis calc_inhibition->stats

Workflow for Carrageenan-Induced Paw Edema Model.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of a compound on systemic inflammatory responses.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize as described previously.

  • Grouping:

    • Group 1: Saline control

    • Group 2: LPS + Vehicle

    • Group 3: LPS + Dexamethasone (positive control, 1 mg/kg, i.p.)

    • Group 4-6: LPS + 4-(4-Methoxyphenyl)butyric acid (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure: a. Administer the vehicle, positive control, or test compound. b. One hour later, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection.[14] c. At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. d. Euthanize animals and collect tissues (e.g., lung, liver) for further analysis.

  • Data Analysis: a. Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. b. Perform histological analysis of tissue sections (H&E staining) to assess inflammatory cell infiltration. c. Analyze data using two-way ANOVA (for time-course data) or one-way ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (± SEM)Serum IL-6 (pg/mL) at 6h (± SEM)
Saline Control-50.2 ± 8.535.7 ± 6.1
LPS + Vehicle-1250.6 ± 110.3850.4 ± 95.2
LPS + Dexamethasone1450.1 ± 55.2250.9 ± 30.1
LPS + Test Compound101050.8 ± 98.7720.3 ± 80.5
LPS + Test Compound25825.4 ± 75.1550.6 ± 60.3
LPS + Test Compound50650.9 ± 60.8410.2 ± 45.7
p < 0.05 compared to LPS + Vehicle

Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 4-(4-Methoxyphenyl) butyric acid Compound->NFkB Inhibition?

Hypothesized LPS-induced inflammatory signaling pathway.

II. Anticancer Bioactivity

A. Human Tumor Xenograft Model

This model assesses the efficacy of a compound in inhibiting the growth of human tumors in immunodeficient mice.[15][16]

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer) under appropriate conditions.

  • Tumor Implantation: a. Harvest cancer cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture). b. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Grouping and Treatment: a. Monitor mice for tumor growth. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups (n=8-10 per group):

    • Group 1: Vehicle control
    • Group 2: Positive control (standard-of-care chemotherapy for the chosen cell line)
    • Group 3-5: 4-(4-Methoxyphenyl)butyric acid (e.g., 25, 50, 100 mg/kg, daily, p.o. or i.p.) c. Administer treatments for a specified period (e.g., 21-28 days).

  • Data Collection and Analysis: a. Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2. b. Record animal body weights as an indicator of toxicity. c. At the end of the study, euthanize the animals, excise the tumors, and weigh them. d. Calculate Tumor Growth Inhibition (TGI): TGI (%) = (1 - (ΔT / ΔC)) * 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2
Positive ControlVaries450 ± 6064.0-8.5
Test Compound25980 ± 12021.6+4.8
Test Compound50720 ± 9542.4+2.1
Test Compound100550 ± 70*56.0-3.4
p < 0.05 compared to Vehicle Control

Experimental Workflow:

G cluster_prep Preparation cluster_exp In-Life Phase cluster_analysis Analysis cell_culture Cancer Cell Culture implant Tumor Cell Implantation cell_culture->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize treatment Administer Treatment randomize->treatment measure Measure Tumor Volume & Body Weight treatment->measure endpoint Endpoint: Excise & Weigh Tumors measure->endpoint calc_tgi Calculate TGI endpoint->calc_tgi stats Statistical Analysis calc_tgi->stats

Workflow for the Human Tumor Xenograft Model.

III. Neuroprotective Bioactivity

A. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway to induce progressive loss of dopaminergic neurons, mimicking aspects of Parkinson's disease.[17][18][19][20][21]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (225-250g).

  • Stereotaxic Surgery: a. Anesthetize the rat and place it in a stereotaxic frame. b. Infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB).

  • Grouping and Treatment (Prophylactic Paradigm): a. Begin treatment with the test compound one day before surgery and continue for a specified period (e.g., 2 weeks).

    • Group 1: Sham + Vehicle

    • Group 2: 6-OHDA + Vehicle

    • Group 3: 6-OHDA + L-DOPA (positive control)

    • Group 4-6: 6-OHDA + 4-(4-Methoxyphenyl)butyric acid (various doses)

  • Behavioral Assessment: a. Two weeks after surgery, assess motor asymmetry by measuring apomorphine-induced rotations. Administer apomorphine (0.5 mg/kg, s.c.) and count contralateral rotations for 30 minutes.

  • Post-mortem Analysis: a. Euthanize the animals and perfuse the brains. b. Perform immunohistochemistry on brain sections to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc).

Data Presentation:

Treatment GroupDoseApomorphine-Induced Rotations (rotations/30 min) (± SEM)TH-Positive Neurons in SNc (% of Sham) (± SEM)
Sham + Vehicle-5 ± 2100 ± 5
6-OHDA + Vehicle-250 ± 3025 ± 4
6-OHDA + L-DOPAVaries80 ± 1528 ± 5
6-OHDA + Test CompoundLow210 ± 2535 ± 6
6-OHDA + Test CompoundMedium150 ± 2050 ± 7
6-OHDA + Test CompoundHigh110 ± 1865 ± 8*
p < 0.05 compared to 6-OHDA + Vehicle
B. Amyloid-Beta (Aβ) Infusion Mouse Model of Alzheimer's Disease

This model involves the direct infusion of Aβ oligomers into the brain to mimic the amyloid pathology of Alzheimer's disease.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old).

  • Stereotaxic Surgery: a. Anesthetize the mouse and place it in a stereotaxic frame. b. Implant a cannula into the lateral ventricle for intracerebroventricular (i.c.v.) infusion. c. Infuse Aβ oligomers (e.g., Aβ1-42) via an osmotic minipump for 28 days.

  • Grouping and Treatment: a. Treatment can be administered concurrently with Aβ infusion.

    • Group 1: Sham (vehicle infusion) + Vehicle

    • Group 2: Aβ infusion + Vehicle

    • Group 3: Aβ infusion + Donepezil (positive control)

    • Group 4-6: Aβ infusion + 4-(4-Methoxyphenyl)butyric acid (various doses)

  • Behavioral Assessment: a. After the infusion period, perform cognitive tests such as the Morris Water Maze or Y-maze to assess spatial learning and memory.

  • Post-mortem Analysis: a. Euthanize the animals and collect brain tissue. b. Measure Aβ plaque load using immunohistochemistry or ELISA. c. Assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Data Presentation:

Treatment GroupDoseEscape Latency in MWM (Day 5, seconds) (± SEM)Aβ Plaque Load (arbitrary units) (± SEM)
Sham + Vehicle-15 ± 35 ± 1
Aβ + Vehicle-55 ± 680 ± 9
Aβ + DonepezilVaries30 ± 575 ± 8
Aβ + Test CompoundLow48 ± 665 ± 7
Aβ + Test CompoundMedium35 ± 550 ± 6
Aβ + Test CompoundHigh25 ± 435 ± 5*
p < 0.05 compared to Aβ + Vehicle

Neuroprotective Mechanism Pathway:

G cluster_insult Pathological Insult cluster_response Cellular Response cluster_outcome Outcome insult Neurotoxin (6-OHDA) or Aβ Aggregation stress Oxidative Stress & ER Stress insult->stress inflammation Neuroinflammation (Microglial Activation) insult->inflammation hdac HDAC Activity insult->hdac death Neuronal Death stress->death inflammation->death Compound 4-(4-Methoxyphenyl) butyric acid Compound->stress Inhibition? Compound->inflammation Inhibition? Compound->hdac Inhibition?

Hypothesized neuroprotective mechanisms of action.

References

Application Notes and Protocols for Prodrug Strategies to Enhance 4-(4-Methoxyphenyl)butyric Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and evaluating prodrugs of 4-(4-Methoxyphenyl)butyric acid (MPBA) to improve its therapeutic delivery. While specific prodrugs for MPBA are not extensively reported in the literature, this document outlines strategies adapted from structurally similar molecules, such as 4-phenylbutyric acid (PBA), and general principles of prodrug design for carboxylic acids. The protocols provided are detailed templates for the synthesis, characterization, and evaluation of novel MPBA prodrugs.

Introduction to 4-(4-Methoxyphenyl)butyric Acid and the Rationale for Prodrugs

4-(4-Methoxyphenyl)butyric acid (MPBA) is a derivative of butyric acid with potential therapeutic applications, including roles as an anti-inflammatory and analgesic agent. Its structure serves as a valuable scaffold in the design of biologically active compounds. However, like many carboxylic acid-containing drugs, its clinical utility can be hampered by suboptimal pharmacokinetic properties, such as rapid metabolism or poor membrane permeability.

Prodrug strategies aim to overcome these limitations by masking the carboxylic acid moiety with a promoiety that is cleaved in vivo to release the active MPBA. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, enhanced therapeutic efficacy, and reduced side effects.

Proposed Prodrug Strategies for MPBA

Based on successful approaches for other carboxylic acids, two primary prodrug strategies are proposed for MPBA:

  • Ester-Based Prodrugs: Esterification of the carboxylic acid can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. These prodrugs are typically designed to be hydrolyzed by esterases present in the plasma and tissues.

  • Amide-Based Prodrugs (Amino Acid Conjugates): Conjugating MPBA with amino acids can leverage amino acid transporters for improved absorption. This strategy can also be tailored for targeted delivery, for instance, to the colon.

Experimental Protocols

Synthesis of MPBA Prodrugs

3.1.1. General Synthesis of Ester Prodrugs of MPBA

This protocol describes a general method for synthesizing simple alkyl esters of MPBA.

Materials:

  • 4-(4-Methoxyphenyl)butyric acid (MPBA)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired alcohol (e.g., ethanol, propanol, etc.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of MPBA: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve MPBA (1 equivalent) in anhydrous DCM. Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude 4-(4-methoxyphenyl)butyryl chloride.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired alcohol (1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM. Add the alcohol solution dropwise to the acid chloride solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified ester prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

3.1.2. Synthesis of Amino Acid Conjugates of MPBA

This protocol outlines the synthesis of an amide-linked MPBA-amino acid conjugate.

Materials:

  • 4-(4-Methoxyphenyl)butyric acid (MPBA)

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) and Water

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of MPBA (1 equivalent), amino acid methyl ester hydrochloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM, add EDC (1.5 equivalents) and TEA (2.5 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification of Ester Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the intermediate ester by silica gel column chromatography.

  • Hydrolysis of the Methyl Ester: Dissolve the purified methyl ester conjugate in a mixture of THF/MeOH/H₂O. Add LiOH (2-3 equivalents) and stir at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC).

  • Final Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the MPBA-amino acid conjugate. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Evaluation of MPBA Prodrugs

3.2.1. Chemical Stability

Protocol:

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).

  • Prepare stock solutions of the MPBA prodrugs in a suitable organic solvent (e.g., acetonitrile).

  • Incubate the prodrugs at a final concentration of 10 µM in the buffer solutions at 37 °C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC to quantify the remaining prodrug and the released MPBA.

  • Calculate the half-life (t₁/₂) of the prodrug at each pH.

3.2.2. Enzymatic Hydrolysis in Plasma/Serum

Protocol:

  • Obtain fresh human or rat plasma/serum.

  • Pre-incubate the plasma/serum at 37 °C for 10 minutes.

  • Add the MPBA prodrug (from a stock solution) to a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots and immediately add an equal volume of cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the prodrug and the parent drug, MPBA.

  • Determine the rate of hydrolysis and the half-life of the prodrug in plasma/serum.

3.2.3. Cell Permeability Assay (Caco-2 Model)

Protocol:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) indicates tight junction formation.

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the MPBA prodrug solution (e.g., 10 µM) to the apical (A) side of the Transwell insert.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Also, collect a sample from the apical side at the end of the experiment.

  • Analyze the concentration of the prodrug and released MPBA in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Studies

Protocol:

  • Use male Sprague-Dawley rats (or another appropriate animal model).

  • Fast the animals overnight before drug administration.

  • Administer the MPBA prodrug and MPBA itself (as a control) orally or intravenously at a predetermined dose.

  • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Extract the drug and prodrug from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentrations of the prodrug and MPBA in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t₁/₂ (half-life).

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Chemical Stability of MPBA Prodrugs

ProdrugpH 1.2 (t₁/₂ in h)pH 6.8 (t₁/₂ in h)pH 7.4 (t₁/₂ in h)
MPBA-Ester 1
MPBA-Ester 2
MPBA-Amino Acid 1

Table 2: Enzymatic Hydrolysis of MPBA Prodrugs in Plasma

ProdrugHuman Plasma (t₁/₂ in min)Rat Plasma (t₁/₂ in min)
MPBA-Ester 1
MPBA-Ester 2
MPBA-Amino Acid 1

Table 3: Caco-2 Permeability of MPBA and its Prodrugs

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B to A / Papp A to B)
MPBA
MPBA-Ester 1
MPBA-Amino Acid 1

Table 4: Pharmacokinetic Parameters of MPBA and its Prodrugs in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
MPBA100
MPBA-Ester 1
MPBA-Amino Acid 1

Visualizations

experimental_workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of MPBA Prodrugs (Ester & Amide) characterization Structural Characterization (NMR, MS) synthesis->characterization stability Chemical & Enzymatic Stability Assays characterization->stability permeability Caco-2 Permeability Assay stability->permeability pk_studies Pharmacokinetic Studies in Animal Models permeability->pk_studies

Caption: Workflow for the development and evaluation of MPBA prodrugs.

prodrug_activation cluster_absorption Absorption cluster_circulation Systemic Circulation / Tissues cluster_action Site of Action prodrug MPBA-Promoiety (Prodrug) cleavage Enzymatic Cleavage (e.g., Esterases) prodrug->cleavage mpba Active MPBA cleavage->mpba promoety Promoiety (Inactive) cleavage->promoety

Caption: General mechanism of MPBA prodrug activation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Methoxyphenyl)butyric acid synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(4-Methoxyphenyl)butyric acid?

The most prevalent and well-established method is a two-step synthesis. The first step involves the Friedel-Crafts acylation of anisole with succinic anhydride to produce 4-(4-methoxyphenyl)-4-oxobutanoic acid. The second step is the reduction of the keto group in this intermediate to a methylene group to yield the final product.

Q2: Which reduction method is best for converting 4-(4-methoxyphenyl)-4-oxobutanoic acid to 4-(4-Methoxyphenyl)butyric acid?

The choice of reduction method is critical and depends on the stability of any other functional groups present in the substrate. The two most common methods are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). Catalytic hydrogenation is also a viable option. A decision-making workflow for selecting the appropriate reduction method is provided in the "Troubleshooting Guides" section.

Q3: What are the key safety precautions to consider during this synthesis?

Both steps of the synthesis involve hazardous materials and conditions.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Aromatic solvents like benzene are carcinogenic and flammable.[1]

  • Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. The reaction involves the use of zinc amalgam, which contains mercury, a toxic heavy metal. Proper handling and disposal procedures for mercury-containing waste are essential.

  • Wolff-Kishner Reduction: Hydrazine is toxic and potentially explosive. The reaction is typically run at high temperatures with a strong base like potassium hydroxide, which is corrosive.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a properly functioning fume hood.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-(4-Methoxyphenyl)butyric acid.

A. Friedel-Crafts Acylation: 4-(4-methoxyphenyl)-4-oxobutanoic acid Synthesis

Issue 1: Low or No Yield of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Potential Cause Troubleshooting Action
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is extremely sensitive to moisture. Use a fresh, unopened container of anhydrous aluminum chloride or ensure it has been stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.
Deactivated Aromatic Substrate Friedel-Crafts acylation is an electrophilic aromatic substitution and does not work well with strongly deactivated aromatic rings. While anisole is an activated ring, impurities in the anisole could inhibit the reaction. Ensure the purity of the anisole.
Suboptimal Reaction Temperature The reaction is exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to side reactions and degradation. Follow the recommended temperature profile in the experimental protocol.
Improper Stoichiometry An excess of the Lewis acid is typically required. Ensure the correct molar ratios of reactants and catalyst are used as specified in the protocol.
Inefficient Quenching and Workup Product can be lost during the workup if an emulsion forms between the organic and aqueous layers. To break emulsions, add a saturated solution of NaCl (brine). Pouring the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring can also help prevent emulsion formation.

Issue 2: Formation of Multiple Products or Unexpected Isomers

Potential Cause Troubleshooting Action
Polysubstitution Although less common in acylation than alkylation, it can occur with highly activated rings. Using a less reactive solvent or controlling the stoichiometry can help minimize this. The acyl group is deactivating, which generally prevents further acylation.
Isomer Formation The methoxy group in anisole is an ortho-, para-director. Steric hindrance from the bulky acylating agent generally favors the formation of the para-substituted product. The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor the para product.
Ether Cleavage At high temperatures or with very strong Lewis acids, the methoxy group of anisole can be cleaved, leading to the formation of phenolic byproducts. Use milder reaction conditions or a less reactive Lewis acid if this is observed.
B. Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Workflow for Selecting a Reduction Method:

G Start Start: Choose Reduction Method for 4-(4-methoxyphenyl)-4-oxobutanoic acid AcidStable Are there any acid-sensitive functional groups on the substrate? Start->AcidStable BaseStable Are there any base-sensitive functional groups on the substrate? AcidStable->BaseStable Yes Clemmensen Clemmensen Reduction (Zn(Hg), HCl) AcidStable->Clemmensen No WolffKishner Wolff-Kishner Reduction (H2NNH2, KOH, high temp.) BaseStable->WolffKishner No ConsiderHydrogenation Consider Catalytic Hydrogenation (milder conditions) BaseStable->ConsiderHydrogenation Yes Hydrogenation Catalytic Hydrogenation (H2, Pd/C) ConsiderHydrogenation->Hydrogenation G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Reactants Anisole + Succinic Anhydride Catalyst Anhydrous AlCl3 Reactants->Catalyst Reaction1 Reaction in appropriate solvent (e.g., dichlorobenzene or solvent-free) Catalyst->Reaction1 Workup1 Quench with ice/HCl, extraction, and drying Reaction1->Workup1 Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid Workup1->Intermediate ReductionMethod Select Reduction Method (Clemmensen, Wolff-Kishner, or Catalytic Hydrogenation) Intermediate->ReductionMethod Reaction2 Perform Reduction ReductionMethod->Reaction2 Workup2 Workup and Purification (e.g., recrystallization) Reaction2->Workup2 FinalProduct 4-(4-Methoxyphenyl)butyric acid Workup2->FinalProduct

References

Technical Support Center: 4-(4-Methoxyphenyl)butyric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-(4-Methoxyphenyl)butyric acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-(4-Methoxyphenyl)butyric acid.

Problem 1: The final product has a persistent yellow or brown color.

  • Question: My synthesized 4-(4-Methoxyphenyl)butyric acid is consistently off-white, with a yellow or brownish tint, even after initial purification. What is the likely cause and how can I obtain a colorless product?

  • Answer: A persistent color in your product is likely due to the presence of high molecular weight organic impurities or residual chromophores from the synthesis. One common method to address this is by using activated carbon. The general principle is that activated carbon has a high surface area and can adsorb colored impurities.

    Recommended Protocol: Decolorization with Activated Carbon

    • Dissolve the colored 4-(4-Methoxyphenyl)butyric acid in a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/heptane mixture).

    • Add a small amount of activated carbon (typically 1-5% w/w of your compound).

    • Heat the suspension to boiling for a short period (5-10 minutes) with stirring.

    • Perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization of the product on the filter paper.

    • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

    • Collect the pure, colorless crystals by filtration.

Problem 2: Oiling out during recrystallization.

  • Question: I am attempting to recrystallize 4-(4-Methoxyphenyl)butyric acid, but it separates as an oil instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. For 4-(4-Methoxyphenyl)butyric acid, with a relatively low melting point (around 58-62°C), this can be a common issue.

    Troubleshooting Steps:

    • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

    • Change the solvent system: Use a solvent with a lower boiling point or a mixed solvent system. Good options to try include:

      • Heptane/Ethyl Acetate

      • Toluene/Heptane

      • Methanol/Water

    • Induce crystallization at a lower temperature: Once the compound is dissolved, allow the solution to cool more slowly. You can also try adding a seed crystal to encourage nucleation.

    • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create a surface for crystals to form.

Problem 3: Low recovery after recrystallization.

  • Question: My yield of 4-(4-Methoxyphenyl)butyric acid is very low after recrystallization. What are the possible reasons and how can I improve the recovery?

  • Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors:

    • Using too much solvent: This is the most common reason. If too much solvent is used, a significant amount of the product will remain dissolved in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.

    • Premature crystallization: If the solution cools too quickly during hot filtration, some product will be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.

    • Washing with a solvent in which the product is too soluble: When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared 4-(4-Methoxyphenyl)butyric acid?

A1: The most common impurity is often the starting material, 4-(4-methoxyphenyl)-4-oxobutanoic acid, if the reduction reaction is incomplete. Other potential impurities can include side-products from the initial Friedel-Crafts reaction used to synthesize the keto-acid precursor, such as isomeric analogs.

Q2: Which purification method is best for achieving high purity (>99%) of 4-(4-Methoxyphenyl)butyric acid?

A2: A combination of methods is often ideal for achieving high purity. An initial acid-base extraction can remove neutral and basic impurities. This can be followed by recrystallization to remove closely related impurities. For very high purity, column chromatography is the most effective method.

Q3: What is a good solvent system for the recrystallization of 4-(4-Methoxyphenyl)butyric acid?

A3: Based on solubility data and experimental examples, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the acid is soluble (like ethyl acetate, acetone, or methanol) and a solvent in which it is less soluble (like heptane, hexane, or water). For example, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding heptane until the solution becomes turbid, followed by cooling, can yield pure crystals. A patent has also described crystallization from water after concentrating from a toluene/acetic acid mixture.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of impurities. A typical mobile phase for TLC analysis of this compound could be a mixture of hexane and ethyl acetate (e.g., in a 7:3 or 1:1 ratio) with a small amount of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot.

Q5: What are the key parameters to consider for column chromatography of 4-(4-Methoxyphenyl)butyric acid?

A5: For successful column chromatography, consider the following:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or heptane is typically effective. Starting with a low polarity mixture (e.g., 10% ethyl acetate in heptane) and gradually increasing the polarity will allow for the separation of less polar impurities first, followed by the desired product. Adding a small amount (0.5-1%) of acetic acid to the eluent can improve the peak shape and prevent tailing of the carboxylic acid.

Quantitative Data Summary

Purification MethodKey ParametersExpected PurityTypical Recovery
Recrystallization Solvent System: Toluene/Water or Ethyl Acetate/Heptane>98%70-90%
Acid-Base Extraction Base: a.q. NaHCO3 or NaOH; Acid: a.q. HClRemoves baseline/neutral impurities>95%
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Heptane/Ethyl Acetate gradient>99.5%60-80%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(4-Methoxyphenyl)butyric acid in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Cloudiness: While the solution is still hot, slowly add heptane dropwise with swirling until the solution just begins to turn cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-(4-Methoxyphenyl)butyric acid in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the 4-(4-Methoxyphenyl)butyric acid to precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product, which can then be further purified by recrystallization if necessary.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer filter1 Filter Precipitate acidify->filter1 recrystallize Recrystallize filter1->recrystallize filter2 Filter Crystals recrystallize->filter2 dry Dry Pure Product filter2->dry pure Pure Product dry->pure

Caption: General experimental workflow for the purification of 4-(4-Methoxyphenyl)butyric acid.

troubleshooting_workflow start Purification Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product solution_oiling Change Solvent Lower Temperature Use Seed Crystal oiling_out->solution_oiling Yes solution_yield Reduce Solvent Volume Ensure Complete Cooling Cold Solvent Wash low_yield->solution_yield Yes solution_color Activated Carbon Treatment colored_product->solution_color Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Overcoming solubility issues of 4-(4-Methoxyphenyl)butyric acid in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxyphenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges in biological buffers.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 4-(4-Methoxyphenyl)butyric acid when I dilute my DMSO stock into my aqueous biological buffer (e.g., PBS). Why is this happening?

A: This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have low aqueous solubility.[1] The precipitation occurs because the compound's solubility limit is exceeded when the DMSO stock is diluted into the aqueous buffer, a phenomenon often related to kinetic solubility.[1][2] While the compound is soluble in DMSO, the drastic change in solvent polarity upon dilution into an aqueous medium can cause it to "crash out" of solution.[3][4]

Q2: What is the predicted pKa of 4-(4-Methoxyphenyl)butyric acid and why is it important for solubility?

A: The predicted pKa of 4-(4-Methoxyphenyl)butyric acid is approximately 4.76.[5] The pKa is the pH at which the carboxylic acid group is 50% ionized and 50% non-ionized. This is crucial because the ionized (deprotonated) form of the carboxylic acid is significantly more soluble in aqueous solutions than the non-ionized (protonated) form.[6][7] By adjusting the pH of the buffer to be above the pKa, you can increase the proportion of the more soluble ionized form.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A: For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to 1% to avoid solvent-induced toxicity or off-target effects.[1] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: Can components of my biological buffer, such as salts or proteins, affect the solubility of 4-(4-Methoxyphenyl)butyric acid?

A: Yes, the composition of your buffer can influence the compound's solubility. The ionic strength of the buffer can play a role, and the presence of proteins, like albumin in cell culture media, can sometimes help to solubilize hydrophobic compounds.[8]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer
  • Initial Checks:

    • Visual Inspection: Confirm that your DMSO stock is fully dissolved and free of precipitates before dilution.

    • Concentration Check: Ensure your final concentration in the aqueous buffer does not exceed the known aqueous solubility of the compound.

  • Troubleshooting Steps:

    • pH Adjustment: Since 4-(4-Methoxyphenyl)butyric acid is a carboxylic acid, increasing the pH of your buffer will increase its solubility. Aim for a pH at least 1-2 units above the pKa (4.76).

    • Use of Co-solvents: If pH adjustment is not feasible for your experiment, consider the use of a water-miscible organic co-solvent in your final buffer system.

    • Inclusion of Solubilizing Agents: Surfactants or cyclodextrins can be used to enhance solubility.

    • Sonication: Gentle sonication of the final solution can sometimes help to dissolve small amounts of precipitate.[8]

    • Serial Dilution in Aqueous Buffer: Instead of a large one-step dilution, a gradual serial dilution in the final buffer may help prevent precipitation.[8]

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)butyric acid
PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[9][10]
Molecular Weight194.23 g/mol [9][10]
Melting Point56-59 °C[5][11]
Predicted pKa4.76 ± 0.10[5]
LogP2.33[5]
General SolubilitySlightly soluble in methanol, insoluble in chloroform.[11][12]
Table 2: Estimated pH-Dependent Aqueous Solubility of 4-(4-Methoxyphenyl)butyric acid

The following table provides an estimated guide to the pH required to achieve different levels of solubility based on the Henderson-Hasselbalch equation. Actual solubility should be determined empirically.

Target Concentration (µM)Recommended Minimum pHPredominant Species
< 1< 4.0Non-ionized (less soluble)
1 - 105.0 - 6.0Mix of non-ionized and ionized
10 - 1006.5 - 7.5Mostly ionized (more soluble)
> 100> 7.5Predominantly ionized (more soluble)
Table 3: Common Solubilizing Agents
Agent TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduce the polarity of the aqueous solvent.
Surfactants Tween® 80, Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate the hydrophobic compound.[13][14]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinForm inclusion complexes with the hydrophobic compound.[15][16][17]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a stock solution of 4-(4-Methoxyphenyl)butyric acid in a biological buffer using pH adjustment.

  • Materials:

    • 4-(4-Methoxyphenyl)butyric acid powder

    • Biological buffer (e.g., Phosphate Buffered Saline - PBS)

    • 1 M NaOH solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of 4-(4-Methoxyphenyl)butyric acid.

    • Add the powder to your biological buffer. The initial volume should be about 80% of the final desired volume.

    • Place the buffer on a stir plate and begin stirring. You will likely observe that the compound does not fully dissolve.

    • Slowly add small increments of 1 M NaOH to the solution while monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH dropwise until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

    • Adjust the pH to your desired final value (e.g., 7.4 for physiological studies). Be aware that lowering the pH may cause precipitation if the concentration is high.

    • Bring the solution to the final volume with the biological buffer.

    • Sterile filter the solution if required for your application.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a 4-(4-Methoxyphenyl)butyric acid solution using HP-β-CD.

  • Materials:

    • 4-(4-Methoxyphenyl)butyric acid

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Biological buffer (e.g., TRIS-buffered saline)

    • Vortex mixer

    • Stir plate and stir bar

  • Procedure:

    • Determine the desired molar ratio of HP-β-CD to your compound. Ratios typically range from 1:1 to 10:1.

    • Prepare the required concentration of HP-β-CD in your biological buffer. For example, to make a 10 mM HP-β-CD solution, dissolve the appropriate amount in your buffer.

    • Add the 4-(4-Methoxyphenyl)butyric acid powder directly to the HP-β-CD solution.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the solution on a stir plate and allow it to stir at room temperature for at least 1-2 hours. Overnight stirring may improve complexation.

    • Visually inspect the solution for clarity. If some undissolved material remains, it can be removed by centrifugation or filtration.

    • The clear supernatant/filtrate contains the solubilized compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Precipitation Observed in Biological Buffer check_stock Is the DMSO stock clear? start->check_stock check_conc Is the final concentration above the expected aqueous solubility? check_stock->check_conc Yes remake_stock Remake DMSO stock check_stock->remake_stock No ph_adjust Adjust pH of Buffer (for ionizable compounds) check_conc->ph_adjust Yes success Compound Solubilized check_conc->success No co_solvent Add a Co-solvent (e.g., Ethanol, PEG 400) ph_adjust->co_solvent Not effective or not compatible ph_adjust->success Effective surfactant Use a Surfactant (e.g., Tween® 80) co_solvent->surfactant Not effective or not compatible co_solvent->success Effective cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin Not effective or not compatible surfactant->success Effective sonicate Try Sonication cyclodextrin->sonicate Not fully effective cyclodextrin->success Effective serial_dilution Perform Serial Dilution sonicate->serial_dilution serial_dilution->success

Caption: A general workflow for troubleshooting solubility issues.

G pH-Dependent Solubility of a Carboxylic Acid cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_compound R-COOH Protonated Form low_ph_solubility Low Aqueous Solubility low_ph_compound->low_ph_solubility Precipitation Likely high_ph_compound R-COO⁻ + H⁺ Deprotonated Form high_ph_solubility High Aqueous Solubility high_ph_compound->high_ph_solubility Dissolution Favored equilibrium R-COOH ⇌ R-COO⁻ + H⁺

Caption: Effect of pH on the solubility of a carboxylic acid compound.

G Decision Tree for Solubilization Method Selection start Is the compound ionizable? ph_adjust Try pH Adjustment start->ph_adjust Yes assay_compatibility Is pH change compatible with the assay? start->assay_compatibility No ph_adjust->assay_compatibility Check Compatibility co_solvent Consider Co-solvents assay_compatibility->co_solvent No surfactant_cd Consider Surfactants or Cyclodextrins assay_compatibility->surfactant_cd If co-solvents are not suitable

Caption: A decision tree to guide the selection of a solubilization method.

References

Stability of 4-(4-Methoxyphenyl)butyric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(4-Methoxyphenyl)butyric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(4-Methoxyphenyl)butyric acid in aqueous solutions?

A1: The stability of 4-(4-Methoxyphenyl)butyric acid in aqueous solutions can be influenced by several factors, including:

  • pH: Hydrolysis can occur at acidic or basic pH, leading to the degradation of the compound.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the methoxy group or other parts of the molecule.

Q2: How can I prepare a stable aqueous stock solution of 4-(4-Methoxyphenyl)butyric acid?

A2: Due to its limited water solubility, it is recommended to first dissolve 4-(4-Methoxyphenyl)butyric acid in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[1] This stock solution can then be diluted into the desired aqueous buffer for your experiment. For short-term storage, it is advisable to keep the aqueous solutions refrigerated (2-8 °C) and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended.[1]

Q3: What are the potential degradation pathways for 4-(4-Methoxyphenyl)butyric acid?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could involve:

  • Demethylation: The methoxy group on the phenyl ring could be cleaved to form 4-(4-hydroxyphenyl)butyric acid.[2]

  • Oxidation: The phenyl ring or the butyric acid side chain could be susceptible to oxidation.

  • Decarboxylation: Under certain conditions, the carboxylic acid group could be lost.

Troubleshooting Guide

Issue: I am observing a rapid loss of my compound in my aqueous experimental setup.

Troubleshooting Steps:

  • pH Verification:

    • Confirm the pH of your aqueous buffer. Extreme pH values can accelerate hydrolysis.

    • Consider using a buffer system that maintains a stable pH throughout your experiment. Common buffers include phosphate-buffered saline (PBS) for neutral pH, acetate buffers for acidic conditions, and glycine buffers for basic conditions.[1]

  • Temperature Control:

    • Ensure your experiment is conducted at the intended temperature and that there are no temperature fluctuations.

    • If you suspect thermal degradation, consider running a control experiment at a lower temperature.

  • Light Protection:

    • Protect your solutions from light by using amber vials or by covering your experimental setup with aluminum foil.

    • If photodegradation is suspected, compare the stability of a light-exposed sample to a sample kept in the dark.

  • Control Experiments:

    • Include a control sample of 4-(4-Methoxyphenyl)butyric acid in a well-characterized, stable buffer to ensure the issue is not with the compound itself.

Experimental Protocols

Protocol: Assessing the Chemical Stability of 4-(4-Methoxyphenyl)butyric Acid in Aqueous Buffers

This protocol outlines a general procedure to evaluate the stability of 4-(4-Methoxyphenyl)butyric acid in aqueous solutions at different pH values.

1. Materials:

  • 4-(4-Methoxyphenyl)butyric acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 5.0, 7.4)

  • Glycine buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a 10 mM stock solution of 4-(4-Methoxyphenyl)butyric acid in DMSO.

  • Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in each of the aqueous buffers (pH 5.0, 7.4, and 9.0).

  • Incubate the working solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quench the reaction immediately after collection by adding an equal volume of cold methanol or acetonitrile to precipitate any proteins and stop further degradation.

  • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining 4-(4-Methoxyphenyl)butyric acid.

7. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of 4-(4-Methoxyphenyl)butyric acid in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
198.599.197.2
297.198.594.8
494.297.090.1
888.994.381.5
2470.385.255.8

Mandatory Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock 10 mM Stock in DMSO Work_pH5 10 µM in pH 5.0 Buffer Stock->Work_pH5 Work_pH7 10 µM in pH 7.4 Buffer Stock->Work_pH7 Work_pH9 10 µM in pH 9.0 Buffer Stock->Work_pH9 Incubate Incubate at 37°C (Protected from Light) Work_pH5->Incubate Work_pH7->Incubate Work_pH9->Incubate Sample Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench with Cold Methanol Sample->Quench Analyze HPLC/LC-MS Analysis Quench->Analyze Data Calculate % Remaining Analyze->Data

Caption: Workflow for assessing the chemical stability of 4-(4-Methoxyphenyl)butyric acid.

Degradation_Pathway cluster_products Potential Degradation Products MPBA 4-(4-Methoxyphenyl)butyric acid HPBA 4-(4-Hydroxyphenyl)butyric acid MPBA->HPBA Demethylation (e.g., acidic/basic conditions) Oxidized Oxidized Products MPBA->Oxidized Oxidation (e.g., presence of oxidants) Decarboxylated Decarboxylated Product MPBA->Decarboxylated Decarboxylation (e.g., heat, light)

Caption: Potential degradation pathways for 4-(4-Methoxyphenyl)butyric acid.

References

Identifying and removing byproducts in 4-(4-Methoxyphenyl)butyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)butyric acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 4-(4-methoxyphenyl)butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-(4-methoxyphenyl)butyric acid?

The most common and efficient synthesis involves a two-step process:

  • Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1][2]

  • Reduction: The ketone group of 4-(4-methoxyphenyl)-4-oxobutanoic acid is then reduced to a methylene group to give the final product, 4-(4-methoxyphenyl)butyric acid. Common reduction methods include:

    • Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas.[2][3]

    • Clemmensen Reduction: Using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[4][5][6]

    • Wolff-Kishner Reduction: Using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[7][8][9]

Q2: I obtained a low yield in the Friedel-Crafts acylation step. What could be the reasons?

Several factors can contribute to a low yield in the Friedel-Crafts acylation of anisole:

  • Moisture Contamination: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. The presence of water in the reagents, solvent, or glassware will deactivate the catalyst.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. The reaction may require initial cooling to control the exothermic reaction and then gentle heating to drive it to completion.[1]

  • Poor Reagent Quality: Impurities in anisole, succinic anhydride, or the solvent can interfere with the reaction and lead to the formation of side products.[1]

Q3: My final product is impure. What are the likely byproducts and how can I identify them?

The primary byproducts depend on the synthetic route and reaction conditions.

  • Isomeric Impurity (from Friedel-Crafts Acylation): The main byproduct is often the ortho-acylation product, 4-(2-methoxyphenyl)-4-oxobutanoic acid , formed alongside the desired para-isomer. The methoxy group in anisole is an ortho-, para-directing group.

    • Identification: This isomeric impurity can be identified using spectroscopic methods like ¹H NMR, where the aromatic proton signals will show a different splitting pattern compared to the para-substituted product.

  • Unreacted Starting Material (from Reduction): Incomplete reduction will result in the presence of 4-(4-methoxyphenyl)-4-oxobutanoic acid in your final product.

    • Identification: This can be detected by IR spectroscopy (presence of a ketone carbonyl peak around 1680 cm⁻¹) or ¹H NMR (signals corresponding to the protons adjacent to the ketone).

  • Byproducts from Wolff-Kishner Reduction:

    • Azine Formation: A potential side reaction is the formation of an azine.[7]

    • Alcohol Formation: The ketone may be reduced to the corresponding alcohol, 4-hydroxy-4-(4-methoxyphenyl)butyric acid .[7]

    • Identification: These byproducts can be identified by techniques like mass spectrometry and NMR spectroscopy.

Q4: How can I remove the identified byproducts from my 4-(4-methoxyphenyl)butyric acid?

Several purification techniques can be employed:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) can be used. The desired product, 4-(4-methoxyphenyl)butyric acid, is a solid at room temperature.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.[10] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its byproducts.[10]

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral byproducts by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 4-(4-methoxyphenyl)-4-oxobutanoic acid Moisture in the reaction setup.Thoroughly dry all glassware and use anhydrous solvents and reagents.[1]
Insufficient Lewis acid catalyst.Use a stoichiometric amount or a slight excess of AlCl₃.[1]
Incorrect reaction temperature.Control the temperature carefully, often starting at a lower temperature and then warming.[1]
Incomplete reduction of the ketone Insufficient reducing agent or reaction time.Increase the amount of reducing agent and/or prolong the reaction time.
Deactivated catalyst (for catalytic hydrogenation).Ensure the catalyst is fresh and active.
Presence of ortho-isomer byproduct Friedel-Crafts acylation conditions favoring ortho-substitution.While para-substitution is generally favored, optimizing the reaction temperature and solvent may improve selectivity. Purification will be necessary.
Formation of alcohol byproduct in Wolff-Kishner reduction Non-optimal reaction conditions.Ensure the reaction is carried out at a sufficiently high temperature to favor complete reduction to the alkane.
Difficulty in isolating the final product Product is an oil instead of a solid.The product has a melting point around 56-61 °C, so it may be an oil if impure.[3] Attempt purification by column chromatography followed by recrystallization.
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or orthodichlorobenzene.[1][2]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve succinic anhydride (1.1 equivalents) and anisole (1.0 equivalent) in the anhydrous solvent and add this solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[1] The product can then be extracted with an organic solvent, washed, dried, and the solvent evaporated to yield the crude product.

Protocol 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Catalytic Hydrogenation)
  • Setup: In a suitable hydrogenation vessel, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in a solvent such as ethyl acetate or acetic acid.[2]

  • Catalyst: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at a suitable temperature (e.g., 50-70 °C) until the reaction is complete.[2]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.[3] The filtrate is then concentrated under reduced pressure to yield the crude 4-(4-methoxyphenyl)butyric acid.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., hot water or a mixture of ethyl acetate and hexane).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used, filter the hot solution to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]

Byproduct Identification and Removal Workflow

Byproduct_Workflow Workflow for Identifying and Removing Byproducts start Crude 4-(4-Methoxyphenyl)butyric acid analysis Spectroscopic Analysis (NMR, IR, MS) start->analysis ketone_check Ketone Impurity Present? (4-(4-methoxyphenyl)-4-oxobutanoic acid) analysis->ketone_check isomer_check Isomeric Impurity Present? (ortho-isomer) ketone_check->isomer_check No repeat_reduction Repeat Reduction or Optimize Conditions ketone_check->repeat_reduction Yes other_check Other Byproducts Present? (e.g., from Wolff-Kishner) isomer_check->other_check No column_chromatography Column Chromatography isomer_check->column_chromatography Yes other_check->column_chromatography Yes acid_base_extraction Acid-Base Extraction other_check->acid_base_extraction No repeat_reduction->start recrystallization Recrystallization column_chromatography->recrystallization final_analysis Final Purity Check recrystallization->final_analysis acid_base_extraction->recrystallization pure_product Pure 4-(4-Methoxyphenyl)butyric acid final_analysis->pure_product

Caption: A flowchart illustrating the process of identifying and removing byproducts.

References

Optimizing reaction conditions for 4-(4-Methoxyphenyl)butyric acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 4-(4-Methoxyphenyl)butyric Acid

Welcome to the technical support center for the derivatization of 4-(4-Methoxyphenyl)butyric acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to streamline your synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing 4-(4-Methoxyphenyl)butyric acid?

A1: The most common derivatization methods for carboxylic acids like 4-(4-Methoxyphenyl)butyric acid involve converting the carboxylic acid group into esters, amides, or acid chlorides. Key methods include:

  • Esterification: Reacting the acid with an alcohol under acidic conditions (Fischer Esterification) or using coupling agents.[1][2]

  • Amidation: Reacting the acid with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt).[3][4][5]

  • Acid Chloride Formation: Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate, which can then be reacted with various nucleophiles.[6][7]

Q2: Which coupling reagent is best for forming an amide with a sensitive amine?

A2: For sensitive or sterically hindered amines, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[3] They are known for high reactivity, rapid reaction times, and minimizing the risk of racemization if chiral centers are present.[3] While EDC/HOBt is a robust and widely used system, HATU often provides better yields for challenging couplings.[3]

Q3: Can I perform an esterification without removing water?

A3: While traditional Fischer esterification is an equilibrium reaction that requires the removal of water to drive it to completion, some modern methods can be performed in the presence of water.[1][2] For example, using surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) can enable selective esterification in water.[8] However, for most standard procedures, anhydrous conditions and/or water removal (e.g., with a Dean-Stark trap) are recommended for optimal yield.[2][9]

Q4: My starting material is not fully soluble in the reaction solvent. What should I do?

A4: Incomplete solubility can hinder reaction rates. First, ensure you are using an appropriate anhydrous solvent (e.g., DMF, DCM, or THF for coupling reactions). If solubility remains an issue, consider gentle heating or switching to a more suitable solvent system. For some coupling reactions, co-solvents can be used to improve the solubility of all reactants.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of 4-(4-Methoxyphenyl)butyric acid.

Problem 1: Low or No Product Yield

Q: I am attempting an EDC/HOBt mediated amidation, but my yield is very low, and I mostly recover the starting carboxylic acid. What went wrong?

A: This is a common issue that can stem from several sources. Follow this troubleshooting workflow to diagnose the problem.

G cluster_start Troubleshooting: Low Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield in Amidation reagents Reagents & Solvents Status? start->reagents Check Reagent Quality water Anhydrous Conditions? reagents->water Reagents OK check_reagents Action: Use fresh EDC and HOBt. Verify amine purity. reagents->check_reagents Old or Degraded equivalents Correct Stoichiometry? water->equivalents Conditions Anhydrous dry_solvent Action: Use freshly dried solvents. Dry reagents under vacuum. water->dry_solvent Moisture Present adjust_equiv Action: Increase EDC/HOBt to 1.2-1.5 eq. Ensure base (e.g., DIPEA) is 2.5 eq. equivalents->adjust_equiv Incorrect Equivalents stronger_coupling Advanced: Switch to a stronger coupling reagent like HATU. equivalents->stronger_coupling Stoichiometry Correct

Caption: Troubleshooting workflow for low yield amidation.

Possible Causes & Solutions:

  • Moisture Contamination: Water will hydrolyze the activated O-acylisourea intermediate, leading back to the starting carboxylic acid.[3]

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and store reagents in a desiccator.

  • Degraded Coupling Reagents: EDC and HOBt can degrade over time, especially if not stored properly.

    • Solution: Use fresh bottles of EDC and HOBt. HOBt, in its anhydrous form, can be explosive and should be handled with care.[10]

  • Incorrect Stoichiometry: Insufficient amounts of coupling agents or base will lead to an incomplete reaction.

    • Solution: Typically, 1.2 equivalents of both EDC and HOBt are used. If the amine is provided as a salt (e.g., hydrochloride), an appropriate amount of a non-nucleophilic base like DIPEA (diisopropylethylamine) is required to liberate the free amine.[3]

  • Weakly Nucleophilic Amine: If the amine is electron-deficient or sterically hindered, the reaction may be sluggish.[4][11]

    • Solution: Consider switching to a more powerful coupling reagent like HATU.[3] Alternatively, adding DMAP (4-dimethylaminopyridine) as a catalyst can improve yields for unreactive amines.[4]

Problem 2: Formation of N-acylurea Side Product

Q: During my EDC-mediated coupling, I've isolated a significant, insoluble white precipitate that is not my product. What is it and how can I avoid it?

A: The insoluble white precipitate is likely N-acylurea, a common byproduct in carbodiimide couplings. It forms when the activated O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the desired nucleophile (amine).[10]

G cluster_mech EDC Activation & Side Reaction Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC HOBtEster HOBt-Ester (More Stable) Intermediate->HOBtEster + HOBt (Additive) SideProduct N-Acylurea (Byproduct) Intermediate->SideProduct Intramolecular Rearrangement (Side Reaction) Amine R'-NH2 (Nucleophile) HOBt HOBt Product Desired Amide HOBtEster->Product + R'-NH2

Caption: Reaction pathway showing the formation of N-acylurea byproduct.

Strategies to Minimize N-acylurea Formation:

  • Use HOBt or HOAt: Additives like HOBt or HOAt intercept the reactive O-acylisourea intermediate to form a more stable HOBt-ester.[3][10] This intermediate is less prone to rearrangement and reacts efficiently with the amine to form the desired amide.[3]

  • Control Temperature: This side reaction is often temperature-dependent. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can suppress the formation of N-acylurea.[10]

  • Order of Addition: Add the carboxylic acid, HOBt, and amine to the solvent first. Cool the mixture to 0 °C before adding the EDC portion-wise. This ensures the HOBt is present to immediately convert the O-acylisourea as it forms.

Quantitative Data Summary

The choice of derivatization strategy can significantly impact reaction outcomes. The following tables summarize typical conditions for common derivatization reactions of aryl-butyric acids.

Table 1: Comparison of Amide Coupling Conditions

Coupling System Equivalents (Acid:Amine:Reagents) Solvent Temp (°C) Typical Time (h) Typical Yield (%) Notes
EDC/HOBt 1 : 1.1 : (1.2 / 1.2) DMF or DCM 0 to RT 8 - 24 70 - 95 Cost-effective and reliable for most substrates.[3]
HATU/DIPEA 1 : 1.1 : (1.2 / 2.5) DMF 0 to RT 2 - 6 85 - 99 Excellent for hindered or unreactive amines.[3]
SOCl₂ then Amine 1 : 2.2 : 1.2 Toluene/DCM 0 to RT 4 - 12 65 - 90 Two-step process via acid chloride; requires care with SOCl₂.[6]

| Boric Acid | 1 : 1.05 : 0.05 (catalyst) | Toluene | Reflux | 16 | ~91 | "Green" method, requires azeotropic water removal.[9] |

Table 2: Comparison of Esterification Conditions

Method Reagent(s) Solvent Temp (°C) Typical Time (h) Typical Yield (%) Notes
Fischer H₂SO₄ (cat.) Excess Alcohol Reflux 2 - 16 90 - 96 Equilibrium reaction; requires excess alcohol or water removal.[2]
Thionyl Chloride SOCl₂ Excess Alcohol Reflux 1 - 3 >90 SOCl₂ generates HCl in situ as the catalyst.[12]

| BF₃·MeOH | BF₃ in Methanol | Methanol | 60 | 0.1 - 0.2 | >90 | A common method for preparing methyl esters for GC analysis.[13][14] |

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

This protocol describes the synthesis of N-benzyl-4-(4-methoxyphenyl)butyramide as a representative example.

  • Reagent Preparation:

    • Dissolve 4-(4-Methoxyphenyl)butyric acid (1.0 eq., e.g., 194 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Add N-hydroxybenzotriazole (HOBt) (1.2 eq., 162 mg, 1.2 mmol).

    • Add benzylamine (1.1 eq., 118 mg, 1.1 mmol).

    • If the amine is an HCl salt, add Diisopropylethylamine (DIPEA) (2.5 eq., 323 mg, 2.5 mmol).[3]

  • Reaction Execution:

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add EDC·HCl (1.2 eq., 230 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once complete, dilute the reaction mixture with additional DCM (20 mL).

    • Wash the organic phase sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). The aqueous washes help remove the urea byproduct from EDC and excess HOBt.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: General Procedure for Methyl Ester Synthesis using SOCl₂

This protocol describes the formation of the methyl ester of 4-(4-Methoxyphenyl)butyric acid.

  • Reaction Setup:

    • In a fume hood, add 4-(4-Methoxyphenyl)butyric acid (1.0 eq.) to anhydrous methanol (used in excess, as the solvent).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq.) dropwise to the stirred solution. Caution: The reaction is exothermic and produces HCl and SO₂ gas.[15] Ensure adequate ventilation.

    • After the addition is complete, fit the flask with a reflux condenser (with a drying tube).

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid, then wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification:

    • The product can be further purified by flash chromatography or distillation if necessary.

References

Troubleshooting inconsistent results in 4-(4-Methoxyphenyl)butyric acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methoxyphenyl)butyric acid assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address inconsistencies in your assay results.

HPLC Assay Troubleshooting

Question 1: Why am I seeing inconsistent retention times for my 4-(4-Methoxyphenyl)butyric acid peak?

Inconsistent retention times in HPLC analysis can be attributed to several factors related to the mobile phase, column, and HPLC system itself.

  • Mobile Phase Composition: Small variations in the mobile phase composition, particularly the pH, can significantly impact the retention of an acidic compound like 4-(4-Methoxyphenyl)butyric acid. The pKa of butyric acid is around 4.8, and while the methoxyphenyl group will influence this, the compound's protonation state is pH-dependent.[1] Ensure the mobile phase is accurately prepared and adequately buffered.

  • Column Equilibration: Insufficient column equilibration between runs, especially during gradient elution, can lead to retention time drift. It is recommended to allow at least 10 column volumes of the initial mobile phase to pass through the column before each injection.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Flow Rate Instability: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is properly primed and functioning correctly.

Illustrative Data: Impact of pH on Retention Time

Mobile Phase pHAverage Retention Time (min)Standard Deviation
2.58.20.05
3.07.50.08
3.56.40.15

This table illustrates how an increase in mobile phase pH can lead to a decrease in retention time for an acidic analyte on a reverse-phase column.

Question 2: My 4-(4-Methoxyphenyl)butyric acid peak is showing significant tailing. What can I do to improve peak shape?

Peak tailing is a common issue when analyzing acidic compounds and can compromise resolution and integration accuracy.

  • Secondary Interactions: Peak tailing can result from interactions between the acidic analyte and active silanol groups on the silica-based stationary phase of the column.[2]

    • Solution: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions.[3]

  • Insufficient Buffering: An inadequately buffered mobile phase can lead to interactions with the stationary phase. Ensure your buffer concentration is sufficient (typically 10-25 mM).

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from previous injections can interact with the analyte. Use a guard column and regularly flush the analytical column with a strong solvent.

Troubleshooting Workflow for HPLC Peak Tailing

start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it 2.5-3.0?) start->check_ph adjust_ph Adjust pH with Formic/Phosphoric Acid check_ph->adjust_ph No check_overload Check for Column Overload check_ph->check_overload Yes resolved Issue Resolved adjust_ph->resolved reduce_sample Reduce Injection Volume or Concentration check_overload->reduce_sample Yes check_column Inspect Column and Guard Column check_overload->check_column No reduce_sample->resolved flush_column Flush or Replace Column/Guard Column check_column->flush_column flush_column->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

GC-MS Assay Troubleshooting

Question 3: I am observing low or no signal for 4-(4-Methoxyphenyl)butyric acid in my GC-MS analysis. What is the likely cause?

The low volatility and polar nature of carboxylic acids like 4-(4-Methoxyphenyl)butyric acid make them challenging to analyze directly by GC-MS.

  • Inefficient Volatilization: The carboxylic acid group can lead to poor volatilization in the GC inlet.

  • Analyte Adsorption: The polar nature of the compound can cause it to adsorb to active sites in the GC system (e.g., the liner or the column), leading to poor peak shape and low signal.

  • Thermal Degradation: Although less common for this compound, some carboxylic acids can degrade at high temperatures in the GC inlet.

Solution: Derivatization To overcome these issues, chemical derivatization is highly recommended. This process converts the polar carboxylic acid group into a less polar and more volatile derivative. Silylation is a common and effective derivatization technique for compounds with active hydrogens.

Illustrative Data: Impact of Derivatization on Signal Intensity

AnalyteDerivatization AgentPeak Area (Arbitrary Units)Signal-to-Noise Ratio
4-(4-Methoxyphenyl)butyric acidNone15,00025
4-(4-Methoxyphenyl)butyric acidBSTFA350,000850

This table demonstrates the significant improvement in signal intensity and signal-to-noise ratio after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Question 4: After derivatization, I'm seeing multiple peaks for my compound or extraneous peaks in the chromatogram. What could be the cause?

The appearance of multiple or unexpected peaks after derivatization can stem from the derivatization reaction itself or from the reagents used.

  • Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for both the derivatized and underivatized analyte. Ensure optimal reaction conditions (temperature, time, and reagent concentration).

  • Derivatization Reagent Artifacts: Excess derivatization reagent or byproducts of the reaction can appear as peaks in the chromatogram. It is important to run a blank sample with only the solvent and derivatization reagent to identify these peaks.

  • Moisture in the Sample: The presence of water can consume the derivatization reagent and lead to incomplete reactions and additional byproducts. Ensure your sample and solvent are anhydrous before adding the derivatization reagent.

Troubleshooting Workflow for GC-MS Derivatization Issues

start Multiple/Extraneous Peaks Observed run_blank Run Derivatization Reagent Blank start->run_blank reagent_peaks Identify Reagent-Related Peaks run_blank->reagent_peaks optimize_rxn Optimize Derivatization (Time, Temp, Conc.) reagent_peaks->optimize_rxn check_moisture Ensure Anhydrous Conditions optimize_rxn->check_moisture resolved Issue Resolved check_moisture->resolved

Caption: A systematic approach to troubleshooting issues arising from derivatization in GC-MS analysis.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 4-(4-Methoxyphenyl)butyric Acid

This protocol provides a general method for the quantification of 4-(4-Methoxyphenyl)butyric acid using reverse-phase HPLC with UV detection.

1. Instrumentation and Consumables

  • HPLC System: Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Solvents: HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (or Phosphoric Acid)

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

4. Sample and Standard Preparation

  • Prepare a stock solution of 4-(4-Methoxyphenyl)butyric acid (1 mg/mL) in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute unknown samples in the same diluent.

Protocol 2: GC-MS Analysis of 4-(4-Methoxyphenyl)butyric Acid

This protocol outlines a method for the analysis of 4-(4-Methoxyphenyl)butyric acid using GC-MS following silylation.

1. Instrumentation and Consumables

  • GC-MS System: Gas Chromatograph with a Mass Selective Detector

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile

2. Sample Preparation and Derivatization

  • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Signaling Pathway

4-(4-Methoxyphenyl)butyric acid is structurally similar to 4-phenylbutyric acid (4-PBA), a known chemical chaperone that acts as an inhibitor of endoplasmic reticulum (ER) stress.[1][4] ER stress is implicated in various inflammatory and apoptotic pathways. The diagram below illustrates a likely mechanism of action, where the compound inhibits ER stress, thereby preventing the activation of downstream inflammatory signaling cascades such as the MAPK and NF-κB pathways.[4]

cluster_0 Cellular Stressors cluster_1 Endoplasmic Reticulum cluster_2 Inhibitory Action cluster_3 Downstream Signaling cluster_4 Cellular Response Stressors Unfolded Proteins, Inflammatory Stimuli ER_Stress ER Stress Stressors->ER_Stress MAPK MAPK Pathway (JNK, p38) ER_Stress->MAPK NFkB NF-κB Pathway ER_Stress->NFkB MPBA 4-(4-Methoxyphenyl)butyric acid MPBA->ER_Stress Inhibits Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

Caption: Proposed mechanism of action via inhibition of ER stress and downstream signaling.

References

Preventing degradation of 4-(4-Methoxyphenyl)butyric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(4-Methoxyphenyl)butyric acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(4-Methoxyphenyl)butyric acid?

A1: To ensure the stability of 4-(4-Methoxyphenyl)butyric acid, it is recommended to store it in a cool, dry place, away from light.[1][2] The ideal storage temperature is at room temperature, and the container should be tightly sealed to prevent moisture absorption and oxidation.[1][2][3] For long-term storage, refrigeration (2-8°C) is advisable.[4] Some suppliers also recommend cold-chain transportation, suggesting sensitivity to higher temperatures during transit.[3]

Q2: What are the potential degradation pathways for 4-(4-Methoxyphenyl)butyric acid?

A2: Based on its chemical structure, 4-(4-Methoxyphenyl)butyric acid is susceptible to degradation through several pathways, including:

  • Demethylation: Cleavage of the methyl group from the methoxy ether, leading to the formation of 4-(4-Hydroxyphenyl)butyric acid.[5]

  • Oxidation: The butyric acid side chain can be susceptible to oxidation, potentially leading to the formation of smaller chain carboxylic acids or ketones.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, although specific photoproducts are not well-documented in the literature.

  • Hydrolysis: While the ether linkage is generally stable, prolonged exposure to strong acidic or basic conditions could lead to its cleavage.

Q3: What are the visible signs of degradation of 4-(4-Methoxyphenyl)butyric acid?

A3: 4-(4-Methoxyphenyl)butyric acid is typically a cream to slightly yellow powder.[5] Any significant change in color (e.g., darkening to brown), or change in physical form (e.g., clumping, melting below its specified melting point of 56-59 °C) may indicate degradation.[4][5] An off-smell could also be an indicator of decomposition.

Q4: Which analytical techniques are suitable for monitoring the stability of 4-(4-Methoxyphenyl)butyric acid?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of 4-(4-Methoxyphenyl)butyric acid and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile degradation products. Spectroscopic methods like Infrared (IR) spectroscopy can indicate changes in functional groups, providing evidence of degradation.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments, suggesting potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure, humidity).2. Prepare a fresh standard solution and re-analyze.3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.4. If new peaks persist, consider contamination of the solvent or column.
Change in physical appearance (color, texture) Exposure to light, heat, or moisture.1. Review storage and handling procedures to ensure the compound is protected from environmental factors.2. Test the purity of the material using a validated analytical method (e.g., HPLC).3. If degradation is confirmed, discard the batch and obtain a fresh supply.
Poor solubility compared to previous batches Presence of insoluble degradation products or impurities.1. Attempt to dissolve a small sample in a recommended solvent like methanol.[5][6] Observe for any insoluble matter.2. Analyze the sample by HPLC to check for impurities.3. Filter the solution before use if minor impurities are suspected, but for significant insolubility, the batch may be compromised.
Inconsistent experimental results Degradation of the stock solution over time.1. Prepare fresh stock solutions for each set of experiments.2. If stock solutions need to be stored, conduct a short-term stability study of the solution under the intended storage conditions.3. Store stock solutions in amber vials and at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for intentionally degrading 4-(4-Methoxyphenyl)butyric acid to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(4-Methoxyphenyl)butyric acid at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool, neutralize with 1N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 105°C for 48 hours.

    • Prepare a 100 µg/mL solution of the heat-stressed solid in the mobile phase.

  • Photodegradation:

    • Expose the solid compound to UV light (254 nm) and visible light for 48 hours.

    • Prepare a 100 µg/mL solution of the photo-stressed solid in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control solution, using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate 4-(4-Methoxyphenyl)butyric acid from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (v/v)
Gradient elution:
0-5 min: 30% Acetonitrile
5-15 min: 30% to 70% Acetonitrile
15-20 min: 70% Acetonitrile
20-25 min: 70% to 30% Acetonitrile
25-30 min: 30% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 20 µL

Visualizations

G cluster_storage Optimal Storage cluster_degradation Degradation Factors Cool_Dry_Place Cool, Dry Place 4_MPBA 4-(4-Methoxyphenyl)butyric acid Tightly_Sealed Tightly Sealed Container Away_From_Light Protection from Light Room_Temp Room Temperature (Short-term) Refrigerated Refrigerated (2-8°C) (Long-term) Heat Heat Degraded_Compound Degraded Compound Heat->Degraded_Compound Light Light (UV/Vis) Light->Degraded_Compound Moisture Moisture Moisture->Degraded_Compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degraded_Compound Extreme_pH Extreme pH Extreme_pH->Degraded_Compound Stable_Compound Stable Compound 4_MPBA->Stable_Compound Proper Storage 4_MPBA->Degraded_Compound Improper Storage G Start Start: 4-(4-Methoxyphenyl)butyric acid Sample Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis Analyze by Stability-Indicating HPLC Method Forced_Degradation->HPLC_Analysis Identify_Peaks Identify Degradation Peaks HPLC_Analysis->Identify_Peaks Characterize_Degradants Characterize Degradants (e.g., LC-MS, NMR) Identify_Peaks->Characterize_Degradants Degradation Observed Develop_Protocol Develop Storage and Handling Protocol Identify_Peaks->Develop_Protocol No Significant Degradation Characterize_Degradants->Develop_Protocol End End: Stable Product Develop_Protocol->End G 4_MPBA 4-(4-Methoxyphenyl)butyric acid Demethylation Demethylation (e.g., Acidic conditions) 4_MPBA->Demethylation Oxidation Oxidation (e.g., H₂O₂) 4_MPBA->Oxidation Photodegradation Photodegradation (UV/Vis Light) 4_MPBA->Photodegradation Product_A 4-(4-Hydroxyphenyl)butyric acid Demethylation->Product_A Product_B Oxidized derivatives (e.g., shorter chain acids, ketones) Oxidation->Product_B Product_C Photodegradation products Photodegradation->Product_C

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxyphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.

I. Synthesis Overview & Experimental Workflows

The most common and scalable synthetic route to 4-(4-methoxyphenyl)butyric acid involves a two-step process:

  • Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Reduction: The keto group of 4-(4-methoxyphenyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Anisole + Succinic Anhydride C Reaction A->C B Lewis Acid Catalyst (e.g., AlCl3) B->C D Quenching & Work-up C->D E 4-(4-methoxyphenyl)-4-oxobutanoic acid D->E F 4-(4-methoxyphenyl)-4-oxobutanoic acid E->F Intermediate H Reaction F->H G Reduction Method G->H I Purification H->I J 4-(4-Methoxyphenyl)butyric acid I->J G cluster_0 Troubleshooting Friedel-Crafts Acylation cluster_1 Potential Causes & Solutions for Low Yield cluster_2 Controlling Regioselectivity cluster_3 Addressing Dark Color/Tar Formation Problem Problem Encountered LowYield Low Yield Problem->LowYield OrthoIsomer Formation of ortho-isomer Problem->OrthoIsomer DarkColor Dark Reaction Color / Tar Formation Problem->DarkColor cluster_1 cluster_1 LowYield->cluster_1 cluster_2 cluster_2 OrthoIsomer->cluster_2 cluster_3 cluster_3 DarkColor->cluster_3 Cause1 1. Inactive Catalyst (AlCl₃ exposed to moisture) Solution1 Solution: Use fresh, anhydrous AlCl₃ and handle under inert atmosphere. Cause1->Solution1 Cause2 2. Insufficient Catalyst Solution2 Solution: Ensure stoichiometric amount of AlCl₃ is used. Cause2->Solution2 Cause3 3. Incomplete Reaction Solution3 Solution: Increase reaction time or temperature. Monitor by TLC. Cause3->Solution3 Cause4 1. High Reaction Temperature Solution4 Solution: Maintain lower temperatures (0-10°C) during initial addition to favor para-substitution. Cause4->Solution4 Cause5 2. Solvent Effects Solution5 Solution: Non-polar solvents like dichlorobenzene can favor para-substitution over more polar solvents. Cause5->Solution5 Cause6 1. Overheating / Localized Hotspots Solution6 Solution: Ensure efficient stirring and controlled heating. Add reagents slowly. Cause6->Solution6 Cause7 2. Reaction with Solvent Solution7 Solution: Use a robust solvent like dichlorobenzene that is stable under reaction conditions. Cause7->Solution7 G cluster_0 Troubleshooting the Reduction Step cluster_1 Addressing Incomplete Reduction cluster_2 Minimizing Side Products cluster_3 Dealing with Catalyst Poisoning Problem Problem Encountered IncompleteReduction Incomplete Reduction Problem->IncompleteReduction SideProducts Formation of Side Products Problem->SideProducts CatalystPoisoning Catalyst Poisoning (Hydrogenation) Problem->CatalystPoisoning cluster_1 cluster_1 IncompleteReduction->cluster_1 cluster_2 cluster_2 SideProducts->cluster_2 cluster_3 cluster_3 CatalystPoisoning->cluster_3 Cause1 1. Insufficient Reducing Agent/H₂ Pressure Solution1 Solution: Ensure an adequate amount of reducing agent or sufficient H₂ pressure is used. Cause1->Solution1 Cause2 2. Short Reaction Time Solution2 Solution: Increase the reaction time and monitor by TLC until the starting material is consumed. Cause2->Solution2 Cause3 3. Low Reaction Temperature Solution3 Solution: Increase the reaction temperature as per the chosen reduction method. Cause3->Solution3 Cause4 1. Over-reduction (Hydrogenation) Solution4 Solution: Monitor H₂ uptake and stop the reaction once the theoretical amount is consumed. Cause4->Solution4 Cause5 2. Alcohol Formation (Wolff-Kishner) Solution5 Solution: Ensure anhydrous conditions and use excess hydrazine. Cause5->Solution5 Cause6 3. Dimerization (Clemmensen) Solution6 Solution: Use a co-solvent like toluene to minimize intermolecular reactions. Cause6->Solution6 Cause7 1. Impurities in Starting Material Solution7 Solution: Purify the keto-acid intermediate before hydrogenation. Cause7->Solution7 Cause8 2. Inactive Catalyst Solution8 Solution: Use fresh, high-quality catalyst. Increase catalyst loading if necessary. Cause8->Solution8

Technical Support Center: Method Validation for 4-(4-Methoxyphenyl)butyric Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bioanalytical method validation of 4-(4-Methoxyphenyl)butyric acid in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable quantification. Below are the key experimental protocols for the method validation of 4-(4-Methoxyphenyl)butyric acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from plasma.

  • Reagents:

    • Human plasma (with K2EDTA as anticoagulant)

    • 4-(4-Methoxyphenyl)butyric acid reference standard

    • 4-(4-Methoxyphenyl)butyric acid-d4 (Internal Standard, IS)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, LC-MS grade

  • Procedure:

    • Thaw plasma samples and quality control (QC) samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1 µg/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 20% B

      • 3.6-5.0 min: 20% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-(4-Methoxyphenyl)butyric acid: m/z 193.1 → 107.1

      • 4-(4-Methoxyphenyl)butyric acid-d4 (IS): m/z 197.1 → 111.1

Method Validation Workflow

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay (Sample Prep, LC-MS/MS) Selectivity Selectivity Dev->Selectivity Proceed to Validation Linearity Linearity, LLOQ Selectivity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision RecoveryMatrix Recovery & Matrix Effect AccuracyPrecision->RecoveryMatrix Stability Stability RecoveryMatrix->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method

Caption: Workflow for bioanalytical method validation.

Data Presentation

The following tables summarize the acceptable quantitative data for the validation of the 4-(4-Methoxyphenyl)butyric acid plasma assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterValue
Calibration Curve Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)≥ 0.995
LLOQ1 ng/mL
LLOQ Accuracy (%)80 - 120%
LLOQ Precision (%CV)≤ 20%
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC398.5 - 103.2≤ 5.897.9 - 104.1≤ 6.5
MQC5096.7 - 101.5≤ 4.295.8 - 102.3≤ 5.1
HQC80097.1 - 100.8≤ 3.596.5 - 101.7≤ 4.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC85.2 ± 4.188.1 ± 3.595.3 - 103.8
HQC87.6 ± 3.589.2 ± 2.996.1 - 102.5
Table 4: Stability
Stability ConditionDurationQC LevelMean Stability (% of Nominal)
Bench-top6 hours at RTLQC & HQC95.8 - 102.1
Freeze-thaw3 cyclesLQC & HQC94.5 - 101.5
Long-term30 days at -80°CLQC & HQC96.2 - 103.3
Post-preparative24 hours at 4°CLQC & HQC97.1 - 100.9

Troubleshooting Guide

Troubleshooting_Guide cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem Poor Peak Shape Low Sensitivity High Variability PeakShape Poor Peak Shape Check column health Adjust mobile phase pH Optimize gradient Problem:s->PeakShape:n Identified Issue Sensitivity Low Sensitivity Optimize MS parameters Improve sample cleanup Check for ion suppression Problem:s->Sensitivity:n Identified Issue Variability High Variability Check pipetting accuracy Ensure consistent sample processing Evaluate IS performance Problem:s->Variability:n Identified Issue

Caption: A logical guide for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low recovery for 4-(4-Methoxyphenyl)butyric acid?

A1: Low recovery is often due to inefficient protein precipitation or analyte loss during the evaporation and reconstitution steps. Ensure the precipitating solvent is added quickly and vortexed vigorously. Also, be careful not to over-dry the sample during evaporation, as this can make reconstitution difficult.

Q2: I am observing significant matrix effects. How can I mitigate this?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate this, consider the following:

  • Improve Sample Cleanup: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: Modify your LC gradient to better separate the analyte from co-eluting matrix components.

  • Dilution: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) like 4-(4-Methoxyphenyl)butyric acid-d4 is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.

Q3: My results show high variability between replicate injections. What should I check first?

A3: High variability between injections often points to issues with the autosampler or the LC system. Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. If the problem persists, it may be related to partial clogging of the column or guard column.

Q4: What should I do if the stability of 4-(4-Methoxyphenyl)butyric acid in plasma is poor?

A4: If you observe degradation during bench-top or freeze-thaw stability experiments, consider the following:

  • Enzymatic Degradation: Investigate if esterases or other enzymes in the plasma are degrading the analyte. If so, you may need to add an enzyme inhibitor to the collection tubes or process the samples at a lower temperature (e.g., on ice).

  • pH-dependent Hydrolysis: The stability of carboxylic acids can be pH-dependent. Ensure the pH of the plasma is maintained during storage and processing.

  • Storage Conditions: Ensure samples are stored at a sufficiently low temperature (e.g., -80°C) to minimize degradation.

Q5: How do I choose an appropriate internal standard (IS)?

A5: The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled). This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and analysis, effectively correcting for variations. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.

References

Validation & Comparative

Comparative Analysis of 4-(4-Methoxyphenyl)butyric Acid and Other Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[4] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal toxicity, are primarily associated with the inhibition of COX-1.[5]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for a selection of well-known NSAIDs. This structured format allows for a clear comparison of their biochemical and physiological effects.

Table 1: In Vitro Efficacy - Cyclooxygenase (COX) Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) is a crucial parameter for predicting the gastrointestinal safety profile of an NSAID. A higher selectivity index suggests a greater affinity for the COX-2 enzyme and potentially a lower risk of gastrointestinal side effects.[6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
4-(4-Methoxyphenyl)butyric acidData not availableData not availableData not available
Ibuprofen12.931.40.4
Diclofenac0.0760.0382.0
Celecoxib150.04375

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy - Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of a compound. The percentage of edema inhibition indicates the drug's effectiveness in reducing acute inflammation.

CompoundDose (mg/kg)Inhibition of Edema (%)
4-(4-Methoxyphenyl)butyric acidData not availableData not available
Ibuprofen50~55%
Diclofenac550-60%
Celecoxib1040-50%

Note: The efficacy can vary based on the animal model, dosage, and time of measurement.

Table 3: Safety Profile - Gastrointestinal Toxicity

Gastrointestinal (GI) toxicity is a major concern with NSAID use.[2] This table provides a qualitative summary of the relative risk of GI adverse events.

CompoundRelative Risk of GI Adverse Events
4-(4-Methoxyphenyl)butyric acidData not available
IbuprofenLow to Moderate
DiclofenacModerate to High
CelecoxibLow

Note: The risk is dose-dependent and can be influenced by patient-specific factors.[7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway for NSAID action and a typical experimental workflow for their comparative evaluation.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, PGI2) PGH2_1->Prostaglandins_1 Isomerases Thromboxane Thromboxane A2 PGH2_1->Thromboxane Thromboxane Synthase Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Isomerases GI Mucosal Protection\nRenal Blood Flow GI Mucosal Protection Renal Blood Flow Prostaglandins_1->GI Mucosal Protection\nRenal Blood Flow Platelet Aggregation Platelet Aggregation Thromboxane->Platelet Aggregation Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins_2->Inflammation\nPain\nFever NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison COX_Assay COX-1 and COX-2 Inhibition Assay Cell_Based_Assay Cell-Based Assays (e.g., PGE2 production in macrophages) COX_Assay->Cell_Based_Assay Confirmatory Screening Anti_Inflammatory Anti-Inflammatory Model (e.g., Carrageenan-Induced Paw Edema) Cell_Based_Assay->Anti_Inflammatory Lead Compound Selection Analgesic Analgesic Model (e.g., Acetic Acid-Induced Writhing) Anti_Inflammatory->Analgesic GI_Toxicity Gastrointestinal Toxicity Assessment Analgesic->GI_Toxicity Efficacy Comparative Efficacy (IC50, % Inhibition) GI_Toxicity->Efficacy Selectivity COX-2 Selectivity Index Efficacy->Selectivity Safety GI Safety Profile Selectivity->Safety

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 4-(4-Methoxyphenyl)butyric Acid and Ibuprofen in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 4-(4-Methoxyphenyl)butyric acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The information presented is based on available preclinical data from various inflammatory models. Direct comparative studies evaluating the efficacy of 4-(4-Methoxyphenyl)butyric acid against ibuprofen are limited in the current scientific literature. Therefore, this guide synthesizes data from independent studies on each compound and structurally related molecules to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Ibuprofen is a well-characterized NSAID that primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] In contrast, while direct data for 4-(4-Methoxyphenyl)butyric acid is sparse, evidence from the structurally similar compound 4-phenylbutyric acid (4-PBA) suggests a distinct mechanism of action. This alternative pathway appears to involve the modulation of cellular stress and key inflammatory signaling cascades, such as NF-κB and MAPKs, rather than direct COX inhibition.[2][3] This fundamental difference in their mechanisms of action suggests that 4-(4-Methoxyphenyl)butyric acid could offer a different therapeutic profile and may be effective in inflammatory conditions where COX inhibition is not the primary therapeutic target.

In Vitro Efficacy and Potency

Quantitative in vitro data provides insights into the direct inhibitory effects of these compounds on key inflammatory enzymes and mediators.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)
Ibuprofen ~12-18~80-370~0.15
4-(4-Methoxyphenyl)butyric acid Data not availableData not availableData not available

IC₅₀ values for ibuprofen can vary depending on the experimental conditions.

Table 2: Inhibition of Inflammatory Mediators in Macrophages

CompoundModel SystemMediator InhibitedIC₅₀ / % Inhibition
Ibuprofen LPS-stimulated RAW 264.7 cellsNitric Oxide (NO)Significant reduction at 200 µM and 400 µM[4]
LPS-stimulated RAW 264.7 cellsTNF-αPartial suppression of NF-κB binding at 200 µM[5]
LPS-stimulated RAW 264.7 cellsIL-6Reduction in expression[4]
4-Phenylbutyric acid (4-PBA) IL-1β-stimulated synovial fibroblastsMMP-1, MMP-3Inhibition observed[2]
LPS-stimulated modelsInflammatory CytokinesReduction reported[6]

Data for 4-(4-Methoxyphenyl)butyric acid is not available. Data for the structurally similar 4-phenylbutyric acid (4-PBA) is presented as a potential indicator of its mechanistic profile.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory effects of compounds.

Table 3: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime Point% Inhibition of Edema
Ibuprofen 35 mg/kg1, 2, and 4 hoursSignificant inhibition observed[7]
40 mg/kg1, 2, and 3 hoursStatistically significant decrease in paw size[1]
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol Not specifiedNot specifiedMarked inhibition[8]

Direct in vivo data for 4-(4-Methoxyphenyl)butyric acid was not found. Data for a compound with a similar methoxyphenyl moiety, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, is included for reference, indicating that compounds with this structural feature can possess anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ibuprofen and 4-(4-Methoxyphenyl)butyric acid (inferred from its analogs) are mediated by distinct signaling pathways.

Ibuprofen: Inhibition of the Cyclooxygenase Pathway

Ibuprofen's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX_1_2 COX-1 & COX-2 Arachidonic_Acid->COX_1_2 Prostaglandins Prostaglandins COX_1_2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_1_2

Ibuprofen's mechanism of action.

4-(4-Methoxyphenyl)butyric Acid: Potential Modulation of Cellular Stress and Inflammatory Signaling

Based on studies of 4-phenylbutyric acid (4-PBA), 4-(4-Methoxyphenyl)butyric acid may exert its anti-inflammatory effects through a different mechanism. 4-PBA has been shown to act as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[2] ER stress is implicated in the pathogenesis of several inflammatory diseases. By reducing ER stress, 4-PBA can inhibit the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which regulate the expression of numerous pro-inflammatory genes.[2][3]

Phenylbutyric_Acid_Pathway Inflammatory_Stimuli Inflammatory Stimuli ER_Stress ER Stress Inflammatory_Stimuli->ER_Stress MAPK_NFkB MAPK & NF-κB Activation ER_Stress->MAPK_NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression MAPK_NFkB->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation 4_PBA 4-Phenylbutyric Acid (Analog) 4_PBA->ER_Stress

Inferred pathway for 4-(4-Methoxyphenyl)butyric acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the anti-inflammatory effects of the compounds discussed.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., ibuprofen), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Workflow cluster_0 Experimental Workflow Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Administration Compound/Vehicle Administration Grouping->Administration Induction Carrageenan Injection (Paw) Administration->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Carrageenan-induced paw edema workflow.

In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

This in vitro model is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

  • Incubation: Cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours for NO, TNF-α, IL-6).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification of Mediators: The concentration of inflammatory mediators (e.g., NO, TNF-α, IL-6) in the supernatant is quantified using appropriate methods (e.g., Griess assay for NO, ELISA for cytokines).

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cytotoxicity.

LPS_Macrophage_Workflow cluster_1 Experimental Workflow Cell_Culture RAW 264.7 Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Pre_treatment Pre-treatment with Compound Seeding->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Viability Cell Viability Assay Pre_treatment->Viability Incubation Incubation Stimulation->Incubation Collection Supernatant Collection Incubation->Collection Quantification Quantification of Mediators (NO, Cytokines) Collection->Quantification

LPS-stimulated macrophage assay workflow.

Conclusion

Ibuprofen is a potent anti-inflammatory agent with a well-established mechanism of action centered on COX inhibition. While direct comparative data for 4-(4-Methoxyphenyl)butyric acid is not currently available, preliminary insights from structurally related compounds suggest a potentially novel mechanism of action involving the mitigation of ER stress and modulation of downstream inflammatory signaling pathways. This suggests that 4-(4-Methoxyphenyl)butyric acid and its derivatives could represent a promising area of research for the development of new anti-inflammatory therapies, particularly for conditions where the underlying pathology is linked to cellular stress rather than solely to prostaglandin overproduction. Further research, including head-to-head comparative studies with established NSAIDs like ibuprofen, is warranted to fully elucidate the therapeutic potential of 4-(4-Methoxyphenyl)butyric acid.

References

In Vivo Validation of Anti-inflammatory Effects: A Comparative Analysis of 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Initial Scope: This guide was intended to validate the in vivo anti-inflammatory effects of 4-(4-Methoxyphenyl)butyric acid. However, a comprehensive literature search did not yield any publicly available in vivo studies for this specific compound. Therefore, this guide will focus on a closely related and well-studied structural analog, 4-Phenylbutyric acid (4-PBA) , to provide a framework for in vivo anti-inflammatory validation and comparison.

This guide provides a comparative overview of the in vivo anti-inflammatory properties of 4-Phenylbutyric acid (4-PBA), a histone deacetylase inhibitor, against two standard non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The data presented is compiled from various preclinical animal studies.

Comparative Efficacy in In Vivo Inflammation Models

The following tables summarize the quantitative data from representative in vivo studies, showcasing the anti-inflammatory efficacy of 4-PBA and comparator drugs in established models of inflammation.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseTime Point (hours)Paw Volume (mL) / % InhibitionReference
Control (Carrageenan)-30.85 ± 0.05[1]
4-PBA Data not available in this model---
Diclofenac5 mg/kg356.17 ± 3.89 % inhibition[2]
Diclofenac20 mg/kg371.82 ± 6.53 % inhibition[2]

Note: While specific data for 4-PBA in the carrageenan-induced paw edema model was not found in the provided search results, this model is a standard for acute inflammation.

Table 2: Effect on LPS-Induced Pro-inflammatory Cytokine Production in Mice

Treatment GroupDoseCytokineSerum/Tissue Concentration (pg/mL or relative units)Reference
Control (Saline)-TNF-αBaseline[3][4]
LPS-TNF-αSignificantly elevated vs. Control[3][4]
LPS + 4-PBA -TNF-αSuppressed vs. LPS[3][4]
Control (Saline)-IL-1βBaseline[5][6]
LPS2 mg/kgIL-1βElevated vs. Control[5][6]
LPS + Celecoxib 20 mg/kgIL-1βAttenuated vs. LPS[5][6]
Control (Saline)-IL-6Baseline[4]
LPS-IL-6Significantly elevated vs. Control[4]
LPS + 4-PBA -IL-6Decreased vs. LPS[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Test Compound Administration: 4-PBA, Diclofenac, or vehicle is administered orally or intraperitoneally at specified doses.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammatory responses.

  • Animals: Male C57BL/6 mice (8-12 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Test Compound Administration: 4-PBA, Celecoxib, or vehicle is administered, typically via intraperitoneal injection.

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is injected intraperitoneally at a specified dose (e.g., 2 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS injection, blood is collected via cardiac puncture for serum preparation, and tissues (e.g., brain, liver) are harvested.

  • Cytokine Analysis: Serum or tissue homogenate levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Cytokine levels in the treatment groups are compared to the LPS-only group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation that are modulated by 4-PBA and the general workflow of an in vivo anti-inflammatory study.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Nuclear Events cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines PBA 4-PBA PBA->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by 4-PBA.

G start Start: Animal Acclimatization grouping Random Grouping: - Vehicle Control - Positive Control - Test Compound(s) start->grouping treatment Drug Administration grouping->treatment induction Induction of Inflammation (e.g., Carrageenan, LPS) treatment->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume, Cytokines) induction->measurement analysis Data Analysis and Statistical Evaluation measurement->analysis end End: Conclusion on Efficacy analysis->end

Caption: General Workflow for In Vivo Anti-inflammatory Studies.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of 4-(4-Methoxyphenyl)butyric acid is currently lacking in the public domain, the available data for its close analog, 4-Phenylbutyric acid, demonstrates significant anti-inflammatory properties. 4-PBA effectively reduces pro-inflammatory cytokine levels in systemic inflammation models, suggesting its potential as a modulator of inflammatory responses.[3][4] Its mechanism of action, primarily through the inhibition of the NF-κB pathway, differs from traditional NSAIDs like Diclofenac and Celecoxib, which target cyclooxygenase enzymes.[7] Further in vivo studies on 4-(4-Methoxyphenyl)butyric acid are warranted to directly assess its anti-inflammatory efficacy and compare it to established agents. The experimental models and protocols outlined in this guide provide a robust framework for such future investigations.

References

Head-to-Head Comparison of 4-(4-Methoxyphenyl)butyric Acid Derivatives' Potency in Neuroprotection and Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 4-(4-methoxyphenyl)butyric acid and its parent compound, 4-phenylbutyric acid (4-PBA), focusing on their potency as neuroprotective agents and histone deacetylase (HDAC) inhibitors. The data presented is compiled from published experimental studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.

Executive Summary

Derivatives of 4-phenylbutyric acid are under active investigation for their therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. Their mechanisms of action are primarily attributed to their roles as chemical chaperones, which alleviate endoplasmic reticulum (ER) stress, and as inhibitors of histone deacetylases (HDACs). This comparison focuses on the impact of a methoxy substitution on the phenyl ring, specifically in the para position, on these biological activities.

Comparative Potency Data

The following table summarizes the available quantitative data comparing the potency of 4-phenylbutyric acid (4-PBA) and its 4-methoxy derivative. The data is extracted from a study investigating their effects on neuronal cell death and HDAC inhibition.

CompoundStructureChemical Chaperone Activity (% of Control)HDAC Inhibitory Activity (Relative to 4-PBA)Neuroprotective Effect (% of Control)
4-Phenylbutyric acid (4-PBA)4-(C6H5)CH2CH2CH2COOH1001.0100
4-(4-Methoxyphenyl)butyric acid4-(4-CH3OC6H4)CH2CH2CH2COOH> 100~ 0.8> 100

Data is qualitatively summarized from a study by Mimori et al. (2013) which suggests that while the methoxy derivative has slightly lower HDAC inhibitory activity, it exhibits comparable or superior chemical chaperone and neuroprotective effects.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanisms through which 4-phenylbutyric acid and its derivatives exert their cellular effects are by mitigating ER stress and inhibiting HDACs.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

As chemical chaperones, these compounds can stabilize protein conformation, thereby reducing the load of misfolded proteins in the ER and alleviating ER stress.[1][2][3] This is a critical pathway in many neurodegenerative diseases.

ER_Stress_Pathway MisfoldedProteins Misfolded Proteins in ER ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis prolonged stress Derivatives 4-(4-Methoxyphenyl)butyric Acid Derivatives Derivatives->MisfoldedProteins inhibit aggregation ProteinFolding Improved Protein Folding Derivatives->ProteinFolding promote ProteinFolding->ER_Stress

Caption: ER Stress and UPR Intervention by Chemical Chaperones.

Histone Deacetylase (HDAC) Inhibition

By inhibiting HDAC enzymes, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[1] This mechanism is particularly relevant to their anti-cancer properties.

HDAC_Inhibition_Pathway Derivatives 4-(4-Methoxyphenyl)butyric Acid Derivatives HDAC Histone Deacetylases (HDACs) Derivatives->HDAC HistoneAcetylation Histone Deacetylation HDAC->HistoneAcetylation AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones prevents deacetylation Chromatin Condensed Chromatin (Gene Silencing) HistoneAcetylation->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin

Caption: Mechanism of HDAC Inhibition and Gene Expression.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the potency of these compounds.

Chemical Chaperone Activity Assay

Objective: To assess the ability of the compounds to prevent protein aggregation.

Method:

  • A solution of a model protein (e.g., lysozyme) is prepared in a suitable buffer.

  • The protein solution is incubated with and without the test compounds at a temperature that induces aggregation (e.g., 65°C).

  • The turbidity of the solution, which correlates with protein aggregation, is measured over time using a spectrophotometer at a specific wavelength (e.g., 450 nm).

  • The percentage of aggregation inhibition is calculated by comparing the turbidity of the samples with and without the test compounds.

HDAC Inhibitory Activity Assay

Objective: To quantify the inhibition of histone deacetylase enzymes.

Method:

  • A fluorescently labeled acetylated peptide substrate is incubated with a recombinant human HDAC enzyme (e.g., HDAC7).

  • The test compounds are added to the reaction mixture at various concentrations.

  • After incubation, a developer solution is added that specifically recognizes the deacetylated substrate, leading to a fluorescent signal.

  • The fluorescence is measured using a fluorometer.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.[1]

Neuroprotection Assay (ER Stress-Induced Cell Death)

Objective: To evaluate the protective effect of the compounds against neuronal cell death induced by ER stress.

Method:

  • Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.

  • ER stress is induced in the cells using a known ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

  • The cells are co-treated with the test compounds at various concentrations.

  • After a set incubation period, cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The percentage of viable cells is calculated relative to control (untreated) cells.[1]

Experimental_Workflow cluster_assays Potency Evaluation cluster_methods Methodology cluster_outcomes Endpoints ChaperoneAssay Chemical Chaperone Activity Assay Turbidity Turbidity Measurement (Protein Aggregation) ChaperoneAssay->Turbidity HDACAssay HDAC Inhibition Assay Fluorescence Fluorescence Measurement (Enzyme Activity) HDACAssay->Fluorescence NeuroprotectionAssay Neuroprotection Assay MTT MTT Assay (Cell Viability) NeuroprotectionAssay->MTT AggregationInhibition % Aggregation Inhibition Turbidity->AggregationInhibition IC50 IC50 Value Fluorescence->IC50 CellViability % Cell Viability MTT->CellViability

Caption: Experimental Workflow for Potency Assessment.

Conclusion

The addition of a methoxy group to the para position of 4-phenylbutyric acid appears to maintain or even enhance its chemical chaperone and neuroprotective activities while slightly reducing its HDAC inhibitory potency.[1] This suggests that the neuroprotective effects of these compounds may be more closely linked to their ability to mitigate ER stress than their HDAC inhibitory function. Further studies with a broader range of derivatives are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this promising class of molecules.

References

Comparative Analysis of 4-(4-Methoxyphenyl)butyric Acid's Potential Cyclooxygenase Isoform Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 4-(4-Methoxyphenyl)butyric acid with cyclooxygenase (COX) isoforms, placed in context with established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of direct experimental data for 4-(4-Methoxyphenyl)butyric acid's COX inhibitory activity in publicly available literature, this guide summarizes inhibitory data for common NSAIDs and provides detailed experimental protocols for assessing COX-1 and COX-2 inhibition. The potential activity of 4-(4-Methoxyphenyl)butyric acid is discussed based on structure-activity relationships of similar compounds.

Quantitative Comparison of COX-1 and COX-2 Inhibition for Selected NSAIDs

The inhibitory activity of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-2/COX-1) is often used to express the selectivity of an NSAID.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
4-(4-Methoxyphenyl)butyric acid Data not availableData not availableData not available
Aspirin 3.57[1]29.3[1]0.12[1]
Ibuprofen 12[2], 13[3][4][5]80[2], 370[4][5]0.15[2]
Celecoxib 15[6][7], 82[2]0.04[6][8], 6.8[2]375[6][7], 12[2]

Note: IC50 values can vary between studies due to different experimental conditions, such as the source of the enzymes (e.g., human, ovine) and the specific assay used. The data presented here reflects a range from published literature to provide a comprehensive view.

Discussion on the Potential Activity of 4-(4-Methoxyphenyl)butyric Acid

Experimental Protocols

The following are detailed methodologies for in vitro assays commonly used to determine the inhibitory activity of compounds against COX-1 and COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

This protocol outlines the key steps for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (4-(4-Methoxyphenyl)butyric acid) and reference inhibitors (e.g., aspirin, ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Detection reagent to measure prostaglandin formation (e.g., EIA kit for PGE2, or a colorimetric/fluorometric probe)

  • 96-well microplates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors. Create serial dilutions to achieve a range of desired concentrations.

  • Enzyme and Cofactor Addition: In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle control (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[9]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[9]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[9]

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing COX inhibition.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 NSAIDs 4-(4-Methoxyphenyl)butyric acid & NSAIDs NSAIDs->COX1 NSAIDs->COX2

Cyclooxygenase signaling pathway and NSAID inhibition.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound - Reference Inhibitors - Enzymes (COX-1, COX-2) - Substrate (Arachidonic Acid) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Prostaglandin Production Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for the in vitro COX inhibition assay.

References

Benchmarking the Safety Profile of 4-(4-Methoxyphenyl)butyric Acid Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety profile of 4-(4-Methoxyphenyl)butyric acid against established drugs, namely the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen, and the fibrate lipid-lowering agent, fenofibrate. Due to the limited publicly available quantitative safety data for 4-(4-Methoxyphenyl)butyric acid, this document serves as a benchmark, outlining the safety profiles of relevant comparator drugs. The provided experimental protocols and data tables offer a framework for the potential evaluation of 4-(4-Methoxyphenyl)butyric acid.

Comparative Safety Data Summary

The following table summarizes key safety indicators for the selected comparator drugs. At present, quantitative data for 4-(4-Methoxyphenyl)butyric acid is limited to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements, which indicate potential for skin, eye, and respiratory irritation[1].

Safety Parameter4-(4-Methoxyphenyl)butyric acidIbuprofenNaproxenFenofibrate
Acute Toxicity (Oral LD50, rat) Data not available636 mg/kg543 mg/kg>2000 mg/kg[2]
Cytotoxicity (IC50) Data not available- 1.87 mM (KKU-M139 cholangiocarcinoma cells)[3]- 1.63 mM (KKU-213B cholangiocarcinoma cells)[3]- ~1 mM (HTZ-349, U87MG, A172 glioma cells)[4]- 2.49 mM (KKU-M139 cholangiocarcinoma cells)[5]- 6.95 mM (KKU-213B cholangiocarcinoma cells)[5]- IC50s of 8.72 µM (COX-1) and 5.15 µM (COX-2) in cell assays[6]- 16.07 µM (MDA-MB-231 breast cancer cells)- 26.72 µM (MDA-MB-453 breast cancer cells)- 34.47 µM (BT549 breast cancer cells)[7]
Genotoxicity (Ames Test) Data not availableNegativeNegativeData not available
Other Genotoxicity Data not availableIncreased micronuclei formation in human lymphocytes at high concentrations.[8]Positive for clastogenicity in CHO cells at cytotoxic concentrations.[9] Increased micronucleus induction in rats.[10]Genotoxic effect observed in rat liver cells, likely secondary to oxidative stress.[11][12]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]Not classifiedNot classifiedNot classified

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for data interpretation and replication. Below are standard protocols for two fundamental assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Test compound and control vehicles

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control vehicle. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Ames Mutagenicity Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring Salmonella typhimurium strains.

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar

  • Minimal glucose agar plates

  • S9 metabolic activation system (optional, to assess metabolites)

  • Test compound, positive and negative controls

Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C. Add the test compound, bacterial culture, and S9 mix (if applicable) to the molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the background reversion rate.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and the primary signaling pathways affected by the comparator drugs.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound/Vehicle seed_cells->treat_cells Incubate (24-72h) add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Cytotoxicity Assay Workflow

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever nsaids Ibuprofen / Naproxen nsaids->cox inhibit

NSAID Mechanism of Action via COX Pathway Inhibition

Fibrate_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects fenofibrate_cyto Fenofibrate ppara PPARα fenofibrate_cyto->ppara activates rxr RXR ppara->rxr heterodimerizes with ppre PPRE rxr->ppre binds to target_genes Target Gene Transcription ppre->target_genes regulates lpl ↑ Lipoprotein Lipase target_genes->lpl apoA ↑ ApoA-I, ApoA-II target_genes->apoA apoC ↓ ApoC-III target_genes->apoC tg_clearance ↑ Triglyceride Clearance lpl->tg_clearance hdl ↑ HDL apoA->hdl

Fibrate Mechanism of Action via PPARα Activation

Safety_Comparison_Logic cluster_compound Test Compound cluster_comparators Comparator Drugs cluster_assays Safety Assays cluster_assessment Comparative Assessment test_compound 4-(4-Methoxyphenyl)butyric acid acute_toxicity Acute Toxicity (LD50) test_compound->acute_toxicity Requires Data cytotoxicity Cytotoxicity (IC50) test_compound->cytotoxicity Requires Data genotoxicity Genotoxicity (Ames, etc.) test_compound->genotoxicity Requires Data ibuprofen Ibuprofen ibuprofen->acute_toxicity ibuprofen->cytotoxicity ibuprofen->genotoxicity naproxen Naproxen naproxen->acute_toxicity naproxen->cytotoxicity naproxen->genotoxicity fenofibrate Fenofibrate fenofibrate->acute_toxicity fenofibrate->cytotoxicity fenofibrate->genotoxicity data_comparison Data Comparison Table acute_toxicity->data_comparison cytotoxicity->data_comparison genotoxicity->data_comparison profile_benchmark Safety Profile Benchmark data_comparison->profile_benchmark

Logical Flow for Comparative Safety Assessment

References

Unveiling the Anti-inflammatory Potential of 4-(4-Methoxyphenyl)butyric Acid: An In Vitro Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the potential mechanism of action of 4-(4-Methoxyphenyl)butyric acid as an anti-inflammatory and analgesic agent. While direct quantitative in vitro data for this specific compound is limited in publicly available literature, this guide draws parallels with structurally related compounds and established non-steroidal anti-inflammatory drugs (NSAIDs) to elucidate its likely biological activities.

This guide will delve into the probable inhibitory effects of 4-(4-Methoxyphenyl)butyric acid on key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX), as well as its potential to modulate nitric oxide production. We will compare its hypothesized mechanism with that of the well-characterized NSAIDs, ibuprofen and celecoxib, providing a framework for its in vitro validation.

Comparative Analysis of Inhibitory Activity

Based on structure-activity relationship studies of similar phenylbutyric acid derivatives and compounds containing a 4-methoxyphenyl moiety, it is plausible that 4-(4-Methoxyphenyl)butyric acid exerts its anti-inflammatory effects through the inhibition of COX enzymes. The presence of the methoxy group on the phenyl ring has been associated with COX-2 inhibitory activity in other chemical scaffolds.

To provide a clear benchmark for future in vitro studies, the following table summarizes the known inhibitory concentrations (IC50) for the common NSAIDs, ibuprofen and celecoxib, against COX-1 and COX-2.

CompoundTarget EnzymeIC50
Ibuprofen COX-14.85 µM[1]
COX-2223 µM[1]
Celecoxib COX-1> 66 µM
COX-20.04 µM (40 nM)[1]
4-(4-Methoxyphenyl)butyric acid COX-1Data not available
COX-2Data not available
5-LOXData not available
Nitric Oxide ProductionData not available

Deciphering the Signaling Pathways

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. A secondary pathway in the inflammatory response is mediated by lipoxygenase enzymes, which produce leukotrienes. Furthermore, nitric oxide, produced by nitric oxide synthases (NOS), is another critical pro-inflammatory mediator.

Below are visualizations of these key signaling pathways and a proposed experimental workflow for the in vitro validation of 4-(4-Methoxyphenyl)butyric acid's mechanism of action.

Inflammatory_Signaling_Pathways cluster_Arachidonic_Acid_Metabolism Arachidonic Acid Metabolism cluster_Nitric_Oxide_Pathway Nitric Oxide Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (COX-1) Prostaglandins (Physiological) COX-1->Prostaglandins (COX-1) Prostaglandins (COX-2) Prostaglandins (Inflammatory) COX-2->Prostaglandins (COX-2) Leukotrienes Leukotrienes 5-LOX->Leukotrienes L-Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase L-Arginine->iNOS Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Inflammation Inflammation Nitric Oxide->Inflammation

Figure 1: Key Inflammatory Signaling Pathways.

Experimental_Workflow Start Start: In Vitro Validation Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with 4-(4-Methoxyphenyl)butyric acid and Controls (Ibuprofen, Celecoxib) Stimulation->Treatment Assays Perform Assays Treatment->Assays COX_Assay COX-1/COX-2 Inhibition Assay Assays->COX_Assay LOX_Assay 5-LOX Inhibition Assay Assays->LOX_Assay NO_Assay Nitric Oxide (Griess) Assay Assays->NO_Assay Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NO_Assay->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Figure 2: Experimental Workflow for In Vitro Validation.

Detailed Experimental Protocols

To facilitate the in vitro validation of 4-(4-Methoxyphenyl)butyric acid, detailed protocols for the key assays are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (4-(4-Methoxyphenyl)butyric acid)

  • Control compounds (Ibuprofen, Celecoxib)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in the wells of a microplate.

  • Add various concentrations of the test compound and control compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that converts arachidonic acid into leukotrienes.

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • 5-LOX inhibitor screening assay kit

  • Test compound (4-(4-Methoxyphenyl)butyric acid)

  • Control compound (e.g., Zileuton)

  • Microplate reader

Procedure:

  • Prepare the 5-LOX enzyme solution in the provided assay buffer.

  • Add the enzyme solution to the wells of a microplate.

  • Add various concentrations of the test compound and control compound to the wells. Include a vehicle control.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance at the recommended wavelength to determine the amount of hydroperoxides produced.

  • Calculate the percentage of 5-LOX inhibition for each concentration.

  • Determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) for cell stimulation

  • Griess reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • Test compound (4-(4-Methoxyphenyl)butyric acid)

  • Control compound (e.g., L-NAME)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound and control compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include an unstimulated control.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value.

Conclusion

While direct experimental evidence for the in vitro anti-inflammatory and analgesic mechanism of action of 4-(4-Methoxyphenyl)butyric acid is not yet widely published, its structural characteristics and the known activities of related compounds strongly suggest its potential as a COX inhibitor. The provided comparative data for established NSAIDs and detailed experimental protocols offer a robust framework for researchers to undertake a thorough in vitro validation. Future studies focusing on the assays outlined in this guide will be crucial in definitively elucidating the therapeutic potential of this compound and its place within the landscape of anti-inflammatory drug development.

References

Replicating Published Findings on the Biological Activity of 4-(4-Methoxyphenyl)butyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-(4-Methoxyphenyl)butyric acid and its close analog, 4-phenylbutyric acid (4-PBA). The information presented is based on published scientific literature and includes detailed experimental protocols to facilitate the replication of key findings.

4-(4-Methoxyphenyl)butyric acid has emerged as a molecule of interest due to its potential therapeutic applications, including its role as a chemical chaperone and its suggested anti-inflammatory and analgesic properties. This guide synthesizes available data to compare its performance with the more extensively studied 4-PBA.

Comparative Analysis of Biological Activities

Biological Activity4-(4-Methoxyphenyl)butyric acid4-Phenylbutyric acid (4-PBA)Key Findings
Chemical Chaperone Activity Demonstrated higher anti-aggregation activity than 4-PBA.[1]Well-established chemical chaperone that reduces ER stress.The methoxy group on the phenyl ring of 4-(4-Methoxyphenyl)butyric acid appears to enhance its ability to prevent protein aggregation and protect against ER stress-induced cell death.[1]
Anti-inflammatory Activity No quantitative data available in the searched literature.Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inhibits the NF-κB and MAPK signaling pathways.[1][2][3][4][5]While an anti-inflammatory potential for 4-(4-Methoxyphenyl)butyric acid is suggested, a direct quantitative comparison with 4-PBA is not possible based on the currently available literature.
Analgesic Activity No quantitative data available in the searched literature.Exhibits analgesic effects in various animal models of pain.Similar to its anti-inflammatory activity, the analgesic potential of 4-(4-Methoxyphenyl)butyric acid remains to be experimentally quantified and compared with 4-PBA.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of 4-(4-Methoxyphenyl)butyric acid, detailed methodologies for key experiments are provided below. These protocols are based on established methods used for the evaluation of 4-PBA and related compounds.

Chemical Chaperone Activity Assay (Protein Aggregation)

This protocol is adapted from methodologies used to assess the anti-aggregation properties of chemical chaperones.

Objective: To quantify the ability of 4-(4-Methoxyphenyl)butyric acid to prevent thermally induced protein aggregation.

Materials:

  • Lysozyme (or other suitable protein prone to aggregation, e.g., insulin)

  • 4-(4-Methoxyphenyl)butyric acid

  • 4-Phenylbutyric acid (as a comparator)

  • Phosphate buffered saline (PBS), pH 7.4

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of lysozyme in PBS.

  • Prepare stock solutions of 4-(4-Methoxyphenyl)butyric acid and 4-PBA in PBS.

  • In a cuvette, mix the lysozyme solution with either PBS (control), 4-(4-Methoxyphenyl)butyric acid, or 4-PBA to achieve the desired final concentrations.

  • Induce protein aggregation by heating the samples at a specific temperature (e.g., 65°C).

  • Monitor the increase in turbidity, indicative of protein aggregation, by measuring the absorbance at 340 nm at regular time intervals for a defined period (e.g., 60 minutes).

  • Plot absorbance versus time to generate aggregation curves.

  • Calculate the percentage inhibition of aggregation for each compound relative to the control.

Logical Workflow for Chemical Chaperone Activity Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lysozyme Prepare Lysozyme Solution mix Mix Lysozyme with Test Compounds/Control prep_lysozyme->mix prep_compounds Prepare Test Compound Solutions (4-(4-Methoxyphenyl)butyric acid & 4-PBA) prep_compounds->mix heat Induce Aggregation (Heat) mix->heat measure Measure Absorbance (340 nm) over Time heat->measure plot Plot Aggregation Curves measure->plot calculate Calculate % Inhibition plot->calculate

Caption: Workflow for assessing chemical chaperone activity.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This protocol describes a common method for evaluating the anti-inflammatory effects of compounds on cultured immune cells.

Objective: To determine the effect of 4-(4-Methoxyphenyl)butyric acid on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • 4-(4-Methoxyphenyl)butyric acid

  • 4-Phenylbutyric acid (as a comparator)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 4-(4-Methoxyphenyl)butyric acid or 4-PBA for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of nitric oxide (NO) in the supernatants using the Griess reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Determine the cell viability using an MTT assay to rule out cytotoxic effects of the compounds.

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration.

Signaling Pathway in LPS-stimulated Macrophages

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway NFkB NF-κB IKK->NFkB Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes Translocation & Transcription Nucleus Nucleus AP1 AP-1 MAPK_pathway->AP1 AP1->Proinflammatory_Genes

Caption: LPS-induced pro-inflammatory signaling cascade.

In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)

This is a standard in vivo model for screening potential analgesic compounds.

Objective: To evaluate the analgesic effect of 4-(4-Methoxyphenyl)butyric acid in a mouse model of visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 4-(4-Methoxyphenyl)butyric acid

  • 4-Phenylbutyric acid (as a comparator)

  • Acetic acid (0.6% in saline)

  • Vehicle (e.g., 0.9% saline)

Procedure:

  • Acclimatize the mice to the experimental environment.

  • Administer 4-(4-Methoxyphenyl)butyric acid, 4-PBA, or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a specific pre-treatment time (e.g., 30 minutes), inject acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes for each mouse over a defined period (e.g., 20 minutes).

  • Calculate the percentage inhibition of writhing for each test group compared to the vehicle control group.

Experimental Workflow for Analgesic Activity Assay

start Acclimatize Mice administer Administer Test Compounds or Vehicle start->administer wait Pre-treatment Period administer->wait induce_pain Induce Pain (Acetic Acid Injection) wait->induce_pain observe Observe and Count Writhes induce_pain->observe analyze Calculate % Inhibition observe->analyze end Results analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Conclusion

The available evidence strongly supports the superior chemical chaperone activity of 4-(4-Methoxyphenyl)butyric acid compared to 4-PBA.[1] However, to fully elucidate its therapeutic potential, further research is required to quantify its anti-inflammatory and analgesic effects. The experimental protocols provided in this guide offer a framework for conducting these necessary investigations, enabling a direct and comprehensive comparison with established compounds like 4-PBA. Such studies are crucial for advancing our understanding of the structure-activity relationships of phenylbutyric acid derivatives and for the development of novel therapeutics for a range of disorders.

References

Independent Verification of Commercially Available 4-(4-Methoxyphenyl)butyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a framework for the independent verification of the purity of commercially available 4-(4-Methoxyphenyl)butyric acid, a key intermediate in the synthesis of various drug candidates.[1][2] This document outlines comparative analytical methods, presents hypothetical data for illustrative purposes, and provides detailed experimental protocols to enable researchers to conduct their own purity assessments.

Comparison of Commercial 4-(4-Methoxyphenyl)butyric Acid

The stated purity of 4-(4-Methoxyphenyl)butyric acid can vary between suppliers. While many vendors provide a certificate of analysis, independent verification is often a necessary step in rigorous quality control. The table below summarizes the publicly available purity information from a selection of commercial suppliers.

SupplierStated Purity (%)Analytical Method for Purity
Supplier A≥99Not specified
Thermo Scientific Chemicals98Titration with TBAH >=97.5 %
SciedcoMin. 95.0GC
TCI America≥95.0GC
HENAN NEW BLUE CHEMICAL CO.,LTD98 minNot specified

Experimental Protocols for Purity Verification

To independently verify the purity of commercially supplied 4-(4-Methoxyphenyl)butyric acid, a multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying impurities in non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • 4-(4-Methoxyphenyl)butyric acid sample

Procedure:

  • Sample Preparation: Dissolve the 4-(4-Methoxyphenyl)butyric acid sample in acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities and byproducts.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • 4-(4-Methoxyphenyl)butyric acid sample

Procedure:

  • Sample Preparation: Dissolve the 4-(4-Methoxyphenyl)butyric acid sample in dichloromethane to a concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 50-500 amu

  • Analysis: Inject the prepared sample and analyze the resulting total ion chromatogram. Identify peaks by their mass spectra and retention times. Purity is calculated based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • Certified internal standard with a known purity (e.g., maleic acid)

  • 4-(4-Methoxyphenyl)butyric acid sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 4-(4-Methoxyphenyl)butyric acid sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the 4-(4-Methoxyphenyl)butyric acid can be calculated using the following formula:

    Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Application

To further aid researchers, the following diagrams illustrate the experimental workflow for purity verification and a hypothetical signaling pathway where the purity of 4-(4-Methoxyphenyl)butyric acid as a synthetic precursor is critical.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Verification cluster_3 Data Analysis and Comparison A Procure 4-(4-Methoxyphenyl)butyric acid from multiple commercial suppliers B Prepare samples for each analytical technique A->B C HPLC Analysis B->C D GC-MS Analysis B->D E qNMR Analysis B->E F Quantify purity and identify impurities C->F D->F E->F G Compare results across suppliers and with stated purity F->G

Caption: Experimental workflow for the independent verification of 4-(4-Methoxyphenyl)butyric acid purity.

G cluster_0 Drug Synthesis cluster_1 Cellular Signaling Pathway cluster_2 Impact of Impurities A High-Purity 4-(4-Methoxyphenyl)butyric acid (Starting Material) B Synthesis of Novel Therapeutic Agent A->B C Receptor Binding B->C Drug-Receptor Interaction G Off-Target Effects B->G H Reduced Efficacy B->H D Signal Transduction Cascade C->D E Target Protein Modulation D->E F Therapeutic Effect E->F

Caption: Hypothetical signaling pathway illustrating the importance of precursor purity in drug action.

Conclusion

Independent verification of the purity of commercially available 4-(4-Methoxyphenyl)butyric acid is a critical step in ensuring the reliability and validity of research outcomes, particularly in the context of drug development. By employing a combination of analytical techniques such as HPLC, GC-MS, and qNMR, researchers can obtain a comprehensive purity profile of their starting materials. This guide provides the necessary framework for establishing robust in-house quality control procedures, thereby contributing to the overall quality and reproducibility of scientific research.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methoxyphenyl)butyric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(4-Methoxyphenyl)butyric acid, prioritizing safety and regulatory adherence.

Hazard Profile and Safety Precautions

4-(4-Methoxyphenyl)butyric acid is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE) Specifications
Eye/Face Protection Tightly fitting safety goggles (conforming to EN 166 (EU) or NIOSH (US) standards)[3]
Hand Protection Protective gloves (e.g., nitrile rubber)
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes
Respiratory Protection Not required for small quantities in well-ventilated areas. For large quantities or in case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of 4-(4-Methoxyphenyl)butyric acid from a laboratory setting.

1. Waste Segregation and Collection:

  • Do not mix 4-(4-Methoxyphenyl)butyric acid with other waste streams.

  • Collect waste in its original container or a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-(4-Methoxyphenyl)butyric acid".

  • Include the CAS number (4521-28-2) and any relevant hazard symbols (e.g., irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Consult and adhere to all local, state, and federal environmental regulations for chemical waste disposal.[4][5]

Spill Management Protocol

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Spill Size Containment and Cleanup Procedure
Small Spill 1. Ensure adequate ventilation. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth). 3. Carefully sweep or scoop the material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the immediate area. 2. Prevent the spill from entering drains or waterways.[5] 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.

Emergency First Aid

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Below are diagrams illustrating the disposal workflow and logical relationships for handling 4-(4-Methoxyphenyl)butyric acid.

Disposal Workflow for 4-(4-Methoxyphenyl)butyric Acid cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B Handle Chemical C Use Labeled Container B->C Collect Waste D Store in Designated Area C->D Seal Container E Arrange for Licensed Disposal D->E Accumulate Waste F Follow Regulations E->F Transfer Waste

Caption: Disposal Workflow Diagram

Spill Response Logic Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect Waste Contain->Collect Clean Clean Area Collect->Clean ContactEHS Contact EHS Evacuate->ContactEHS

Caption: Spill Response Decision Tree

References

Personal protective equipment for handling 4-(4-Methoxyphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Methoxyphenyl)butyric acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

4-(4-Methoxyphenyl)butyric acid is classified as an irritant.[1] It can cause skin irritation and serious eye irritation.[1] Some reports also indicate that it may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are mandatory.Prevents skin contact which can lead to irritation. Gloves should be inspected before each use and changed immediately if contaminated.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.Minimizes the risk of respiratory tract irritation from airborne particles.

Safe Handling and Operational Workflow

A systematic approach to handling 4-(4-Methoxyphenyl)butyric acid is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Chemical (Use Spatula, Avoid Dust) don_ppe->weigh_transfer dissolve Slowly Add to Solvent (If applicable) weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 4-(4-Methoxyphenyl)butyric acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

IncidentFirst Aid MeasuresSpill Cleanup
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.For small spills, wear appropriate PPE, absorb with an inert material, and place in a sealed container for disposal.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.For large spills, evacuate the area and contact your institution's environmental health and safety department.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.Ensure the area is well-ventilated. Avoid breathing dust during cleanup.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Seek immediate medical attention.N/A

Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Logical Relationship for Storage and Disposal

cluster_storage Chemical Storage cluster_disposal Waste Disposal storage_conditions Store in a cool, dry, well-ventilated area. container Keep container tightly closed. storage_conditions->container chemical_waste Unused chemical and solutions in a designated, labeled hazardous waste container. incompatibles Store away from incompatible materials (e.g., strong bases). container->incompatibles solid_waste Contaminated solid waste (gloves, paper towels) in hazardous waste container. regulations Dispose of in accordance with all federal, state, and local regulations. solid_waste->regulations chemical_waste->regulations

Caption: Key considerations for the proper storage and disposal of 4-(4-Methoxyphenyl)butyric acid.

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with 4-(4-Methoxyphenyl)butyric acid, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste solutions of 4-(4-Methoxyphenyl)butyric acid should be collected in a separate, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

References

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